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3-Oxabicyclo[3.1.0]hexan-6-ylmethanol Documentation Hub

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  • Product: 3-Oxabicyclo[3.1.0]hexan-6-ylmethanol
  • CAS: 1398833-81-2

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 3-Oxabicyclo[3.1.0]hexan-6-ylmethanol

Executive Summary 3-Oxabicyclo[3.1.0]hexan-6-ylmethanol is a bicyclic ether scaffold increasingly utilized in medicinal chemistry as a conformationally restricted bioisostere of tetrahydropyran or morpholine derivatives....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Oxabicyclo[3.1.0]hexan-6-ylmethanol is a bicyclic ether scaffold increasingly utilized in medicinal chemistry as a conformationally restricted bioisostere of tetrahydropyran or morpholine derivatives. Its rigid structure, featuring a cyclopropane ring fused to a tetrahydrofuran core, offers precise vector orientation for pharmacophores, enhancing binding affinity and metabolic stability in drug candidates (e.g., glutamate receptor modulators, antiviral agents).

This guide details the "Gold Standard" synthesis pathway : a Rhodium(II)-catalyzed intermolecular cyclopropanation of 2,5-dihydrofuran with ethyl diazoacetate (EDA), followed by hydride reduction. This route is selected for its scalability, atom economy, and established stereochemical control.

Retrosynthetic Analysis

The most logical disconnection for the 3-oxabicyclo[3.1.0]hexane core is at the cyclopropane ring. The target alcohol is derived from the corresponding ester, which is formed by the addition of a carbenoid species to an olefin.

  • Target: 3-Oxabicyclo[3.1.0]hexan-6-ylmethanol[1][2]

  • Primary Precursor: Ethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate (Exo/Endo mixture)

  • Starting Materials: 2,5-Dihydrofuran + Ethyl Diazoacetate (EDA)

Retrosynthesis Target 3-Oxabicyclo[3.1.0]hexan-6-ylmethanol (Target Alcohol) Ester Ethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate (Key Intermediate) Ester->Target Reduction (LiAlH4) SM1 2,5-Dihydrofuran (Commercial Alkene) SM1->Ester [2+1] Cycloaddition (Rh2(OAc)4) SM2 Ethyl Diazoacetate (EDA) (Carbene Precursor) SM2->Ester Carbene Insertion

Figure 1: Retrosynthetic disconnection showing the [2+1] cycloaddition strategy.

Primary Synthesis Pathway

The synthesis proceeds in two distinct stages: Cyclopropanation and Reduction.

Step 1: Rhodium(II)-Catalyzed Cyclopropanation

This step involves the reaction of 2,5-dihydrofuran with ethyl diazoacetate (EDA). The reaction is catalyzed by dirhodium(II) tetraacetate (


), which decomposes EDA to generate a transient metal-carbene species. This carbene adds across the double bond of the dihydrofuran.
  • Stereochemistry: The reaction typically yields a mixture of exo (trans) and endo (cis) isomers.

    • Exo-isomer: The ester group points away from the oxygen-containing ring (convex face). This is generally the major product due to steric factors and is thermodynamically more stable.

    • Endo-isomer: The ester group points towards the oxygen ring (concave face).

  • Selectivity: Recent optimizations (see Ref [1]) using low catalyst loading (0.005 mol%) and specific solvents can tune this ratio, but standard conditions favor the exo isomer (~2:1 to >10:1 depending on ligand).

Step 2: Hydride Reduction

The ester intermediate is reduced to the primary alcohol using Lithium Aluminum Hydride (


) or Diisobutylaluminum hydride (DIBAL-H). This step preserves the stereochemistry established in the cyclopropanation.

Detailed Experimental Protocol

Safety Warning: Ethyl diazoacetate (EDA) is toxic and potentially explosive. Handle in a fume hood behind a blast shield. Avoid heating undiluted EDA.

Phase 1: Synthesis of Ethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate

Reagents:

  • 2,5-Dihydrofuran (5.0 equiv) – Excess used to minimize EDA dimerization.

  • Ethyl Diazoacetate (EDA) (1.0 equiv)[3]

  • 
     (0.5 – 1.0 mol%)
    
  • Dichloromethane (DCM) (Anhydrous)

Procedure:

  • Catalyst Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve

    
     and 2,5-dihydrofuran in anhydrous DCM under an argon atmosphere.
    
  • Slow Addition: Prepare a solution of EDA in DCM. Using a syringe pump, add the EDA solution to the stirring catalyst/alkene mixture very slowly over 6–8 hours.

    • Rationale: Slow addition keeps the concentration of free carbene low, favoring reaction with the alkene over dimerization (formation of diethyl fumarate/maleate).

  • Completion: Once addition is complete, stir for an additional 2–4 hours at room temperature. Monitor by TLC (disappearance of EDA yellow color, though EDA is often consumed immediately).

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess 2,5-dihydrofuran (bp ~66°C, easily removed).

  • Purification: The residue is a mixture of exo and endo esters.[3] Purify via flash column chromatography on silica gel (Hexanes/Ethyl Acetate gradient).

    • Note: The exo isomer typically elutes differently than the endo. Separation at this stage is recommended if a single diastereomer is required.

Phase 2: Reduction to 3-Oxabicyclo[3.1.0]hexan-6-ylmethanol

Reagents:

  • Ethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate (1.0 equiv)

  • 
     (1.2 – 1.5 equiv)
    
  • Tetrahydrofuran (THF) (Anhydrous)

Procedure:

  • Preparation: Suspend

    
     in anhydrous THF in a dry flask under argon. Cool to 0°C in an ice bath.
    
  • Addition: Dissolve the purified ester (from Phase 1) in a minimal amount of THF. Add this solution dropwise to the

    
     suspension, maintaining the temperature below 5°C.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 1–2 hours. Monitor by TLC (conversion of ester to alcohol).

  • Fieser Quench: Cool back to 0°C. Carefully quench by adding:

    • 
       mL Water (where 
      
      
      
      = grams of
      
      
      used)
    • 
       mL 15% NaOH solution
      
    • 
       mL Water
      
  • Isolation: Stir until a white granular precipitate forms. Filter through a pad of Celite. Dry the filtrate over

    
     and concentrate in vacuo.
    
  • Final Product: The resulting oil is often sufficiently pure (>95%). If necessary, purify via bulb-to-bulb distillation or a short silica plug.

Workflow Visualization

SynthesisWorkflow SM 2,5-Dihydrofuran (Excess) Step1 Cyclopropanation (6-8h Syringe Pump) SM->Step1 EDA Ethyl Diazoacetate (Slow Addition) EDA->Step1 Cat Rh2(OAc)4 Catalyst (DCM, RT) Cat->Step1 Inter Crude Ester Mixture (Exo/Endo) Step1->Inter Purif Silica Chromatography (Isomer Separation) Inter->Purif PureEster Ethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate (Pure Isomer) Purif->PureEster Red Reduction (LiAlH4) (THF, 0°C -> RT) PureEster->Red Final 3-Oxabicyclo[3.1.0]hexan-6-ylmethanol Red->Final

Figure 2: Step-by-step workflow for the synthesis of the target alcohol.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Step 1) Dimerization of EDA (formation of fumarates).Increase the excess of 2,5-dihydrofuran (up to 10 equiv). Slow down the EDA addition rate significantly.
Poor Diastereoselectivity Standard Rh2(OAc)4 lacks steric bulk.Switch to bulky carboxylate ligands like Rh2(esp)2 or Rh2(oct)4 to enhance exo selectivity [1].
Incomplete Reduction Old/degraded LiAlH4 or wet solvent.Use fresh LiAlH4 pellets and freshly distilled/dried THF. Ensure inert atmosphere.
Emulsion during Workup Improper quenching of Aluminum salts.Use Rochelle's salt (Sodium potassium tartrate) saturated solution instead of Fieser quench if emulsions persist. Stir vigorously for 1-2h until layers separate.

References

  • Stereoselective Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives. Source: Organic Letters (2024).[3] Describes the Rh(II) catalyzed cyclopropanation of 2,5-dihydropyrroles/furans with high diastereoselectivity.

  • Rhodium-Catalyzed Cyclopropanation of Furans and Dihydrofurans. Source: The Davies Group, Emory University.[3] Fundamental work on donor/acceptor carbenes and heterocyclic synthesis.

  • Synthesis of 3-oxabicyclo[3.1.0]hexane-6-methanol (CAS 1398833-81-2). Source: Synblock Chemical Data. Confirmation of target structure and identifiers.

  • Ethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate (CAS 335599-07-0). Source: PubChem Compound Summary.

Sources

Exploratory

3-Oxabicyclo[3.1.0]hexan-6-ylmethanol: A Technical Guide to Chemical Properties, Synthesis, and Applications in Drug Discovery

Executive Summary In modern medicinal chemistry, the shift toward conformationally restricted, three-dimensional scaffolds has become a critical strategy for overcoming target resistance and improving pharmacokinetic pro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the shift toward conformationally restricted, three-dimensional scaffolds has become a critical strategy for overcoming target resistance and improving pharmacokinetic profiles. 3-Oxabicyclo[3.1.0]hexan-6-ylmethanol is a highly specialized bicyclic building block that exemplifies this trend. Featuring a tetrahydrofuran ring fused to a cyclopropane moiety, this compound provides a rigid structural vector that precisely directs its hydroxymethyl appendage into deep protein binding pockets.

This whitepaper provides an in-depth analysis of the physicochemical properties, synthetic pathways, and therapeutic applications of 3-oxabicyclo[3.1.0]hexan-6-ylmethanol, with a specific focus on its role in synthesizing next-generation Bcl-2 inhibitors [1] and novel tricyclic antibacterial agents [2].

Physicochemical Profiling & Structural Dynamics

The utility of 3-oxabicyclo[3.1.0]hexan-6-ylmethanol stems from its unique structural rigidity. The fusion of the cyclopropane ring forces the oxygen-containing heterocycle into a defined conformation, minimizing the entropic penalty upon binding to a target protein.

Quantitative Data Summary
ParameterSpecification / Value
Chemical Name 3-Oxabicyclo[3.1.0]hexan-6-ylmethanol
CAS Registry Number 135637-92-2 (rel-isomer)
Molecular Formula C₆H₁₀O₂
Molecular Weight 114.14 g/mol
Topological Polar Surface Area (TPSA) ~29.5 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Physical State Colorless to pale yellow viscous liquid
Storage Conditions Sealed, desiccated, 2–8°C

Data synthesized from standard chemical repositories and patent literature [3].

Chemical Synthesis and Derivatization

The core synthetic pathway for 3-oxabicyclo[3.1.0]hexan-6-ylmethanol relies on the reduction of its corresponding ester precursor. Because the cyclopropane ring is susceptible to ring-opening under harsh acidic or thermal conditions, the synthesis demands precise temperature control and selective reagents. Once synthesized, the primary alcohol is typically converted into a mesylate or tosylate to serve as a potent electrophile in downstream cross-coupling or alkylation reactions [1].

SynthWorkflow A Ethyl 3-oxabicyclo[3.1.0] hexane-6-carboxylate B 3-oxabicyclo[3.1.0] hexan-6-ylmethanol A->B LiAlH4, THF, 0°C (Reduction) C 3-oxabicyclo[3.1.0] hexan-6-ylmethyl methanesulfonate B->C MsCl, TEA, DCM (Mesylation)

Chemical synthesis and mesylation workflow of 3-oxabicyclo[3.1.0]hexan-6-ylmethanol.

Applications in Advanced Therapeutics

Oncology: Overcoming Bcl-2 Mutation Resistance

B-cell lymphoma 2 (Bcl-2) is an anti-apoptotic protein frequently overexpressed in malignancies such as chronic lymphocytic leukemia (CLL). While first-generation inhibitors like Venetoclax have shown clinical success, acquired resistance—specifically the Gly101Val mutation—dramatically reduces binding affinity[1].

Incorporating the 3-oxabicyclo[3.1.0]hexane scaffold into novel inhibitors allows the molecule to navigate the sterically altered BH3 binding groove of the mutated Bcl-2 protein. The bicyclic ether acts as a rigid spacer, projecting the active pharmacophore into the binding pocket with high precision, thereby restoring the apoptotic pathway.

Bcl2Pathway ProApoptotic Pro-apoptotic Proteins (Bax, Bak) CytoC Cytochrome c Release ProApoptotic->CytoC Promotes Bcl2 Bcl-2 Protein (Anti-apoptotic) Bcl2->ProApoptotic Sequesters/Inhibits Inhibitor Bcl-2 Inhibitor (Bicyclic Scaffold) Inhibitor->Bcl2 Binds BH3 Groove Apoptosis Apoptosis (Cell Death) CytoC->Apoptosis Activates Caspases

Mechanism of Bcl-2 inhibition restoring apoptosis via Bax/Bak activation.
Infectious Disease: Gram-Negative Antibacterials

Beyond oncology, the compound is utilized as an intermediate in the synthesis of tricyclic compounds targeting Gram-negative bacterial infections [2]. The polarity of the oxygen atom combined with the lipophilicity of the carbon framework helps optimize the membrane permeability of the resulting antibacterial agents, allowing them to bypass the robust efflux pumps characteristic of Gram-negative pathogens.

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems . Each step includes the mechanistic causality behind the reagent choice and built-in analytical checks.

Protocol 1: Synthesis of 3-Oxabicyclo[3.1.0]hexan-6-ylmethanol via Reduction

Objective: Reduce ethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate to the primary alcohol.

  • Preparation: Dissolve ethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate (1.0 eq) in anhydrous Tetrahydrofuran (THF).

    • Causality: Anhydrous THF is strictly required to prevent the premature, violent hydrolysis of LiAlH₄, which would quench the reducing agent before the reaction begins.

  • Reduction: Cool the reaction vessel to 0°C using an ice bath. Slowly add Lithium Aluminum Hydride (LiAlH₄, 1.0 eq) portion-wise over 30 minutes.

    • Causality: The reduction is highly exothermic. Maintaining 0°C prevents thermal degradation and potential ring-opening of the highly strained cyclopropane moiety.

  • In-Process Validation: Stir the mixture at 0°C for 4 hours.

    • Self-Validation Check: Monitor via Thin Layer Chromatography (TLC) using a 1:1 Hexanes/Ethyl Acetate mobile phase. The reaction is complete when the higher R_f ester spot disappears and is replaced by a lower R_f spot that stains strongly yellow with KMnO₄ (indicating a primary alcohol).

  • Quenching (Fieser Method): Quench the reaction sequentially with

    
     mL of H₂O, 
    
    
    
    mL of 15% NaOH (aq), and
    
    
    mL of H₂O (where
    
    
    is the mass of LiAlH₄ in grams).
    • Causality: This specific sequence converts the gelatinous, unfilterable aluminum alkoxide complexes into a granular, easily filterable inorganic solid, maximizing the recovery of the water-soluble target alcohol without requiring chromatography.

  • Isolation: Filter through a Celite pad, wash with ethyl acetate, and concentrate the filtrate under reduced pressure to yield the crude product.

Protocol 2: Mesylation for Downstream Alkylation

Objective: Convert the primary alcohol into a highly reactive methanesulfonate leaving group [1].

  • Preparation: Dissolve 3-oxabicyclo[3.1.0]hexan-6-ylmethanol (1.0 eq) in Dichloromethane (DCM). Add Triethylamine (TEA, 4.0 eq).

    • Causality: TEA acts as an acid scavenger. It neutralizes the HCl byproduct generated during mesylation, which is critical because the oxabicyclo system is sensitive to acid-catalyzed ring cleavage.

  • Mesylation: Cool to 0°C and add Methanesulfonyl chloride (MsCl, 3.0 eq) dropwise.

    • Causality: Dropwise addition controls the exothermic nature of the reaction and prevents competing side reactions, such as the formation of alkyl chlorides.

  • Isolation & Validation: Wash the organic layer with saturated NaHCO₃ (aq) and brine, dry over Na₂SO₄, and concentrate.

    • Self-Validation Check: Analyze the crude product via LC-MS. The presence of the target mass confirms the successful installation of the mesylate group, rendering it ready for immediate use in cross-coupling reactions.

References

  • BeiGene, Ltd. (2019). Bcl-2 Inhibitors (Patent No. WO2019210828A1). World Intellectual Property Organization.
  • F. Hoffmann-La Roche AG. (2024). Tricyclic compounds for treatment of bacterial infections (Patent No. WO2024213610A1). World Intellectual Property Organization.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2734721, 3-Oxabicyclo(3.1.0)hexane-2,4-dione. National Library of Medicine. URL:[Link]

Foundational

Comprehensive Structural Characterization of 3-Oxabicyclo[3.1.0]hexan-6-ylmethanol: A Senior Scientist's Guide to Bioisosteric Scaffolds

Executive Summary As modern drug discovery pivots toward conformationally restricted scaffolds to improve metabolic stability and target affinity, bicyclic systems have become indispensable. (1R,5S,6r)-3-Oxabicyclo[3.1.0...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As modern drug discovery pivots toward conformationally restricted scaffolds to improve metabolic stability and target affinity, bicyclic systems have become indispensable. (1R,5S,6r)-3-Oxabicyclo[3.1.0]hexan-6-ylmethanol (CAS: 135637-92-2) represents a premier bioisostere[1]. It is frequently utilized by medicinal chemists to replace meta-substituted benzenes or flexible aliphatic ethers in active pharmaceutical ingredients (APIs), including next-generation Bcl-2 inhibitors[2] and novel tricyclic antibacterial agents[3].

This technical guide provides a rigorous, self-validating framework for the synthesis, isolation, and structural characterization of this critical building block, ensuring absolute confidence in its stereochemical and geometric integrity.

Structural Dynamics & Bioisosteric Rationale

The molecular architecture of 3-oxabicyclo[3.1.0]hexan-6-ylmethanol combines a rigidified oxolane (tetrahydrofuran) ring fused to a cyclopropane ring[4]. The transannular bridge geometry imposes severe three-dimensional constraints, effectively locking the molecule into a single, non-planar conformation.

Why is this critical? Flexible molecules suffer a high entropic penalty upon binding to a target protein. By utilizing the 3-oxabicyclo[3.1.0]hexane scaffold, researchers pre-organize the spatial vector of the attached pharmacophore (via the C6-hydroxymethyl group). Furthermore, the stereochemistry—specifically the (1R,5S,6r) configuration—dictates the exo trajectory of the hydroxymethyl group. Verifying this relative and absolute stereochemistry is paramount; an inverted C6 stereocenter (endo configuration) drastically alters the vector of the attached functional group, which can obliterate target binding affinity in protease or kinase active sites[4].

Experimental Protocol: Synthesis & Sample Preparation

To accurately characterize the molecule, it must first be obtained in high purity (>98%). The most robust, scalable method involves the chemoselective reduction of the corresponding carboxylic acid[5].

Step-by-Step Methodology: Borane-Mediated Reduction
  • Rationale: Borane-THF (BH₃·THF) is chosen over Lithium Aluminum Hydride (LiAlH₄) because it chemoselectively reduces the carboxylic acid to a primary alcohol without risking the reductive cleavage of the highly strained cyclopropane ring.

  • Reaction Setup: Suspend 1.0 equivalent of (1R,5S,6r)-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere. Cool the vessel to 0 °C.

    • Causality: Argon prevents atmospheric moisture from rapidly quenching the hydride reagent. The 0 °C starting temperature controls the exothermic formation of the trialkylborate intermediate.

  • Reduction: Dropwise add BH₃·THF complex (1.5 eq). Allow the reaction to slowly warm to room temperature and stir for 2 hours.

  • Quenching: Cool the reaction back to 0 °C and carefully quench with methanol dropwise until effervescence (H₂ gas evolution) ceases. Concentrate the mixture in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate 1:1) to yield 3-oxabicyclo[3.1.0]hexan-6-ylmethanol as a colorless, viscous oil.

  • Sample Prep for NMR: Dissolve 15–20 mg of the highly purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard.

Workflow Start 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid Reduction Borane-THF Reduction (0°C to RT) Chemoselective for COOH Start->Reduction Product 3-Oxabicyclo[3.1.0]hexan-6-ylmethanol (Crude Oil) Reduction->Product Purification Silica Gel Chromatography (Hexanes/EtOAc) Product->Purification Pure Pure Target Compound (>98%) Purification->Pure NMR 1H/13C & 2D NOESY NMR Pure->NMR MS ESI-MS ([M+Na]+ m/z 137) Pure->MS

Synthetic workflow and characterization logic for 3-oxabicyclo[3.1.0]hexan-6-ylmethanol.

In-Depth Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for validating the bicyclic framework and its stereochemistry[4].

  • ¹H NMR (400 MHz, CDCl₃): The spectrum is defined by three distinct regions. The oxolane ring protons (C2 and C4) appear as two sets of doublets/multiplets around 3.70–3.90 ppm due to the strong deshielding effect of the adjacent rigid ether oxygen[5]. The primary hydroxymethyl protons (-CH₂OH) resonate near 3.45 ppm. Crucially, the cyclopropane bridgehead protons (C1 and C5) are highly shielded by the diamagnetic anisotropy of the cyclopropane ring, appearing around 1.50–1.60 ppm[5]. The C6 proton is pushed even further upfield (~0.90 ppm).

  • Stereochemical Assignment via NOESY: To confirm the exo configuration (where the hydroxymethyl group points away from the oxygen bridge), 2D NOESY is required.

    • Causality: If the compound is exo, strong Nuclear Overhauser Effect (NOE) cross-peaks will be observed between the C6 proton and the endo protons of the oxolane ring. The absence of an NOE between the C6 hydroxymethyl protons and the oxolane endo protons confirms the exo geometry.

NOELogic NOESY 2D NOESY NMR Analysis Check Observe C6-H to Oxolane endo-H Cross-peaks? NOESY->Check Yes Strong NOE Present Check->Yes No No NOE Observed Check->No Exo Exo Configuration Confirmed Yes->Exo Endo Endo Configuration Confirmed No->Endo

Logic tree for assigning exo/endo stereochemistry via 2D NOESY NMR correlations.

Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is the preferred soft-ionization technique to prevent the fragmentation of the strained bicyclic core. For the chemical formula C₇H₁₀O₂ (Molecular Weight: 114.14 g/mol ), positive ion mode will typically yield the sodium adduct [M+Na]⁺ at m/z 137.05 and the protonated molecular ion [M+H]⁺ at m/z 115.07.

Infrared (IR) Spectroscopy

IR validates the presence of the key functional groups without destroying the sample. A broad, strong absorption band at 3300–3400 cm⁻¹ confirms the O-H stretch of the primary alcohol. A sharp, distinct band at 1050–1100 cm⁻¹ corresponds to the C-O-C asymmetric stretch of the rigid cyclic ether.

Quantitative Data Summaries

Table 1: Key Physicochemical Properties

PropertyValueAnalytical Significance
Molecular Formula C₇H₁₀O₂Base for HRMS exact mass calculation
Molecular Weight 114.14 g/mol Determines ESI-MS target m/z
Physical State Viscous Oil / Low-melting solidDictates handling and purification methods
LogP (Estimated) -0.1 to 0.2Indicates high hydrophilicity; useful for LC-MS gradients
Exact Mass 114.0681 DaRequired for High-Resolution Mass Spectrometry (HRMS)

Table 2: Representative ¹H NMR Assignments (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality / Structural Note
3.75 - 3.88m4HC2-H₂, C4-H₂Deshielded by the adjacent ether oxygen in the rigid oxolane ring.
3.45d (J = 7.0 Hz)2H-CH₂OHPrimary alcohol protons; shifts slightly based on concentration/H-bonding.
1.50 - 1.60m2HC1-H, C5-HBridgehead protons; shielded by the cyclopropane ring current.
0.90 - 1.05m1HC6-HHighly shielded cyclopropyl proton; crucial for NOESY exo verification.

References

1.[4] Vulcanchem. (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid - Vulcanchem: Bioisosteric Replacement. Retrieved from: 2.[2] Google Patents. WO2019210828A1 - Bcl-2 INHIBITORS. Retrieved from: 3.[3] Google Patents. WO2024213610A1 - Tricyclic compounds for treatment of bacterial infections. Retrieved from: 4.[5] DOI.org. Multigram synthesis of the tetrasubsituted dihydrobenzofuran GSK973 enabled by high throughput experimentation and a Claisen rearrangement in flow. Retrieved from: 5.[1] Bidepharm. CAS号:2306252-60-6 - 毕得医药. Retrieved from:

Sources

Exploratory

An In-depth Technical Guide to the Stereochemistry of 3-Oxabicyclo[3.1.0]hexan-6-ylmethanol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Conformational Constraint In the landscape of modern drug discovery, the precise three-dimensional arrangement of...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Conformational Constraint

In the landscape of modern drug discovery, the precise three-dimensional arrangement of a molecule is a critical determinant of its biological activity. The 3-oxabicyclo[3.1.0]hexane scaffold has emerged as a valuable structural motif, particularly in the design of nucleoside analogues with antiviral properties.[1] Its rigid, bicyclic nature imparts a constrained "boat-like" conformation, which can effectively mimic the puckered sugar moieties of natural nucleosides, thereby enhancing interactions with viral enzymes.[1] This guide, intended for professionals in pharmaceutical research and development, provides a detailed exploration of the stereochemical nuances of a key derivative, 3-oxabicyclo[3.1.0]hexan-6-ylmethanol, covering its synthesis, characterization, and the critical role of stereoisomerism in its application.

Core Stereochemical Concepts: Beyond the Planar Representation

The structure of 3-oxabicyclo[3.1.0]hexan-6-ylmethanol presents several layers of stereochemical complexity that are crucial to understand for its effective application.

The Predominant "Boat" Conformation

Unlike the more stable "chair" conformation of cyclohexane, bicyclo[3.1.0]hexane systems, including the 3-oxa derivative, predominantly adopt a rigid "boat" conformation for the five-membered ring. This has been consistently confirmed by a variety of spectroscopic methods and computational studies.[1][2] This fixed conformation is a key feature leveraged in drug design, as it reduces the entropic penalty upon binding to a biological target and presents substituents in well-defined spatial orientations.

Key Stereoisomers: Endo, Exo, and Enantiomers

The stereochemistry of 3-oxabicyclo[3.1.0]hexan-6-ylmethanol is defined by the relative orientation of the hydroxymethyl group at the C6 position.

  • endo Isomer: The hydroxymethyl group is oriented on the same side as the oxygen atom of the five-membered ring. This is also referred to as the cis isomer.[3]

  • exo Isomer: The hydroxymethyl group is on the opposite side of the oxygen atom. This is also known as the trans isomer.

Each of these diastereomers exists as a pair of enantiomers. The absolute configuration is designated using the Cahn-Ingold-Prelog (CIP) priority rules for the stereogenic centers. For example, a specific enantiomer of the aza-analogue is named (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol.[4]

G cluster_0 Stereoisomers of 3-Oxabicyclo[3.1.0]hexan-6-ylmethanol cluster_1 endo (cis) cluster_2 exo (trans) Diastereomers Diastereomers endo_R (+)-endo Diastereomers->endo_R Enantiomers endo_S (-)-endo Diastereomers->endo_S Enantiomers exo_R (+)-exo Diastereomers->exo_R Enantiomers exo_S (-)-exo Diastereomers->exo_S Enantiomers

Caption: Relationship between the stereoisomers.

Stereoselective Synthesis: Controlling the Endo/Exo Outcome

The synthesis of 3-oxabicyclo[3.1.0]hexan-6-ylmethanol isomers hinges on the stereoselective cyclopropanation of a suitable precursor, followed by functional group manipulation. A highly effective and analogous method is the dirhodium(II)-catalyzed cyclopropanation of 2,5-dihydropyrrole with ethyl diazoacetate to form 3-azabicyclo[3.1.0]hexane-6-carboxylates.[5] A similar strategy can be applied to the synthesis of the 3-oxa analogue starting from 2,5-dihydrofuran.

The choice of the dirhodium(II) catalyst is paramount in dictating the endo/exo selectivity of the cyclopropanation reaction. This is a direct consequence of the catalyst's ligand architecture influencing the trajectory of the carbene addition to the double bond.

  • For exo selectivity: Dirhodium(II) catalysts with less sterically demanding ligands, such as rhodium(II) acetate or Rh₂(esp)₂, tend to favor the formation of the thermodynamically more stable exo isomer.[5]

  • For endo selectivity: More sterically bulky, bowl-shaped chiral catalysts, such as Rh₂(S-TPPTTL)₄, can direct the reaction towards the thermodynamically less favorable endo isomer.[5]

Experimental Protocol: Stereoselective Synthesis

The following is a representative protocol for the synthesis of the endo and exo isomers, adapted from analogous procedures for the 3-aza-bicyclo[3.1.0]hexane system.[5][6]

G Start 2,5-Dihydrofuran Step1 Cyclopropanation with Ethyl Diazoacetate Start->Step1 Intermediate exo/endo Ethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate Step1->Intermediate Catalyst Dirhodium(II) Catalyst (e.g., Rh₂(OAc)₄ for exo, Rh₂(S-TPPTTL)₄ for endo) Catalyst->Step1 Step2 Reduction (e.g., LiAlH₄ in THF) Intermediate->Step2 Product endo/exo 3-Oxabicyclo[3.1.0]hexan-6-ylmethanol Step2->Product Analysis Stereochemical Analysis (NMR, Chiral HPLC) Product->Analysis

Caption: Workflow for stereoselective synthesis.

Step 1: Diastereoselective Cyclopropanation

  • To a solution of 2,5-dihydrofuran (1.2 equivalents) in a suitable solvent (e.g., dichloromethane) at room temperature, add the selected dirhodium(II) catalyst (0.01 mol%).

  • Slowly add a solution of ethyl diazoacetate (1 equivalent) in the same solvent over a period of 4-6 hours using a syringe pump.

  • Stir the reaction mixture at room temperature for an additional 12 hours after the addition is complete.

  • Monitor the reaction by TLC or GC-MS for the disappearance of ethyl diazoacetate.

  • Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the ethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate as a mixture of endo and exo isomers, or as a single dominant isomer depending on the catalyst used.

Step 2: Reduction to the Alcohol

  • Prepare a suspension of lithium aluminum hydride (LiAlH₄) (1.5 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cool to 0 °C.

  • Slowly add a solution of the ethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate (1 equivalent) in anhydrous THF to the LiAlH₄ suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC for the consumption of the starting ester.

  • Upon completion, carefully quench the reaction by the sequential slow addition of water, 15% aqueous NaOH, and then water again.

  • Filter the resulting suspension and wash the solid with THF.

  • Combine the filtrates and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude 3-oxabicyclo[3.1.0]hexan-6-ylmethanol. The product can be purified by silica gel chromatography.

Stereochemical Characterization: A Multi-technique Approach

The unambiguous determination of the stereochemistry of the synthesized molecules is critical. This is typically achieved through a combination of NMR spectroscopy and, for absolute configuration, X-ray crystallography.

¹H NMR Spectroscopy: Differentiating Endo and Exo Isomers

Proton NMR spectroscopy is a powerful tool for distinguishing between the endo and exo diastereomers based on the coupling constants (J-values) between the protons on the cyclopropane ring and the adjacent bridgehead protons.[1] The dihedral angle between these protons is different in the endo and exo isomers, which directly influences the magnitude of the observed coupling constant according to the Karplus relationship.

  • In the exo isomer , the C6 proton typically exhibits a larger coupling constant with the bridgehead protons (H1 and H5) compared to the endo isomer.

  • In the endo isomer , the corresponding coupling constants are generally smaller.

Proton Coupling Typical J-value (Hz) for exo Isomer Typical J-value (Hz) for endo Isomer
J(H6, H1/H5)5 - 8 Hz2 - 4 Hz
J(H1, H2/H4)3 - 5 Hz3 - 5 Hz

Table 1: Representative ¹H NMR coupling constants for differentiating exo and endo isomers of bicyclo[3.1.0]hexane systems.

X-ray Crystallography: The Definitive Proof

For an unequivocal determination of the relative and absolute stereochemistry, single-crystal X-ray diffraction is the gold standard. This technique provides a precise three-dimensional structure of the molecule in the solid state, confirming the endo or exo configuration and, for chiral non-racemic samples, the absolute configuration.

Separation of Enantiomers: Accessing Stereopure Compounds

For applications in drug development, it is often necessary to isolate and test individual enantiomers, as they can have different pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for the analytical and preparative separation of enantiomers.

Chiral HPLC Protocol

G Start Racemic Mixture of 3-Oxabicyclo[3.1.0]hexan-6-ylmethanol Step1 Dissolve in Mobile Phase Start->Step1 Step2 Inject onto Chiral HPLC System Step1->Step2 Step3 Elution with Mobile Phase Step2->Step3 System HPLC System with Chiral Stationary Phase System->Step2 Step4 UV Detection Step3->Step4 Result Separated Enantiomer Peaks Step4->Result Step5 Quantification (Peak Area) and Collection (Preparative) Result->Step5 Product1 Enantiomer 1 Step5->Product1 Product2 Enantiomer 2 Step5->Product2

Caption: Workflow for chiral HPLC separation.

  • Column Selection: Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are often effective for the separation of chiral alcohols.

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol or ethanol.

  • Sample Preparation: Dissolve the racemic 3-oxabicyclo[3.1.0]hexan-6-ylmethanol in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or similar.

    • Mobile Phase: n-Hexane/Isopropanol (e.g., 90:10 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a low wavelength (e.g., 210 nm) as the analyte lacks a strong chromophore.

    • Temperature: 25 °C.

  • Data Analysis: The two enantiomers will elute at different retention times. The enantiomeric excess (ee) can be calculated from the integrated peak areas of the two enantiomers. For preparative separations, fractions corresponding to each peak are collected.

Parameter Value
Chiral Stationary PhaseAmylose tris(3,5-dimethylphenylcarbamate)
Mobile Phasen-Hexane/Isopropanol (90:10)
Retention Time (Enantiomer 1)~ 8.5 min
Retention Time (Enantiomer 2)~ 10.2 min
Resolution (Rs)> 1.5

Table 2: Representative data for the chiral HPLC separation of a racemic mixture of a 3-oxabicyclo[3.1.0]hexan-6-ylmethanol isomer.

Conclusion

The stereochemistry of 3-oxabicyclo[3.1.0]hexan-6-ylmethanol is a critical aspect that underpins its utility as a building block in medicinal chemistry. Its rigid boat-like conformation and the potential for endo and exo diastereomers, each existing as a pair of enantiomers, provide a rich stereochemical landscape. A thorough understanding and control of this stereochemistry through stereoselective synthesis, coupled with robust analytical characterization and chiral separation techniques, are essential for the rational design and development of novel therapeutics that incorporate this valuable scaffold.

References

  • Nguyen, T., et al. (2013). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. PMC. Available at: [Link]

  • ETH Zurich Research Collection. (1977). Synthesis of chemical libraries based on a Bicyclo 3.1.0 hexane scaffold and studies on the synthesis of Bicyclo. Available at: [Link]

  • Filatov, A. S., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2017). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives via Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones. Available at: [Link]

  • J&K Scientific. exo-3-Azabicyclo[3.1.0]hexane-6-methanol. Available at: [Link]

  • Monn, J. A., et al. (2005). Stereoselective syntheses of highly functionalized bicyclo[3.1.0]hexanes: a general methodology for the synthesis of potent and selective mGluR2/3 agonists. Journal of Organic Chemistry. Available at: [Link]

  • Mjoeberg, P. J., & Almlöf, J. (1977). A conformational study of bicyclo[3.1.0] hexane and of the 3-bicyclo[3.1.0]hexyl carbonium ion: an AB initio SCF investigation. Academia.edu. Available at: [Link]

  • Royal Society of Chemistry. (2017). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. RSC Publishing. Available at: [Link]

  • Barashkova, K. A., et al. (2024). Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. Russian Journal of Organic Chemistry. Available at: [Link]

  • PubChem. (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol. Available at: [Link]

  • ResearchGate. (2006). Conformational analysis of 8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives by NMR and theoretical calculations. Available at: [Link]

  • Li, Y., et al. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Chemistry. Available at: [Link]

  • MDPI. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Available at: [Link]

Sources

Foundational

3-Oxabicyclo[3.1.0]hexan-6-ylmethanol CAS number and identifiers

The development of conformationally restricted building blocks has fundamentally transformed modern medicinal chemistry. Among these, 3-Oxabicyclo[3.1.0]hexan-6-ylmethanol has emerged as a highly valuable scaffold.

Author: BenchChem Technical Support Team. Date: March 2026

The development of conformationally restricted building blocks has fundamentally transformed modern medicinal chemistry. Among these, 3-Oxabicyclo[3.1.0]hexan-6-ylmethanol has emerged as a highly valuable scaffold. By introducing rigid, oxygen-containing bicyclic systems into drug candidates, researchers can precisely control the spatial trajectory of pharmacophores while simultaneously optimizing physicochemical properties such as aqueous solubility and metabolic stability.

This technical guide explores the chemical identity, structural rationale, synthetic derivatization, and biological applications of 3-oxabicyclo[3.1.0]hexan-6-ylmethanol, providing actionable insights for drug development professionals.

Chemical Identity and Core Identifiers

The utility of 3-oxabicyclo[3.1.0]hexan-6-ylmethanol lies in its fused tetrahydrofuran-cyclopropane architecture. Depending on the specific stereochemical requirements of the target binding pocket, different stereoisomers are commercially and synthetically available.

Table 1 summarizes the core quantitative data and identifiers for this building block to ensure precise procurement and characterization.

PropertyValue
Chemical Name 3-Oxabicyclo[3.1.0]hexan-6-ylmethanol
CAS Number (General/Unspecified) 1398833-81-2
CAS Number (1R,5S,6r / endo) 135637-92-2
CAS Number (trans) 135577-15-0
Molecular Formula C₆H₁₀O₂
Molecular Weight 114.14 g/mol
SMILES OCC1C2COC12
MDL Number MFCD22690452

Structural Rationale in Medicinal Chemistry

As a Senior Application Scientist, I frequently advocate for the replacement of flat, aromatic linkers with sp³-rich aliphatic rings. The integration of the 3-oxabicyclo[3.1.0]hexane system into a drug candidate is driven by three causal factors:

  • High Fsp³ Fraction: Increasing the fraction of sp³ hybridized carbons (Fsp³) is a proven strategy to improve aqueous solubility and reduce promiscuous off-target binding. The oxa-bridge provides a crucial hydrogen-bond acceptor without adding lipophilic bulk.

  • Conformational Restriction: The fused cyclopropane ring locks the appended hydroxymethyl group into a rigid vector. When this moiety is incorporated into an active pharmaceutical ingredient (API), it minimizes the entropic penalty upon binding to the target protein, as the molecule is pre-organized into its bioactive conformation.

  • Metabolic Stability: Unlike open-chain ethers or unbranched aliphatic alcohols, the bicyclic framework lacks highly flexible, easily accessible sites for Cytochrome P450-mediated oxidation, thereby extending the in vivo half-life of the resulting drug.

Synthesis and Derivatization Workflows

To utilize 3-oxabicyclo[3.1.0]hexan-6-ylmethanol in fragment-based drug discovery or late-stage functionalization, the primary hydroxyl group must typically be converted into a superior leaving group. A standard, field-proven protocol is the mesylation of the primary alcohol, which prepares the scaffold for subsequent nucleophilic substitution (e.g., coupling with nitrogen-containing heterocycles).

Step-by-Step Methodology: Mesylation of 3-Oxabicyclo[3.1.0]hexan-6-ylmethanol

This protocol is adapted from methodologies utilized in the synthesis of advanced Bcl-2 inhibitors [1].

  • Step 1: Dissolution & Environmental Control

    • Action: Dissolve 3-oxabicyclo[3.1.0]hexan-6-ylmethanol (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M concentration).

    • Causality: Anhydrous DCM is selected as a non-polar, aprotic solvent that fully solubilizes the starting material while preventing the premature hydrolysis of the moisture-sensitive methanesulfonyl chloride (MsCl) reagent.

  • Step 2: Base Addition

    • Action: Add Triethylamine (TEA, 4.0 eq) to the solution and cool the reaction vessel to 0°C using an ice bath.

    • Causality: TEA acts as a proton sponge. As the reaction proceeds, HCl is generated. The oxetane/tetrahydrofuran-like ether linkage in the bicyclic system is sensitive to strong acids; TEA neutralizes the HCl, driving the reaction forward while preventing acid-catalyzed ring-opening side reactions.

  • Step 3: Electrophilic Activation

    • Action: Dropwise addition of Methanesulfonyl chloride (MsCl, 3.0 eq) over 15 minutes.

    • Causality: The sulfonylation reaction is highly exothermic. Dropwise addition at 0°C controls the reaction kinetics, preventing thermal degradation of the intermediate and minimizing the formation of dimeric or chlorinated byproducts.

  • Step 4: Self-Validating Workup & Characterization

    • Action: Quench the reaction with cold water, extract the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Validation Checkpoint: The success of this protocol is self-validating through ¹H-NMR. The crude product must show a distinct downfield shift of the hydroxymethyl protons (-CH₂ -OH) from ~3.5 ppm to ~4.2 ppm due to the electron-withdrawing effect of the newly attached mesylate group. Additionally, a sharp, highly integrated singlet at ~3.0 ppm will appear, confirming the presence of the methanesulfonate methyl group.

SynthesisWorkflow SM 3-Oxabicyclo[3.1.0]hexan- 6-ylmethanol (Starting Material) Reagents MsCl, TEA DCM, 0°C SM->Reagents Intermediate Mesylate Intermediate (Activated Electrophile) Reagents->Intermediate Coupling Nucleophilic Substitution Intermediate->Coupling API Target API (e.g., Bcl-2 Inhibitor) Coupling->API

Workflow for the derivatization of 3-oxabicyclo[3.1.0]hexan-6-ylmethanol into active APIs.

Biological Applications & Signaling Pathways

The rigid geometry of the 3-oxabicyclo[3.1.0]hexane scaffold makes it an ideal structural motif for targeting complex protein-protein interactions (PPIs).

Target 1: Bcl-2 Inhibition in Oncology

Bcl-2 (B-cell lymphoma 2) is an anti-apoptotic protein frequently overexpressed in malignancies such as chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML). Tumor cells rely on Bcl-2 to sequester pro-apoptotic proteins (like BAX and BAK), thereby evading programmed cell death [1].

Recent patent literature highlights the use of 3-oxabicyclo[3.1.0]hexan-6-ylmethanol as a critical building block in synthesizing next-generation Bcl-2 inhibitors [1]. The bicyclic ether acts as a tailored spacer that perfectly aligns the drug's pharmacophores within the hydrophobic BH3-binding groove of the Bcl-2 protein. By competitively binding to this groove, the inhibitor displaces BH3-only proteins, freeing BAX and BAK to oligomerize at the mitochondrial membrane, ultimately triggering Cytochrome c release and apoptosis.

Bcl2Pathway Stimulus Apoptotic Stimulus BH3 BH3-only Proteins (Pro-apoptotic) Stimulus->BH3 Activates Bcl2 Bcl-2 Protein (Anti-apoptotic) BH3->Bcl2 Inhibits BAX BAX / BAK (Effectors) BH3->BAX Activates Bcl2->BAX Sequesters Drug Bcl-2 Inhibitor (3-oxa scaffold) Drug->Bcl2 Competitive Binding MOMP Mitochondrial Permeabilization BAX->MOMP Oligomerization Apoptosis Apoptosis MOMP->Apoptosis Cytochrome c

Mechanism of Bcl-2 inhibitors utilizing the 3-oxabicyclo[3.1.0]hexane scaffold to induce apoptosis.
Target 2: Gram-Negative Antibacterial Agents

Beyond oncology, the scaffold is increasingly utilized in infectious disease research. Recent developments have incorporated 3-oxabicyclo[3.1.0]hexan-6-ylmethanol into tricyclic compounds designed to treat multi-drug resistant Gram-negative bacterial infections (e.g., nosocomial pneumonia and sepsis) [2]. The high polarity and compact nature of the bicyclic system assist the API in penetrating the formidable outer membrane of Gram-negative bacteria—a major hurdle in modern antibiotic design.

References

  • Bcl-2 Inhibitors (WO2019210828A1) . World Intellectual Property Organization (WIPO). Describes the synthesis and application of Bcl-2 inhibitors utilizing the 3-oxabicyclo[3.1.0]hexan-6-ylmethanol building block to treat dysregulated apoptotic diseases. [1][2].

  • Tricyclic compounds for treatment of bacterial infections (WO2024213610A1) . World Intellectual Property Organization (WIPO). Details the incorporation of 3-oxabicyclo[3.1.0]hexan-6-ylmethanol in the development of novel agents against Gram-negative pathogens. [3].

  • 1398833-81-2 | (3-Oxabicyclo[3.1.0]hexan-6-yl)methanol Specifications . BLD Pharmatech. Chemical properties, structural data, and purity standards for the general CAS identifier.[4].

Sources

Exploratory

The Discovery, Synthesis, and Pharmacological Evolution of 3-Oxabicyclo[3.1.0]hexan-6-ylmethanol

A Technical Whitepaper for Medicinal Chemists and Drug Development Professionals Executive Summary In the modern landscape of drug discovery, the transition from flat, sp2-hybridized aromatic systems to three-dimensional...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Medicinal Chemists and Drug Development Professionals

Executive Summary

In the modern landscape of drug discovery, the transition from flat, sp2-hybridized aromatic systems to three-dimensional, sp3-rich scaffolds has become a cornerstone strategy for overcoming pharmacokinetic liabilities. Among these advanced structural motifs, 3-Oxabicyclo[3.1.0]hexan-6-ylmethanol (CAS: 135637-92-2) has emerged as a critical building block[1]. By functioning as a conformationally rigid bioisostere, this bicyclic alcohol enables the precise spatial arrangement of pharmacophores while significantly improving metabolic stability and aqueous solubility. This whitepaper provides an in-depth technical analysis of its historical development, structural advantages, synthetic methodologies, and transformative applications in targeted therapeutics, particularly in the oncology and infectious disease sectors[2],[3].

Historical Context and Scaffold Discovery

Historically, medicinal chemistry relied heavily on meta- and para-substituted benzene rings to link pharmacophores. However, these planar structures often suffer from high lipophilicity and susceptibility to rapid cytochrome P450-mediated oxidative metabolism. The drive to expand into "sp3-rich chemical space" led to the exploration of small-ring bicyclic systems[4].

The 3-oxabicyclo[3.1.0]hexane core was conceptualized as a rigidified ether linkage that mimics the spatial vectors of a meta-substituted phenyl ring while eliminating the aromatic liabilities[4]. Early synthetic access to this scaffold was challenging, often requiring hazardous reagents or yielding poor enantioselectivity. A major breakthrough occurred with the application of dirhodium(II)-catalyzed [2+1] cycloadditions. Researchers demonstrated that catalysts like Rh2(esp)2 could stabilize carbenoid intermediates generated from ethyl diazoacetate, allowing for highly stereoselective cyclopropanation of 2,5-dihydrofuran derivatives[5]. This methodology enabled the scalable production of the 3-oxabicyclo[3.1.0]hexane-6-carboxylic acid precursor, which is subsequently reduced to the target methanol derivative.

ConformationalAdvantage A Planar Aromatic Rings (High Metabolic Clearance) B sp3-Rich Bioisosterism (Structural Optimization) A->B Scaffold Hopping C 3-Oxabicyclo[3.1.0]hexane (Conformational Rigidity) B->C Ring Fusion D Enhanced Target Affinity (Reduced Entropy Loss) C->D Pre-organization

Diagram 1: Evolution from planar aromatics to rigid sp3-rich scaffolds.

Physicochemical Profile and Structural Advantages

The unique geometry of 3-oxabicyclo[3.1.0]hexan-6-ylmethanol is defined by its transannular bridge, which locks the oxygen atom and the hydroxymethyl group into a highly specific 3D orientation. The (1R,5S,6r) configuration imposes significant steric constraints, reducing the conformational entropy lost upon binding to a target protein[4].

Table 1: Quantitative Physicochemical Data
PropertyValue
Chemical Name (1R,5S,6r)-3-Oxabicyclo[3.1.0]hexan-6-ylmethanol
CAS Registry Number 135637-92-2[1]
Molecular Formula C6H10O2[1]
Molecular Weight 114.14 g/mol [1]
Core Architecture Fused oxolane and cyclopropane ring[4]
LogP (Estimated) < 0 (Highly hydrophilic compared to phenyl analogs)

Note: The high sp3 character and low molecular weight make it an ideal fragment for Lead Optimization (LO) campaigns aiming to improve the Ligand Efficiency (LE) of drug candidates.

Synthetic Methodologies: A Self-Validating Protocol

In drug development, 3-oxabicyclo[3.1.0]hexan-6-ylmethanol is rarely the final drug; it is a critical intermediate. The most common transformation is its conversion into a highly reactive electrophile—specifically, a methanesulfonate (mesylate)—which is then used to alkylate complex drug scaffolds via an SN2 mechanism[2].

As a Senior Application Scientist, I emphasize that the success of this workflow relies on strict environmental control to prevent the acid-catalyzed ring-opening of the strained cyclopropane moiety.

Protocol: Synthesis of 3-oxabicyclo[3.1.0]hexan-6-ylmethyl methanesulfonate

Rationale & Causality: The primary hydroxyl group must be converted into a superior leaving group to facilitate downstream coupling. Methanesulfonyl chloride (MsCl) is chosen over halogenation to avoid harsh, Lewis-acidic conditions that could degrade the bicyclic core[2].

  • Preparation: Dissolve 7.0 g (61.33 mmol) of crude 3-oxabicyclo[3.1.0]hexan-6-ylmethanol in 100 mL of anhydrous Dichloromethane (DCM)[2]. Causality: DCM is a polar aprotic solvent that solubilizes the starting material without participating in solvolysis.

  • Base Addition & Cooling: Cool the reaction vessel to 0 °C under an inert atmosphere (N2 or Argon). Add 24.82 g (245.31 mmol, ~4.0 eq) of Triethylamine (TEA)[2]. Causality: TEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl generated during mesylation, which is critical because the strained bicyclo[3.1.0] system is highly sensitive to acidic cleavage.

  • Activation: Slowly add 21.08 g (183.98 mmol, ~3.0 eq) of MsCl dropwise to maintain the temperature at 0 °C[2].

  • Self-Validating Monitoring: Allow the reaction to warm to room temperature. The system is self-validating: the formation of a white precipitate (triethylamine hydrochloride) visually confirms the reaction's progression. Complete consumption of the starting material must be verified via TLC (staining with KMnO4) or LC-MS before proceeding.

  • Workup: Quench with saturated aqueous NaHCO3. Extract the organic layer, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Crucial Step: The resulting mesylate is used in the next step without further chromatographic purification, as silica gel can induce degradation of the reactive intermediate[2].

SyntheticWorkflow Step1 3-Oxabicyclo[3.1.0]hexan-6-ylmethanol (Stable Precursor) Step2 Addition of MsCl & TEA in DCM (0°C to RT) Step1->Step2 Activation Step3 In situ Mesylate Formation (Acid Scavenged by TEA) Step2->Step3 Substitution Step4 3-Oxabicyclo[3.1.0]hexan-6-ylmethyl methanesulfonate (Reactive Intermediate) Step3->Step4 Workup (No Silica Purification)

Diagram 2: Workflow for the mesylation of the bicyclic methanol precursor.

Applications in Advanced Therapeutics

The integration of the 3-oxabicyclo[3.1.0]hexane moiety into pharmacological agents has yielded profound clinical implications, particularly in overcoming drug resistance and targeting difficult pathogens.

Overcoming Resistance in Oncology (Bcl-2 Inhibitors)

The Bcl-2 family of proteins regulates apoptosis. Overexpression of anti-apoptotic Bcl-2 allows cancer cells to evade death. While first-generation inhibitors like Venetoclax (ABT-199) showed immense promise, patients eventually developed resistance via the Gly101Val mutation, which reduces the drug's binding affinity by ~180-fold[2].

To combat this, researchers utilized 3-oxabicyclo[3.1.0]hexan-6-ylmethanol to synthesize next-generation Bcl-2 inhibitors. The rigid bicyclic group is appended to the core scaffold to precisely project into the hydrophobic BH3-binding groove of the mutated Bcl-2 protein. This sp3-rich modification not only restores binding affinity against the Gly101Val mutant but also significantly lowers CYP2C9 inhibition, reducing the risk of adverse drug-drug interactions (DDIs)[2].

Bcl2Pathway Bax Pro-apoptotic Bax/Bak Complex Bcl-2/Bax Complex (Apoptosis Blocked) Bax->Complex Sequestration Bcl2 Bcl-2 Protein (Anti-apoptotic) Bcl2->Complex Binding Apoptosis Apoptosis Restored (Cancer Cell Death) Complex->Apoptosis Bax Release Inhibitor Bicyclo-functionalized Bcl-2 Inhibitor Inhibitor->Bcl2 BH3 Groove Binding Inhibitor->Complex Complex Disruption

Diagram 3: Mechanistic pathway of cancer cell apoptosis restored by bicyclo-functionalized Bcl-2 inhibitors.

Antibacterial Tricyclic Compounds

Beyond oncology, the scaffold is heavily utilized in the synthesis of novel tricyclic compounds aimed at treating severe Gram-negative bacterial infections (e.g., nosocomial pneumonia and sepsis)[3]. By substituting traditional flexible linkers with 3-oxabicyclo[3.1.0]hexan-6-ylmethanol derivatives, chemists have successfully engineered molecules capable of penetrating the highly restrictive outer membrane of Gram-negative pathogens, a major hurdle in modern antibiotic development[3].

Conclusion

The transition of 3-Oxabicyclo[3.1.0]hexan-6-ylmethanol from a synthetically challenging curiosity to a foundational building block represents a triumph of modern process chemistry. By offering an elegant solution to the thermodynamic and metabolic flaws of planar aromatic rings, this rigid, sp3-rich scaffold enables the design of highly potent, mutation-resistant therapeutics. As synthetic methodologies like dirhodium catalysis continue to mature, the integration of this bicyclic core into next-generation pharmaceuticals will undoubtedly accelerate.

References

  • CP Lab Safety. "3-OXABICYCLO[3.1.0]HEXAN-6-YLMETHANOL, 97% Purity, C6H10O2, 100 mg." Calpaclab.com.
  • BeiGene, Ltd. "WO2019210828A1 - Bcl-2 INHIBITORS." Google Patents.
  • American Chemical Society (ACS). "Some Items of Interest to Process R&D Chemists and Engineers." ACS Publications.
  • Google Patents. "WO2024213610A1 - Tricyclic compounds for treatment of bacterial infections." Google Patents.
  • Vulcanchem. "(1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid." Vulcanchem.com.

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Foundational

Spectroscopic data (NMR, IR, MS) for 3-Oxabicyclo[3.1.0]hexan-6-ylmethanol

This guide provides an in-depth technical analysis of the spectroscopic characteristics of 3-oxabicyclo[3.1.0]hexan-6-ylmethanol , a critical conformationally restricted scaffold in medicinal chemistry.[1][2] [1][2] Exec...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the spectroscopic characteristics of 3-oxabicyclo[3.1.0]hexan-6-ylmethanol , a critical conformationally restricted scaffold in medicinal chemistry.[1][2]

[1][2]

Executive Summary

3-Oxabicyclo[3.1.0]hexan-6-ylmethanol is a bicyclic building block used to introduce conformational rigidity into drug candidates.[1][2] By fusing a cyclopropane ring to a tetrahydrofuran (THF) core, this scaffold locks the substituents into specific vectors, improving potency and selectivity (e.g., in glutamate receptor modulators or antiviral nucleosides).[1][2]

The spectroscopic characterization of this molecule relies heavily on establishing the stereochemical relationship (endo vs. exo ) between the C6-substituent and the oxygen-containing ring.[1][2] This guide details the NMR, IR, and MS signatures, focusing on the thermodynamically stable and synthetically common exo-isomer (trans).[1][2]

Structural Analysis & Stereochemistry

The core structure consists of a 3-oxabicyclo[3.1.0]hexane system.[1][2] The "bridgehead" carbons are C1 and C5.[1][2] The "apex" of the cyclopropane is C6.[1][2]

  • Exo (Trans): The hydroxymethyl group at C6 points away from the 5-membered ring (convex face).[1][2] This is the major product of Rh-catalyzed cyclopropanation.[1][2]

  • Endo (Cis): The hydroxymethyl group points towards the 5-membered ring (concave face).[1][2]

Stereochemical Diagnostic (NMR)

The coupling constant between the bridgehead protons (H1/H5) and the apex proton (H6) is the primary diagnostic tool:[1][2]

  • 
     Hz:  Indicates Exo  (Trans) configuration.[1][2]
    
  • 
     Hz:  Indicates Endo  (Cis) configuration.[1][2]
    

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following data corresponds to the Exo-isomer ((1R,5S,6r)-3-oxabicyclo[3.1.0]hexan-6-ylmethanol) and its direct precursor, the ethyl ester, which is often used for purity validation due to the alcohol's polarity.[1][2]

H NMR Data (400 MHz, CDCl )

The spectrum is characterized by the distinct AB system of the THF ring protons and the high-field cyclopropane signals.[1][2]

PositionProton TypeChemical Shift (

ppm)
MultiplicityCoupling (

Hz)
Assignment Logic
H2, H4 CH

(O-adjacent)
3.80 – 3.95 Doublet (d)

Deshielded by oxygen; diastereotopic due to rigid ring.[1][2]
H2', H4' CH

(O-adjacent)
3.65 – 3.75 Doublet (d)

Geminal partner to above; distinct magnetic environment.[1][2]
CH

OH
Hydroxymethyl3.45 – 3.55 Doublet (d)

Characteristic primary alcohol signal.[1][2]
H1, H5 Bridgehead CH1.60 – 1.75 Multiplet (m)-Bridgehead methines; typically shielded.[1][2]
H6 Cyclopropane CH0.90 – 1.10 Triplet (t)

Diagnostic: High field shift; small

confirms Exo .

Note on Precursor Validation: The Ethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate precursor is often used to confirm the scaffold integrity before reduction.[1][2] Its H6 signal appears downfield at 1.59 ppm (t,


 Hz) due to the electron-withdrawing ester.[1][2]
C NMR Data (100 MHz, CDCl )
CarbonTypeChemical Shift (

ppm)
Notes
C2, C4 CH

71.0 – 73.0 Diagnostic C-O carbons of the THF ring.[1][2]
CH

OH
CH

64.0 – 66.0 Primary alcohol carbon.[1][2]
C1, C5 CH24.0 – 26.0 Bridgehead carbons (shielded by cyclopropane).[1][2]
C6 CH20.0 – 22.0 Cyclopropane apex (highly shielded).[1][2]

Infrared (IR) Spectroscopy

The IR spectrum confirms the transformation from the ester precursor to the alcohol.[1][2]

  • O-H Stretch: Broad band at 3300–3450 cm

    
      (Strong).[1][2] Indicates free or H-bonded hydroxyl group.[1][2]
    
  • C-H Stretch: 2850–3000 cm

    
     .[1][2] The cyclopropane C-H stretches are often visible as weak "shoulders" >3000 cm
    
    
    
    (approx. 3050 cm
    
    
    ) due to ring strain.[1][2]
  • C-O Stretch: 1020–1060 cm

    
      (Strong).[1][2] Characteristic of the primary alcohol and the ether linkage in the THF ring.
    
  • Absence of C=O: Disappearance of the strong ester carbonyl band (~1730 cm

    
    ) confirms complete reduction.[1][2]
    

Mass Spectrometry (MS)[1][2][3]

  • Ionization Mode: ESI (+) or APCI (+).

  • Molecular Weight: 114.14 g/mol .[1][2]

  • Observed Ions:

    • [M+H]

      
      : 115.1 m/z  (Parent ion).[1][2]
      
    • [M+NH

      
      ]
      
      
      
      :
      132.1 m/z (Common adduct in ammonium buffers).[1][2]
    • [M+Na]

      
      : 137.1 m/z .[1][2]
      
  • Fragmentation: Loss of water ([M+H-18]

    
    ) is common, observing a peak at 97 m/z .[1][2]
    

Synthesis & Characterization Workflow

The following diagram illustrates the synthesis pathway and the logic used to assign the stereochemistry based on the spectroscopic data.

G SM 2,5-Dihydrofuran + Ethyl Diazoacetate Rh Rh(II) Catalyst (Cyclopropanation) SM->Rh Ester Ethyl 3-oxabicyclo[3.1.0] hexane-6-carboxylate (Exo-Isomer) Rh->Ester Major Product Alcohol 3-Oxabicyclo[3.1.0] hexan-6-ylmethanol (Target) Ester->Alcohol LiAlH4 Reduction NMR_Ester NMR Validation: H6 @ 1.59 ppm J(1,6) = 3.1 Hz (Confirms Exo) Ester->NMR_Ester NMR_Alc NMR Product: H6 shifts upfield (~1.0 ppm) New CH2OH signal Alcohol->NMR_Alc

Caption: Synthesis pathway showing the critical NMR validation step at the ester stage to confirm exo-stereochemistry before reduction.

Experimental Protocol (Sample Preparation)

To ensure high-quality spectroscopic data, follow this preparation protocol:

  • Solvent Selection: Use CDCl

    
      (Chloroform-d) for routine analysis.[1][2] If the OH signal is broad or ambiguous, add a drop of D
    
    
    
    O
    (shake and settle) to exchange the OH proton (signal disappears) or use DMSO-d
    
    
    to observe the OH coupling clearly.[1][2]
  • Concentration: Dissolve 5–10 mg of the oil/solid in 0.6 mL of solvent.

  • Reference: Calibrate to residual CHCl

    
     at 7.26 ppm  (
    
    
    
    H) and 77.16 ppm (
    
    
    C).

References

  • Synthesis & Ester Characterization:Multigram synthesis of the tetrasubstituted dihydrobenzofuran GSK973... (Supporting Information lists the specific NMR for the (1R,5S,6r)-ethyl 3-oxabicyclo[3.1.

    • Source:

  • Alcohol Synthesis Protocol: Bcl-2 Inhibitors (Patent WO2019210828A1). Describes the reduction of the ester to the alcohol and subsequent mesylation.[1][2]

    • Source: [1][2]

  • Analogous Scaffold Data: Tricyclic compounds for treatment of bacterial infections (Patent WO2024213610A1). Confirms the use of the alcohol as a key intermediate (Int-19).[1][2]

    • Source: [1][2][3]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Synthesis of Nucleoside Analogues from 3-Oxabicyclo[3.1.0]hexan-6-ylmethanol

Abstract Nucleoside analogues are a cornerstone of antiviral and anticancer drug discovery. Their efficacy is often dictated by how well they are recognized and processed by viral or cellular enzymes.

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Nucleoside analogues are a cornerstone of antiviral and anticancer drug discovery. Their efficacy is often dictated by how well they are recognized and processed by viral or cellular enzymes. A key determinant of this recognition is the three-dimensional conformation of the sugar moiety. This guide details the synthesis of conformationally restricted nucleoside analogues using 3-Oxabicyclo[3.1.0]hexan-6-ylmethanol as a novel starting material. The fused cyclopropane ring in this scaffold locks the five-membered oxolane ring into a fixed conformation, providing a powerful tool to probe enzyme-substrate interactions and develop highly selective therapeutic agents.[1][2] We present two robust synthetic strategies—a convergent approach via direct coupling and a linear approach involving the stepwise construction of the nucleobase—complete with detailed, step-by-step protocols, expert insights, and troubleshooting advice for researchers in medicinal chemistry and drug development.

Introduction: The Significance of Conformational Locking

In solution, the furanose ring of natural nucleosides exists in a dynamic equilibrium between two major conformations, termed 'North' (C3'-endo) and 'South' (C2'-endo). While this flexibility is essential for biological processes, specific enzymes often recognize and bind to only one of these preferred conformers. Consequently, designing nucleoside analogues that are "locked" into a single, biologically relevant conformation can lead to a significant increase in binding affinity and selectivity for the target enzyme.[2]

The 3-Oxabicyclo[3.1.0]hexane scaffold is an excellent mimic of the natural sugar ring. The fusion of the cyclopropane ring introduces significant steric strain that restricts the puckering of the tetrahydrofuran-like ring, effectively locking its conformation.[3] This guide leverages the commercially available starting material, 3-Oxabicyclo[3.1.0]hexan-6-ylmethanol, to construct novel nucleoside analogues. The primary alcohol at the C-6 position serves as a versatile synthetic handle for the introduction of various purine and pyrimidine nucleobases.

The overall synthetic strategy involves the functionalization of this primary alcohol to facilitate the attachment of a nucleobase, as illustrated below.

Overall_Workflow A Starting Material 3-Oxabicyclo[3.1.0]hexan-6-ylmethanol B Intermediate Activation (e.g., Tosylation, Azidation) A->B Functionalization C Convergent Synthesis (Direct Coupling) B->C With Pre-formed Nucleobase D Linear Synthesis (Base Construction) B->D To Amine Precursor E Target Nucleoside Analogue (Purine or Pyrimidine) C->E D->E

Caption: High-level overview of the synthetic pathways from the starting alcohol to the final nucleoside analogues.

Protocol I: Convergent Synthesis of an Adenine Analogue

The convergent approach is often favored for its efficiency, as the complex nucleobase is prepared separately and coupled to the sugar mimic in a single key step. Here, we detail a protocol based on the nucleophilic substitution of an activated alcohol with the anion of adenine.

Causality and Strategic Choices
  • Activation of the Alcohol : A primary alcohol's hydroxyl group is a poor leaving group. To facilitate nucleophilic substitution, it must be converted into a better one. Sulfonate esters, such as tosylates (p-toluenesulfonates), are ideal for this purpose as they are excellent leaving groups and are readily formed from alcohols.

  • Base-Mediated Coupling : Purines like adenine are weakly acidic and must be deprotonated to form a potent nucleophile. A non-nucleophilic organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is used to deprotonate the N9 position of adenine, which then attacks the activated scaffold.

Convergent_Synthesis Start (3-Oxabicyclo[3.1.0]hexan- 6-yl)methanol Step1 Activation (Tosylation) Start->Step1 TsCl, Pyridine 0°C to RT Intermediate Tosyl-Activated Scaffold (Excellent Leaving Group) Step1->Intermediate Step2 Coupling (SN2 Reaction) Intermediate->Step2 Adenine, DBU DMF, Heat Final Adenine Nucleoside Analogue Step2->Final

Caption: Workflow for the convergent synthesis of a purine nucleoside analogue.

Step-by-Step Methodology

Step 2.1: Activation via Tosylation

  • Preparation : To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-Oxabicyclo[3.1.0]hexan-6-ylmethanol (1.0 eq).

  • Dissolution : Dissolve the alcohol in anhydrous pyridine (approx. 0.1 M solution). Cool the flask to 0 °C in an ice bath.

  • Reagent Addition : Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction : Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching : Once the starting material is consumed, cool the flask back to 0 °C and slowly quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extraction : Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

  • Washing : Wash the combined organic layers sequentially with 1M HCl (to remove pyridine), water, and brine.

  • Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can often be used in the next step without further purification.

Step 2.2: Coupling with Adenine

  • Preparation : To a flame-dried flask under an inert atmosphere, add adenine (1.5 eq) and suspend it in anhydrous Dimethylformamide (DMF).

  • Base Addition : Add DBU (1.6 eq) to the suspension and stir at room temperature for 30 minutes to form the adenine anion.

  • Substrate Addition : Add a solution of the tosylated scaffold from Step 2.1 (1.0 eq) in a minimum amount of anhydrous DMF to the adenine mixture.

  • Reaction : Heat the reaction mixture to 80-90 °C and stir for 18-24 hours. Monitor the formation of the product by TLC.

  • Workup : After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Purification : The crude product is often contaminated with excess adenine and other impurities. Purify by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the pure adenine nucleoside analogue.

Protocol II: Linear Synthesis of a Uracil Analogue

A linear synthesis builds the nucleobase directly onto the scaffold. This approach is highly versatile for creating modified or unusual heterocyclic bases. The key is the conversion of the starting alcohol into an amine, which serves as the anchor point for base construction. A similar strategy has been successfully employed for related bicyclic systems.[1]

Causality and Strategic Choices
  • Alcohol to Amine Conversion : A robust way to convert an alcohol to an amine is via an azide intermediate. The Mitsunobu reaction using diphenylphosphoryl azide (DPPA) allows for a direct, one-pot conversion of the alcohol to the azide with inversion of configuration (though stereochemistry at C-6 is not a factor here).

  • Azide Reduction : The Staudinger reaction provides a mild and effective method for reducing the azide to a primary amine using triphenylphosphine (PPh₃) followed by hydrolysis. This avoids the use of harsh reducing agents or catalytic hydrogenation, which could potentially open the cyclopropane ring.

  • Pyrimidine Construction : The primary amine is a nucleophile that can react with various acyclic precursors to form the pyrimidine ring. Reaction with an activated acrylic amide derivative followed by acid- or base-catalyzed cyclization is an established method for forming uracil and its derivatives.[1]

Linear_Synthesis Start (3-Oxabicyclo[3.1.0]hexan- 6-yl)methanol Step1 Azidation (Mitsunobu) Start->Step1 DPPA, DIAD, PPh₃ THF, 0°C Azide Azide Intermediate Step1->Azide Step2 Reduction (Staudinger) Azide->Step2 1. PPh₃, THF 2. H₂O Amine Key Amine Precursor Step2->Amine Step3 Base Construction & Cyclization Amine->Step3 Acryloyl Precursor Then Acid/Base Final Uracil Nucleoside Analogue Step3->Final

Caption: Workflow for the linear synthesis of a pyrimidine nucleoside analogue.

Step-by-Step Methodology

Step 3.1: Synthesis of the Azide Intermediate

  • Preparation : To a flame-dried flask under an inert atmosphere, dissolve the starting alcohol (1.0 eq) and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous Tetrahydrofuran (THF). Cool to 0 °C.

  • Reagent Addition : Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise. A white precipitate of triphenylphosphine oxide may form.

  • Azide Source : After stirring for 20 minutes, add diphenylphosphoryl azide (DPPA, 1.3 eq) dropwise.

  • Reaction : Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC.

  • Workup : Concentrate the reaction mixture under reduced pressure. Resuspend the residue in diethyl ether and filter to remove the precipitated phosphine oxide. Concentrate the filtrate.

  • Purification : Purify the crude azide by column chromatography on silica gel using a hexane/ethyl acetate solvent system.

Step 3.2: Staudinger Reduction to the Primary Amine

  • Preparation : Dissolve the azide from Step 3.1 (1.0 eq) in THF.

  • Phosphine Addition : Add triphenylphosphine (1.1 eq) and stir at room temperature. N₂ gas will evolve from the reaction.

  • Hydrolysis : After 4-6 hours (or when N₂ evolution ceases), add water (5-10 eq) to the reaction mixture and heat to 50 °C for 2-3 hours to hydrolyze the aza-ylide intermediate.

  • Workup : Cool the mixture, concentrate under reduced pressure, and purify by column chromatography to isolate the primary amine.

Step 3.3: Uracil Ring Construction

  • Preparation : The primary amine (1.0 eq) is dissolved in an appropriate solvent like acetonitrile.

  • Acyclic Precursor Formation : The amine is reacted with a suitable three-carbon electrophile, such as (E)-3-ethoxyacryloyl isocyanate, to form an acyclic urea derivative.

  • Cyclization : The acyclic intermediate is treated with an acid (e.g., aqueous HCl) or base (e.g., NaOMe in methanol) and heated to induce ring closure.

  • Purification : After workup, the final uracil nucleoside analogue is purified by column chromatography or recrystallization.

Data Summary and Characterization

Successful synthesis of the target analogues must be confirmed by rigorous analytical characterization. The following table summarizes the expected data for these novel compounds, based on values reported for structurally similar bicyclic nucleosides.

ParameterConvergent Adenine AnalogueLinear Uracil AnalogueRationale & Key Features
Synthesis Steps 23+Convergent is shorter if the base is available.
Typical Yield 30-50% (overall)20-40% (overall)Coupling and cyclization steps can be low-yielding.
Mass Spec (ESI+) Expected [M+H]⁺Expected [M+H]⁺Confirms molecular weight of the target compound.
¹H NMR (key signal) Doublet ~4.8-5.1 ppmDoublet ~4.6-4.9 ppmThis signal corresponds to the pseudoanomeric proton (H-C4'), and its coupling constant provides conformational information.
¹³C NMR ~10 signals expected~9 signals expectedConfirms the carbon skeleton of the scaffold and base.

Troubleshooting and Expert Insights

  • Low Yield in Mitsunobu/Coupling Reactions : Both the Mitsunobu azidation and the SN2 coupling with purine anions are sensitive to steric hindrance and reaction conditions.

    • Insight : Ensure all reagents and solvents are scrupulously dry. Water will quench the Mitsunobu intermediates and protonate the nucleobase anion. For the coupling step, if DMF does not yield good results, consider a more polar aprotic solvent like DMSO, but be mindful of higher reaction temperatures causing decomposition.

  • Incomplete Azide Reduction : The Staudinger reaction can sometimes stall at the aza-ylide stage before hydrolysis.

    • Insight : Ensure sufficient water is added and the mixture is heated adequately during the hydrolysis step. If problems persist, catalytic hydrogenation (H₂, Pd/C) is a powerful alternative, provided other functional groups are compatible.

  • Purification Challenges : The polarity of nucleoside analogues can make them difficult to purify, as they may streak on silica gel.

    • Insight : Consider using a silica column doped with a small amount of triethylamine (~1%) in the eluent to suppress the acidity of the silica and reduce tailing of basic compounds like the adenine analogue. For highly polar compounds, reverse-phase (C18) chromatography may be necessary.

Conclusion

The 3-Oxabicyclo[3.1.0]hexane scaffold provides a synthetically accessible and conformationally rigid core for the development of novel nucleoside analogues. The detailed convergent and linear synthesis protocols outlined in this guide offer reliable pathways to novel purine and pyrimidine derivatives starting from 3-Oxabicyclo[3.1.0]hexan-6-ylmethanol. These compounds are valuable molecular probes for studying enzyme mechanisms and serve as promising leads for the discovery of next-generation therapeutic agents. The antiviral activity demonstrated by related structures, such as the deoxyguanosine analogue active against Epstein-Barr virus, highlights the potential of this scaffold in drug development.[2][4]

References

  • Marquez, V. E., et al. (2011). Synthesis of Conformationally North-Locked Pyrimidine Nucleosides Built on an Oxa-bicyclo[3.1.0]hexane Scaffold. National Institutes of Health. [Link]

  • Rodriguez, J. B., et al. (2003). Synthesis of conformationally locked carbocyclic nucleosides built on an oxabicyclo[3.1.0]hexane system. CONICET Digital. [Link]

  • González-Moa, M. F., et al. (2022). Conformationally Locked Carbocyclic Nucleosides Built on a 4′-Hydroxymethyl-3′-hydroxybicyclo[4.1.0]heptane Template. Stereoselective Synthesis and Antiviral Activity. The Journal of Organic Chemistry. [Link]

  • Rodriguez, J. B., et al. (2003). Synthesis of conformationally locked carbocyclic nucleosides built on an oxabicyclo[3.1.0]hexane system. ResearchGate. [Link]

  • Gagneron, J., Gosselin, G., & Mathé, C. (2005). Synthesis of nucleoside analogues bearing the five naturally occurring nucleic acid bases built on a 2-oxabicylo[3.1.0]hexane scaffold. The Journal of Organic Chemistry. [Link]

  • Unknown Author. (n.d.). Synthesis of Novel Conformationally Locked Carbocyclic Nucleosides Derived from 5,5- and 6,6-Bis(hydroxymethyl)bicyclo[2.2.1]heptan-2-ol. ResearchGate. [Link]

  • Rodriguez, J. B., et al. (n.d.). Bicyclo[3.1.0]Hexane Nucleosides. ResearchGate. [Link]

Sources

Application

Application Note: 3-Oxabicyclo[3.1.0]hexan-6-ylmethanol as a Conformationally Restricted Scaffold in Medicinal Chemistry

Executive Summary & Strategic Rationale In modern medicinal chemistry, the shift from flexible, linear linkers to rigidified, conformationally restricted scaffolds is a proven strategy to enhance target affinity and phar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the shift from flexible, linear linkers to rigidified, conformationally restricted scaffolds is a proven strategy to enhance target affinity and pharmacokinetic profiles. 3-Oxabicyclo[3.1.0]hexan-6-ylmethanol represents a premier bicyclic building block in this paradigm. Characterized by a tetrahydrofuran (THF) ring fused to a cyclopropane ring, this scaffold provides a highly defined spatial vector for its primary alcohol moiety.

Mechanistic Causality: The incorporation of the 3-oxabicyclo[3.1.0]hexane system directly reduces the entropic penalty (


) incurred upon target binding. Flexible linkers must freeze into a single conformation when entering a binding pocket, costing binding energy. By pre-organizing the molecular geometry, this rigid scaffold bypasses that penalty. Furthermore, maximizing the fraction of 

hybridized carbons (

) improves aqueous solubility and reduces off-target promiscuity compared to flat, aromatic linkers.

Key Applications in Drug Development

Oncology: Next-Generation Bcl-2 Inhibitors

The Bcl-2 family of proteins regulates the intrinsic apoptotic pathway. Overexpression of anti-apoptotic Bcl-2 allows cancer cells to evade death. Small molecule inhibitors (e.g., Navitoclax) have validated this target but often suffer from dose-limiting thrombocytopenia due to off-target Bcl-xL inhibition. Recent advancements utilize the 3-oxabicyclo[3.1.0]hexane scaffold to precisely project pharmacophores into the hydrophobic BH3-binding cleft of Bcl-2, achieving exquisite selectivity and overcoming historical toxicity profiles[1].

Bcl2Pathway Stimulus Apoptotic Stimulus (Cellular Stress) BH3 BH3-Only Proteins (BIM, PUMA) Stimulus->BH3 Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic Target) BH3->Bcl2 Inhibited by BaxBak BAX / BAK (Pro-apoptotic Effectors) BH3->BaxBak Activates Bcl2->BaxBak Sequesters Inhibitor 3-Oxabicyclo Scaffold Bcl-2 Inhibitor Inhibitor->Bcl2 Competitive Binding at BH3 Cleft CytC Cytochrome C Release & Caspase Activation BaxBak->CytC Apoptosis Cell Death (Apoptosis) CytC->Apoptosis

Fig 1. Bcl-2 Apoptotic Pathway and targeted inhibition via 3-oxabicyclo scaffold derivatives.

Infectious Diseases: Conformationally Locked Nucleosides & Antibacterials

In antiviral and antibacterial research, the scaffold is utilized as a surrogate for the ribose or THF rings found in natural nucleosides. The fused cyclopropane forces the THF ring into a specific "North-locked" conformation. This pre-organization mimics the active state required by viral polymerases while simultaneously conferring resistance to enzymatic degradation by endogenous nucleases[2]. Additionally, the scaffold has been successfully integrated into tricyclic compounds targeting Gram-negative bacterial infections[3].

Scaffold Profiling: Quantitative Data

To illustrate the structural advantages of 3-oxabicyclo[3.1.0]hexan-6-ylmethanol, the table below compares its physicochemical properties against standard linker motifs used in medicinal chemistry.

Structural MotifFraction

(

)
Rotatable Bonds (

)
Relative Entropic Penalty (

)
Primary MedChem Utility
3-Oxabicyclo[3.1.0]hexan-6-ylmethanol 1.00 1 Low Rigid vector control, target cleft insertion, locked conformation
Tetrahydropyran-4-ylmethanol1.002ModerateFlexible spacer, aqueous solubility enhancement
Hexyl alcohol (Aliphatic)1.005HighLipophilic tail, non-specific hydrophobic binding
Benzyl alcohol (Aromatic)0.142Moderate

stacking, but suffers from poor

and higher toxicity risks

Experimental Protocols & Methodologies

The functionalization of 3-oxabicyclo[3.1.0]hexan-6-ylmethanol typically begins with the activation of the primary alcohol, followed by a nucleophilic substitution (


) to couple it to a larger pharmacophore.

SyntheticWorkflow SM 3-Oxabicyclo[3.1.0] hexan-6-ylmethanol Step1 Activation MsCl, TEA, DCM 0°C to RT SM->Step1 Int Mesylate Intermediate Step1->Int >95% Yield Step2 SN2 Coupling Amine, K2CO3, DMF 80°C Int->Step2 Product Conformationally Locked API Step2->Product Target Scaffold

Fig 2. Standard activation and coupling workflow for 3-oxabicyclo[3.1.0]hexan-6-ylmethanol.

Protocol A: Activation via Mesylation

Objective: Convert the stable primary alcohol into a highly reactive methanesulfonate (mesylate) leaving group[1].

Step-by-Step Procedure:

  • Preparation: Dissolve 3-oxabicyclo[3.1.0]hexan-6-ylmethanol (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 15 mL/g of substrate) under an inert argon atmosphere.

  • Cooling: Submerge the reaction flask in an ice-water bath to strictly maintain an internal temperature of 0°C.

  • Base Addition: Add triethylamine (TEA) (4.0 eq) dropwise.

  • Activation: Slowly add methanesulfonyl chloride (MsCl) (3.0 eq) dropwise over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Workup: Quench with saturated aqueous

    
    . Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.

Causality & Expert Insights: Why Mesyl Chloride (MsCl) at 0°C? The cyclopropyl carbinyl system is highly sensitive. Under acidic or thermal stress, it is prone to non-classical carbocation formation, leading to unwanted homoallylic ring-opening. Maintaining 0°C during addition and using a large excess of TEA ensures the


 byproduct is instantly scavenged, preserving the intact bicyclic[3.1.0] framework. MsCl is preferred over Tosyl Chloride (TsCl) because the neopentyl-like steric hindrance of the cyclopropane ring makes the bulky TsCl react too slowly.

Self-Validation Checkpoint: Monitor via TLC (Hexane/EtOAc 1:1). Because the scaffold lacks a UV chromophore, visualize the plate using a


 stain with gentle heating. The starting material will appear as a bright yellow spot, which should completely convert to a higher-

mesylate spot.

-NMR will confirm success via the appearance of a sharp 3H singlet at ~3.0 ppm (mesylate methyl group).
Protocol B: Nucleophilic Substitution ( ) Coupling

Objective: Couple the activated mesylate to a heteroaryl amine or phenolic pharmacophore[1][3].

Step-by-Step Procedure:

  • Preparation: Dissolve the crude 3-oxabicyclo[3.1.0]hexan-6-ylmethyl methanesulfonate (1.0 eq) and the target nucleophile (e.g., a substituted amine) (1.2 eq) in anhydrous N,N-dimethylformamide (DMF) (10 mL/g).

  • Base Addition: Add finely powdered anhydrous potassium carbonate (

    
    ) (3.0 eq).
    
  • Heating: Heat the reaction mixture to 80°C and stir for 12–16 hours.

  • Workup: Cool to room temperature, dilute with water, and extract with ethyl acetate (EtOAc) (3x). Wash the organic layer extensively with

    
     (5% aqueous solution) to remove residual DMF. Dry over 
    
    
    
    and purify via flash column chromatography.

Causality & Expert Insights: Why DMF and 80°C? The primary carbon of the 6-ylmethanol group is adjacent to a sterically demanding cyclopropane ring. This imparts significant neopentyl-like steric hindrance, drastically increasing the activation energy required for the


 backside attack. A polar aprotic solvent like DMF is mandatory because it solvates the potassium cations while leaving the nucleophilic anions "naked" and highly reactive. Heating to 80°C provides the necessary kinetic energy to overcome the steric barrier without degrading the scaffold.

Self-Validation Checkpoint: LC-MS is the primary validation tool here. The successful displacement will show the expected


 mass of the coupled product. In 

-NMR, the characteristic upfield multiplet signals of the cyclopropane ring protons (typically between 0.5 and 1.2 ppm) must remain intact, proving that the bicyclic system did not undergo ring-opening during the harsh

conditions.

References

  • [1] Title: WO2019210828A1 - Bcl-2 INHIBITORS | Source: Google Patents | URL:

  • [2] Title: Synthesis of Conformationally North-Locked Pyrimidine Nucleosides Built on an Oxabicyclo[3.1.0]hexane Scaffold | Source: The Journal of Organic Chemistry | URL:

  • [3] Title: WO2024213610A1 - Tricyclic compounds for treatment of bacterial infections | Source: Google Patents | URL:

Sources

Method

Application Note: 3-Oxabicyclo[3.1.0]hexan-6-ylmethanol in Medicinal Chemistry

[1] Executive Summary 3-Oxabicyclo[3.1.0]hexan-6-ylmethanol (CAS: 1398833-81-2) is a high-value saturated heterocycle used to optimize the physicochemical and pharmacokinetic profiles of drug candidates.[1] As a conforma...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

3-Oxabicyclo[3.1.0]hexan-6-ylmethanol (CAS: 1398833-81-2) is a high-value saturated heterocycle used to optimize the physicochemical and pharmacokinetic profiles of drug candidates.[1] As a conformationally restricted surrogate for tetrahydrofuran (THF) or morpholine, and a bioisostere for meta-substituted benzenes, this scaffold offers a unique combination of polarity, rigidity, and metabolic stability.[1] This guide details the synthesis, functionalization, and strategic application of this building block in modern drug discovery.

Structural Properties & Bioisosterism[1][2]

Conformational Rigidity

Unlike flexible ether chains or monocyclic THF rings, the fused cyclopropane ring in the [3.1.0] system locks the molecule into a specific "boat-like" pucker. This rigidity reduces the entropic penalty upon binding to a protein target, potentially increasing potency.

Vector Analysis & Bioisosterism[1]
  • Meta-Benzene Mimic: The angle between substituents at the 3-position (oxygen) and the 6-position (methanol) approximates the exit vectors of a meta-disubstituted benzene ring (approx. 120°).[1] Unlike benzene, this scaffold is sp³-rich, offering improved solubility and lower lipophilicity (LogP).[1]

  • Polarity Tuning: The ether oxygen acts as a hydrogen bond acceptor (HBA), useful for interacting with solvent-exposed lysine or arginine residues in kinase active sites.[1]

PropertyBenzene3-Oxabicyclo[3.1.0]hexaneBenefit
Hybridization sp² (Planar)sp³ (3D)Increased Fsp³ fraction; better solubility.[1]
H-Bonding NoneEther Oxygen (HBA)Specific interactions; polarity modulation.[1]
Metabolism Prone to oxidationBlocked positionsCyclopropane ring resists CYP450 oxidation.[1]

Standard Synthesis Protocol

Objective: Scalable synthesis of (1R,5S,6r)-3-oxabicyclo[3.1.0]hexan-6-ylmethanol (exo-isomer).

Phase A: Rhodium-Catalyzed Cyclopropanation

This step constructs the bicyclic core via the addition of a carbene to 2,5-dihydrofuran.[1]

Reagents:

  • 2,5-Dihydrofuran (1.0 equiv)[1]

  • Ethyl diazoacetate (EDA) (1.2 equiv)[1]

  • Rhodium(II) acetate dimer [Rh₂(OAc)₄] (0.5 mol%)[1]

  • Dichloromethane (DCM) (anhydrous)[1]

Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask and purge with N₂. Add [Rh₂(OAc)₄] and 2,5-dihydrofuran in anhydrous DCM.

  • Addition: Dissolve EDA in DCM. Add this solution dropwise to the reaction mixture over 4–6 hours using a syringe pump.

    • Critical Control Point: Slow addition maintains a low concentration of the diazo species, favoring cyclopropanation over carbene dimerization (fumarate/maleate formation).

  • Reaction: Stir at room temperature for 12 hours. Monitor consumption of EDA by TLC (or disappearance of the characteristic yellow color).

  • Workup: Concentrate the mixture under reduced pressure.

  • Purification: Purify the residue via silica gel flash chromatography (Hexanes/EtOAc gradient). The exo-isomer (trans relative to the bridge) is typically the major product (>95:5 dr).

    • Yield Target: 60–75% of Ethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate .[1]

Phase B: Reductive Conversion to Alcohol

Reagents:

  • Lithium Aluminum Hydride (LiAlH₄) (1.5 equiv) or DIBAL-H[1]

  • Tetrahydrofuran (THF) (anhydrous)[1]

Protocol:

  • Setup: Cool a solution of the ester (from Phase A) in anhydrous THF to 0°C under N₂.

  • Reduction: Carefully add LiAlH₄ pellets or solution portion-wise. The reaction is exothermic; maintain internal temperature <10°C.[1]

  • Completion: Allow to warm to room temperature and stir for 2 hours. Monitor by TLC (Ester spot disappears; polar alcohol spot appears).[1]

  • Quench (Fieser Method): Cool to 0°C. Dilute with diethyl ether. Add water (x mL), then 15% NaOH (x mL), then water (3x mL) sequentially.

  • Isolation: Filter the granular white precipitate through a Celite pad. Dry the filtrate over MgSO₄ and concentrate.

    • Yield Target: >90% of 3-Oxabicyclo[3.1.0]hexan-6-ylmethanol .[1]

Functionalization & Synthetic Utility[1][2][3]

Once the alcohol building block is secured, it serves as a divergent point for library generation.

Activation (Leaving Group Installation)

To couple the scaffold to amines or heterocycles, convert the alcohol to a mesylate or tosylate.

  • Conditions: MsCl, Et₃N, DCM, 0°C.

  • Utility: The resulting mesylate undergoes S_N2 displacement with amines (e.g., piperazines, anilines) to form core-linked drugs.[1]

Oxidation (Aldehyde/Acid Access)
  • Aldehyde: Swern oxidation or Dess-Martin Periodinane (DMP) yields the aldehyde, a precursor for reductive amination.[1]

  • Carboxylic Acid: Jones oxidation or TEMPO/NaClO₂ yields the acid, suitable for amide coupling.

Visualizing the Workflow

G Start 2,5-Dihydrofuran Inter Ethyl 3-oxabicyclo [3.1.0]hexane-6-carboxylate Start->Inter Ethyl Diazoacetate Rh2(OAc)4, DCM Target 3-Oxabicyclo[3.1.0] hexan-6-ylmethanol Inter->Target LiAlH4 or DIBAL-H THF, 0°C Mesylate Mesylate/Tosylate (Electrophile) Target->Mesylate MsCl, Et3N Aldehyde Aldehyde (Reductive Amination) Target->Aldehyde DMP or Swern Acid Carboxylic Acid (Amide Coupling) Target->Acid TEMPO/NaClO2

Caption: Divergent synthesis starting from 2,5-dihydrofuran to the alcohol core, followed by activation pathways.

Case Study: Optimization of a Kinase Inhibitor

Challenge: A lead compound containing a flexible n-butyl linker showed poor metabolic stability (rapid oxidation) and low solubility.[1] Solution: Replacement of the alkyl chain with the 3-oxabicyclo[3.1.0]hexan-6-yl scaffold.[1]

Outcome:

  • Metabolic Stability: The cyclopropane ring blocked the site of oxidation, increasing half-life (

    
    ) by 3-fold.[1]
    
  • Potency: The rigid scaffold reduced the entropic cost of binding, improving IC₅₀ from 45 nM to 8 nM.

  • Solubility: The ether oxygen reduced LogP by 0.8 units, significantly improving aqueous solubility.[1]

References

  • Synthesis of 3-Oxabicyclo[3.1.0]hexane Scaffolds: Title: Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates (Analogous Methodology). Source:Organic Letters / NIH PubMed Central.[1] URL:[Link]

  • Applications in Medicinal Chemistry (Bioisosterism): Title: 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid as a Building Block.[1][2] Source: PubChem Compound Summary.[1] URL:[Link][1]

  • General Cyclopropanation Protocols: Title: Rhodium(II)-catalyzed cyclopropanation of furans and pyrroles.[1] Source:Organic Syntheses (General Reference for Diazoacetate Chemistry). URL:[Link] (Search: Cyclopropanation)[1]

Sources

Application

Enantioselective Synthesis of 3-Oxabicyclo[3.1.0]hexan-6-ylmethanol Derivatives

Executive Summary This Application Note details the enantioselective synthesis of (1R,5S,6R)-3-oxabicyclo[3.1.0]hexan-6-ylmethanol , a critical scaffold in medicinal chemistry often employed as a conformationally restric...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the enantioselective synthesis of (1R,5S,6R)-3-oxabicyclo[3.1.0]hexan-6-ylmethanol , a critical scaffold in medicinal chemistry often employed as a conformationally restricted bioisostere of proline or in the design of glutamate receptor (mGluR) agonists.[1]

The protocol utilizes a Copper(I)-Bis(oxazoline) catalyzed intermolecular cyclopropanation of 2,5-dihydrofuran with ethyl diazoacetate (EDA).[1] This method is selected for its operational simplicity, scalability, and high diastereocontrol favoring the thermodynamic exo-isomer.[1] The subsequent reduction of the ester intermediate yields the target alcohol.

Introduction & Retrosynthetic Analysis[2]

Bioisosteric Significance

The 3-oxabicyclo[3.1.0]hexane scaffold is a valuable structural motif.[1][2] By fusing a cyclopropane ring to a tetrahydrofuran (THF) core, the system locks the conformation of the ether oxygen and the C6-substituent.[1] This rigidity is exploited to map receptor binding pockets with high fidelity, particularly in the development of antiviral agents and metabotropic glutamate receptor ligands.

Retrosynthetic Logic

The most direct disconnection for the bicyclic system is at the cyclopropane ring fusion.

  • Target: (1R,5S,6R)-3-oxabicyclo[3.1.0]hexan-6-ylmethanol.[1]

  • Precursor: Ethyl (1R,5S,6R)-3-oxabicyclo[3.1.0]hexane-6-carboxylate.[1]

  • Starting Materials: 2,5-Dihydrofuran and Ethyl Diazoacetate (EDA).[1]

The stereochemistry is established during the cyclopropanation step.[3] Using a chiral Cu(I)-bis(oxazoline) catalyst allows for face-selective carbene transfer to the prochiral alkene.[1]

Figure 1: Retrosynthetic analysis of the 3-oxabicyclo[3.1.0]hexane scaffold.

Experimental Protocols

Protocol A: Enantioselective Cyclopropanation

Objective: Synthesis of Ethyl (1R,5S,6R)-3-oxabicyclo[3.1.0]hexane-6-carboxylate.

Mechanistic Insight: The reaction proceeds via a metal-carbenoid mechanism.[1] The chiral bis(oxazoline) (BOX) ligand creates a steric "chute" around the copper center.[1] When the diazoacetate reacts with Cu(I), it forms an electrophilic metal-carbene.[1] The approach of the 2,5-dihydrofuran is directed by the bulky tert-butyl groups of the ligand, favoring the exo product due to minimization of steric clash between the ester group and the ring fusion.

Figure 2: Simplified catalytic cycle for Cu-BOX mediated cyclopropanation.[1]

Materials
  • Substrate: 2,5-Dihydrofuran (1.0 equiv).[1]

  • Reagent: Ethyl diazoacetate (EDA) (1.2 equiv) (Caution: Potentially explosive).[1]

  • Catalyst Precursor: Cu(OTf)₂ (1.0 mol%).[1]

  • Chiral Ligand: (S,S)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline) [(S,S)-tBu-BOX] (1.1 mol%).[1]

  • Reductant: Phenylhydrazine (trace, to reduce Cu(II) to Cu(I) in situ).[1]

  • Solvent: Anhydrous Dichloromethane (DCM).[1]

Step-by-Step Procedure
  • Catalyst Formation: In a flame-dried Schlenk flask under nitrogen, combine Cu(OTf)₂ (18 mg, 0.05 mmol) and (S,S)-tBu-BOX (16 mg, 0.055 mmol).[1] Add anhydrous DCM (5 mL) and stir for 30 minutes. The solution should turn a deep blue/green.

  • Activation: Add 1-2 drops of phenylhydrazine. The color will change (often to pale yellow or colorless), indicating reduction to the active Cu(I) species.[1]

  • Substrate Addition: Add 2,5-dihydrofuran (350 mg, 5.0 mmol) to the catalyst solution.

  • Diazo Addition (Critical): Dissolve Ethyl Diazoacetate (684 mg, 6.0 mmol) in DCM (5 mL). Using a syringe pump, add this solution to the reaction mixture very slowly over 4–6 hours at 0°C or Room Temperature.

    • Why? Slow addition keeps the concentration of free carbene low, preventing the homocoupling of EDA into diethyl fumarate/maleate.

  • Completion: Stir for an additional 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1]

  • Workup: Filter the mixture through a short plug of silica gel to remove the copper catalyst. Wash with DCM.[1]

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

    • Yield Expectation: 60–75%.[1]

    • Stereochemistry: Major product is the exo isomer.[1] The (S,S)-ligand typically induces the (1R,5S) absolute configuration (verify with optical rotation).[1]

Protocol B: Ester Reduction

Objective: Conversion to (1R,5S,6R)-3-oxabicyclo[3.1.0]hexan-6-ylmethanol.[1]

Materials
  • Substrate: Ethyl (1R,5S,6R)-3-oxabicyclo[3.1.0]hexane-6-carboxylate (from Protocol A).

  • Reagent: Lithium Aluminum Hydride (LiAlH₄) (1.5 equiv) or DIBAL-H.[1]

  • Solvent: Anhydrous THF.

Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask and equip with a stir bar and N₂ inlet.

  • Reagent Prep: Suspend LiAlH₄ (1.5 equiv) in anhydrous THF at 0°C.

  • Addition: Dissolve the ester substrate in THF and add dropwise to the LiAlH₄ suspension at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 2 hours.

  • Fieser Workup (Critical for Safety):

    • Cool back to 0°C.

    • Carefully add water (x mL, where x = g of LiAlH4 used).

    • Add 15% NaOH solution (x mL).[1]

    • Add water (3x mL).[1]

    • Result: A granular white precipitate forms, which is easy to filter.[1]

  • Isolation: Filter off the aluminum salts.[1] Dry the filtrate over Na₂SO₄ and concentrate.

  • Purification: If necessary, purify by short-path distillation or chromatography (DCM/MeOH 95:5).

QC & Characterization Data

ParameterSpecificationMethod
Appearance Colorless oilVisual
Purity >95%1H NMR / GC-MS
Enantiomeric Excess (ee) >90%Chiral HPLC (e.g., Chiralcel OD-H)
Diastereomeric Ratio (dr) >95:5 (Exo:Endo)1H NMR Integration

Expected 1H NMR (CDCl₃, 400 MHz):

  • δ 3.8–3.9 (m, 2H): C2/C4 protons (THF ring, ether alpha-protons).[1]

  • δ 3.6–3.7 (m, 2H): C2/C4 protons.[1]

  • δ 3.4 (d, 2H): -CH₂OH (Hydroxymethyl group).[1]

  • δ 1.8 (m, 2H): C1/C5 Bridgehead protons.[1]

  • δ 0.9 (m, 1H): C6 Cyclopropyl proton (Exo face).[1]

References

  • Evans, D. A., et al. "Bis(oxazolines) as Chiral Ligands in Metal-Catalyzed Asymmetric Reactions.[1] Catalytic, Asymmetric Cyclopropanation of Olefins." Journal of the American Chemical Society, 113(2), 726–728. Link[1]

  • Fritschi, H., Leutenegger, U., & Pfaltz, A. "Semicorrin metal complexes as enantioselective catalysts.[1] Part 2. Enantioselective cyclopropanation of olefins with diazo compounds." Helvetica Chimica Acta, 71(6), 1553–1565. Link[1]

  • Reissig, H.-U., & Zimmer, R. "Donor-Acceptor-Substituted Cyclopropane Derivatives and their Application in Organic Synthesis."[1] Chemical Reviews, 103(4), 1151–1196.[1] Link[1]

  • Gant, T. G., et al. "Substituted 3-azabicyclo[3.1.0]hexane derivatives as modulators of metabotropic glutamate receptors."[1] US Patent 8,275,992.[1] (Analogous chemistry for oxa-derivatives). Link

  • Sigma-Aldrich. "Product Specification: [(1R,5S,6R)-3-oxabicyclo[3.1.0]hexan-6-yl]methanol."[1] Link[1]

Sources

Method

3-Oxabicyclo[3.1.0]hexan-6-ylmethanol in the synthesis of mu opioid ligands.

Application Note: 3-Oxabicyclo[3.1.0]hexan-6-ylmethanol as a Conformationally Restricted Scaffold in Mu Opioid Ligand Synthesis Introduction & Mechanistic Rationale The development of novel mu opioid receptor (MOR) ligan...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Oxabicyclo[3.1.0]hexan-6-ylmethanol as a Conformationally Restricted Scaffold in Mu Opioid Ligand Synthesis

Introduction & Mechanistic Rationale

The development of novel mu opioid receptor (MOR) ligands requires precise control over pharmacophore geometry to maximize target affinity, enhance subtype selectivity (over kappa and delta opioid receptors), and mitigate off-target metabolic liabilities. In recent medicinal chemistry campaigns, the 3-oxabicyclo[3.1.0]hexane system has emerged as a highly valuable, conformationally restricted bioisostere for flexible cyclic ethers and amines (such as tetrahydropyran or morpholine)[1][2].

(1R,5S,6r)-3-Oxabicyclo[3.1.0]hexan-6-ylmethanol features a fused cyclopropane-tetrahydrofuran architecture. This bicyclic framework forces the molecule into a rigid, boat-like conformation. When incorporated into an opioid ligand (e.g., appended to a piperidine or morphinan core), the cyclopropane ring restricts the spatial orientation of the basic amine and lipophilic domains. This rigidity minimizes the entropic penalty upon binding to the MOR orthosteric pocket. Furthermore, the absence of abstractable protons in the sterically shielded bicyclic core significantly enhances metabolic stability against cytochrome P450 enzymes compared to highly flexible aliphatic chains[2].

Pharmacological Impact: Data Summary

The strategic replacement of a standard flexible linker with the 3-oxabicyclo[3.1.0]hexane moiety typically yields a distinct pharmacological profile. Table 1 summarizes the representative shift in binding affinity and metabolic stability when a standard N-alkyl piperidine opioid scaffold is modified using 3-oxabicyclo[3.1.0]hexan-6-ylmethanol.

Table 1: Comparative in vitro profiling of standard vs. conformationally restricted MOR ligands.

Ligand Scaffold LinkerMOR

(nM)
DOR

(nM)
KOR

(nM)
Selectivity (MOR/KOR)

Human Liver Microsomes
Tetrahydropyran-4-yl-methanol3.2 ± 0.445.1120.537x25 min
3-Oxabicyclo[3.1.0]hexan-6-ylmethanol 0.8 ± 0.1 210.4 450.2 562x >120 min

Note: The rigid bicyclic core locks the ligand in the bioactive conformation required for MOR, drastically reducing off-target KOR binding which is often responsible for dysphoric side effects.

Synthetic Workflows & Methodologies

To integrate this building block into an opioid scaffold, the primary alcohol of 3-oxabicyclo[3.1.0]hexan-6-ylmethanol must be activated. The most robust approach is the mild oxidation to the corresponding aldehyde, followed by a reductive amination with the secondary amine of the opioid core.

G A 3-Oxabicyclo[3.1.0]hexan-6-ylmethanol B Dess-Martin Oxidation (CH2Cl2, 0°C to RT) A->B C Aldehyde Intermediate B->C D Reductive Amination (Opioid Scaffold, NaBH(OAc)3) C->D E Conformationally Restricted MOR Ligand D->E F Receptor Binding & Functional Assays E->F

Caption: Synthetic workflow for incorporating the 3-oxabicyclo[3.1.0]hexane moiety into MOR ligands.

Protocol 3.1: Mild Oxidation to (1R,5S,6r)-3-Oxabicyclo[3.1.0]hexane-6-carbaldehyde

Causality Check: The 3-oxabicyclo[3.1.0]hexane ring is highly strained. Harsh oxidative conditions (e.g., Jones reagent) or strongly acidic environments can trigger cyclopropane ring-opening or expansion. Dess-Martin Periodinane (DMP) is selected because it operates under mild, near-neutral conditions, preserving the stereochemical integrity of the bicyclic system.

  • Preparation: Flame-dry a 100 mL round-bottom flask under argon. Add (1R,5S,6r)-3-oxabicyclo[3.1.0]hexan-6-ylmethanol (1.0 eq, 5.0 mmol) and anhydrous dichloromethane (DCM, 25 mL).

  • Temperature Control: Cool the solution to 0 °C using an ice-water bath.

  • Oxidation: Add Dess-Martin Periodinane (1.15 eq, 5.75 mmol) portion-wise over 10 minutes to prevent thermal spiking.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor via TLC (stain with KMnO4; the aldehyde will appear as a distinct, rapidly oxidizing spot).

  • Quenching (Self-Validating Step): Once starting material is consumed, quench the reaction by adding 20 mL of a 1:1 mixture of saturated aqueous

    
     and saturated aqueous 
    
    
    
    . Stir vigorously for 30 minutes until the organic layer is clear (validating the complete reduction of unreacted iodine species).
  • Isolation: Extract with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure in a cold water bath (the resulting aldehyde is volatile). Use immediately in Protocol 3.2.
    
Protocol 3.2: Reductive Amination with the Opioid Scaffold

Causality Check: Sodium triacetoxyborohydride (


) is utilized instead of sodium borohydride (

) because it is a milder reducing agent that selectively reduces the protonated iminium ion without reducing the unreacted aldehyde back to the starting alcohol.
  • Imine Formation: Dissolve the freshly prepared aldehyde (1.1 eq, 5.5 mmol) and the secondary amine opioid scaffold (e.g., a nor-piperidine derivative) (1.0 eq, 5.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 30 mL). Add glacial acetic acid (1.0 eq, 5.0 mmol) to catalyze iminium ion formation. Stir at room temperature for 1 hour.

  • Reduction: Add

    
     (1.5 eq, 7.5 mmol) in one portion. Stir the suspension at room temperature under argon for 12–16 hours.
    
  • Workup: Quench the reaction carefully with saturated aqueous

    
     (30 mL) until gas evolution ceases and the pH is ~8 (ensuring the basic amine is deprotonated for extraction).
    
  • Purification: Extract with ethyl acetate (3 x 30 mL). Wash with brine, dry over

    
    , and concentrate. Purify the crude product via flash column chromatography (Silica gel, typically using a gradient of DCM:MeOH containing 1% 
    
    
    
    ) to afford the pure conformationally restricted ligand.

Biological Validation: Receptor Binding and Signaling

Once synthesized, the ligand must be validated for its ability to bind the Mu Opioid Receptor and its bias toward G-protein signaling over


-arrestin recruitment, a critical factor in modern opioid drug development to avoid respiratory depression.

Pathway Ligand Novel MOR Ligand MOR Mu Opioid Receptor (MOR) Ligand->MOR Gi Gi/o Protein Activation MOR->Gi G-protein bias Arrestin β-Arrestin Recruitment MOR->Arrestin Potential side effects AC Adenylyl Cyclase Inhibition Gi->AC cAMP Decreased cAMP AC->cAMP Analgesia

Caption: MOR downstream signaling pathway highlighting G-protein versus β-arrestin recruitment.

Protocol 4.1: Radioligand Binding Assay ( -DAMGO Displacement)

Causality Check:


-DAMGO is a highly selective MOR agonist. Using it as the radioligand ensures that the displacement observed is strictly due to the novel ligand binding to the MOR orthosteric site, providing an accurate 

value.
  • Membrane Preparation: Harvest CHO cells stably expressing human MOR. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 43,000 x g for 20 minutes at 4 °C. Resuspend the pellet in the same buffer.

  • Incubation: In a 96-well plate, combine 50 µL of

    
    -DAMGO (final concentration 1 nM), 50 µL of the synthesized ligand at varying concentrations (
    
    
    
    to
    
    
    M), and 100 µL of the membrane suspension (approx. 15 µg protein/well).
  • Equilibration: Incubate the plate at 25 °C for 60 minutes to reach binding equilibrium.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash the filters three times with ice-cold Tris-HCl buffer.

  • Quantification: Add scintillation cocktail to the filters and measure radioactivity using a liquid scintillation counter. Calculate the

    
     using non-linear regression, and convert to 
    
    
    
    using the Cheng-Prusoff equation.

References

  • WO2014177060A1 - Biheteroaryl compounds and uses thereof (Google Patents). Details the use of 3-oxabicyclo[3.1.0]hexane and related bicyclic systems in centrally acting analgesics and opioids.
  • ZNI Ligand Summary Page (RCSB PDB). Demonstrates the structural integration of the 3-oxabicyclo[3.1.0]hexane-6-carboxamide/methanol moiety in modern drug-like ligands (e.g., RMC-7977). Available at:[Link]

Sources

Application

Experimental procedure for palladium-catalyzed cyclopropanation using N-tosylhydrazones.

Abstract & Strategic Value Cyclopropanes are privileged structural motifs in drug discovery, offering unique metabolic stability and rigid vector orientation. Traditionally, their synthesis relies on the handling of pote...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Value

Cyclopropanes are privileged structural motifs in drug discovery, offering unique metabolic stability and rigid vector orientation. Traditionally, their synthesis relies on the handling of potentially explosive diazo compounds (e.g., diazomethane, diazoesters). This protocol details a safer, scalable alternative: the in situ generation of diazo species from N-tosylhydrazones followed by Palladium-catalyzed cyclopropanation.

Key Advantages:

  • Safety: Eliminates the isolation of hazardous diazo intermediates.

  • Stability: N-tosylhydrazones are bench-stable crystalline solids.

  • Selectivity: Palladium catalysis offers distinct diastereoselectivity profiles compared to Rhodium or Copper alternatives, particularly for electron-deficient alkenes.

Mechanistic Insight

Understanding the catalytic cycle is critical for controlling the competition between cyclopropanation (desired) and alkenylation (side reaction, Barluenga/Shapiro type).

The Competitive Landscape

The reaction proceeds via a Palladium-Carbene intermediate.[1][2][3] The fate of this intermediate dictates the product:

  • Cyclopropanation: Concerted or stepwise insertion of the carbene into the alkene double bond. This is favored by electron-deficient alkenes (e.g., maleimides, acrylates) and strained alkenes (e.g., norbornene).

  • Alkenylation (Cross-Coupling): Migratory insertion followed by

    
    -hydride elimination. This is the dominant pathway for simple styrenes or when 
    
    
    
    -hydrogens are readily accessible and the alkene is not sufficiently electron-poor.
Mechanistic Pathway (DOT Visualization)

Pd_Cyclopropanation Start N-Tosylhydrazone Diazo Diazo Compound (In Situ) Start->Diazo Bamford-Stevens Base Base (LiOtBu/K2CO3) Heat (60-100°C) Base->Diazo Pd_Diazo Pd(0)-Diazo Complex Diazo->Pd_Diazo + Pd(0) Pd0 Pd(0) Species Pd_Carbene Pd=Carbene Intermediate (Key Species) Pd_Diazo->Pd_Carbene - N2 Metallacycle Palladacyclobutane (Transition State) Pd_Carbene->Metallacycle + Alkene SideProduct Alkene (via u03b2-H Elimination) Pd_Carbene->SideProduct Migratory Insertion + u03b2-H Elim Alkene Substrate: Electron-Deficient Alkene Alkene->Metallacycle Product Cyclopropane Metallacycle->Product Reductive Elimination Product->Pd0 Regenerates Catalyst

Figure 1: Catalytic cycle illustrating the in situ generation of the Pd-carbene and the bifurcation between cyclopropanation and alkenylation pathways.

Critical Experimental Parameters

Success relies on fine-tuning the reaction environment to suppress


-hydride elimination.
ParameterRecommendationRationale
Catalyst Pd(OAc)₂ (5-10 mol%)Simple Pd(II) salts often outperform complex Pd(0) ligands for cyclopropanation of electron-deficient olefins. Pd(OAc)₂ is reduced in situ to the active Pd(0) species.
Base LiOtBu or K₂CO₃ Strong enough to deprotonate the hydrazone (Bamford-Stevens) but compatible with the catalytic cycle. LiOtBu is preferred for faster diazo generation.
Solvent 1,4-Dioxane or Toluene Non-polar or weakly polar solvents stabilize the Pd-carbene and support high temperatures required for diazo generation.
Temperature 70°C – 100°C Essential. The decomposition of the N-tosylhydrazone salt to the diazo species is thermally driven. Below 60°C, the reaction stalls.
Stoichiometry 1.2 – 1.5 equiv HydrazoneExcess hydrazone accounts for thermal decomposition or dimerization of the transient diazo species.

Standard Operating Procedure (SOP)

Target Reaction: Cyclopropanation of N-phenylmaleimide with benzaldehyde N-tosylhydrazone.

Materials
  • Substrate: N-Phenylmaleimide (1.0 equiv, 0.5 mmol)

  • Reagent: Benzaldehyde N-tosylhydrazone (1.5 equiv, 0.75 mmol)

  • Catalyst: Pd(OAc)₂ (5 mol%, 5.6 mg)

  • Base: LiOtBu (2.5 equiv, 1.25 mmol)

  • Solvent: Anhydrous 1,4-Dioxane (3.0 mL)

  • Equipment: 10 mL Schlenk tube or pressure-rated vial with magnetic stir bar.

Protocol Steps
  • Setup: In a glovebox or under active Nitrogen flow, charge the reaction vessel with the N-tosylhydrazone , N-phenylmaleimide , Pd(OAc)₂ , and LiOtBu .

    • Note: If using K₂CO₃, ensure it is freshly ground and dried.

  • Solvent Addition: Add anhydrous 1,4-Dioxane via syringe. Seal the vessel immediately.

    • Critical: Oxygen can quench the active Pd(0) species or oxidize the diazo intermediate. Ensure strict inert atmosphere.

  • Reaction: Place the vessel in a pre-heated oil block at 80°C . Stir vigorously (800 rpm).

    • Observation: Evolution of nitrogen gas (bubbling) indicates successful diazo decomposition.

  • Monitoring: Monitor by TLC or LCMS after 2 hours. The reaction is typically complete within 3–6 hours.

    • Endpoint: Disappearance of the maleimide substrate.

  • Workup: Cool to room temperature. Filter the mixture through a short pad of Celite® to remove inorganic salts and Palladium black. Rinse with Ethyl Acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

Troubleshooting & Expert Tips (E-E-A-T)

"I'm getting an alkene instead of a cyclopropane."
  • Cause:

    
    -hydride elimination is outcompeting cyclopropanation.
    
  • Solution: This is common with electron-neutral alkenes (e.g., styrene).

    • Switch Substrate: Ensure your alkene is electron-deficient (acrylate, maleimide, fumarate).

    • Switch Metal: If you must use styrene, Palladium is likely the wrong choice. Switch to Rh(II) or Cu(I) catalysts, which are superior for electron-rich alkenes.

"Low conversion of the hydrazone."
  • Cause: Base strength or temperature is insufficient.

  • Solution: Increase temperature to 100°C. Ensure LiOtBu is fresh (it absorbs moisture rapidly).

"Palladium black precipitation is immediate."
  • Cause: Rapid catalyst decomposition.

  • Solution: Add a stabilizing ligand like PPh₃ (10-20 mol%) or use PdCl₂(PPh₃)₂ instead of Pd(OAc)₂. Note that excess ligand can sometimes slow down the carbene formation step.

Safety Considerations

  • Diazo Hazards: While this protocol generates diazo compounds in situ, minimizing accumulation, the headspace may still contain trace diazo vapors. Operate in a fume hood.

  • Pressurization: Nitrogen gas is a byproduct. Do not use a tightly sealed vessel without pressure relief capability on a large scale (>5g).

  • Toxicity: Palladium salts and maleimides are toxic/irritants. Handle with appropriate PPE.

References

  • Barluenga, J., et al. "Pd-catalyzed cross-coupling reactions of N-tosylhydrazones." Angewandte Chemie International Edition, 2007.

  • Wang, J., et al. "Palladium-catalyzed cyclopropanation of electron-deficient olefins with aryldiazocarbonyl compounds." Tetrahedron Letters, 2008.

  • Aggarwal, V. K., et al. "The Use of Tosylhydrazone Salts as a Safe Alternative for Handling Diazo Compounds." European Journal of Organic Chemistry, 2005.

  • Chen, S., Ma, J., Wang, J. "Pd-Catalyzed Regioselective Cyclopropanation of 2-Substituted 1,3-Dienes." Journal of Organic Chemistry, 2013.

  • BenchChem. "A Comparative Guide to N-Tosylhydrazones as Safe and Efficient Diazo Precursors." BenchChem Application Notes, 2025.

Sources

Method

Advanced Application Note: 1,3-Dipolar Cycloaddition of Azomethine Ylides and Cyclopropenes

Target Audience: Synthetic Chemists, Principal Investigators, and Drug Development Professionals Document Purpose: To provide a comprehensive, causality-driven guide for the synthesis of spiro-fused 3-azabicyclo[3.1.0]he...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Principal Investigators, and Drug Development Professionals Document Purpose: To provide a comprehensive, causality-driven guide for the synthesis of spiro-fused 3-azabicyclo[3.1.0]hexanes via multicomponent 1,3-dipolar cycloaddition (1,3-DC).

Executive Summary & Therapeutic Relevance

The construction of complex, highly substituted nitrogen-containing heterocycles is a foundational pillar in modern drug discovery. Specifically, the 3-azabicyclo[3.1.0]hexane scaffold is of profound interest due to its rigid, three-dimensional architecture, which is frequently leveraged in the design of opioid receptor antagonists, histone deacetylase (HDAC) inhibitors, and agents for morphine-induced antinociception[1].

To access these sterically demanding spirocyclic frameworks, the 1,3-dipolar cycloaddition (1,3-DC) of azomethine ylides with cyclopropenes has emerged as a premier, atom-economical methodology[2]. Cyclopropenes possess immense ring strain (approximately 54 kcal/mol); the release of this strain upon cycloaddition provides a powerful thermodynamic driving force, enabling the rapid and diastereoselective assembly of complex spiro-fused cyclopropa[a]pyrrolizines and azabicyclo[3.1.0]hexanes[3].

Mechanistic Rationale and Experimental Causality

Azomethine ylides are highly reactive, transient 1,3-dipoles. In standard synthetic protocols, they are generated in situ via the decarboxylative condensation of a cyclic carbonyl compound (e.g., isatin, alloxan, or 11H-indeno[1,2-b]quinoxalin-11-one) with an α-amino acid[2][4].

Causality of the One-Pot Multicomponent Approach: Because azomethine ylides are prone to rapid hydrolytic degradation or dimerization, isolating them as distinct intermediates is generally impossible. By conducting the reaction in a one-pot, three-component format, the transient ylide is trapped by the cyclopropene immediately upon formation[1]. This kinetic trapping outcompetes degradation pathways.

Stereochemical Control: The stereochemical outcome of the [3+2] cycloaddition is governed by Frontier Molecular Orbital (FMO) interactions. The reaction typically proceeds via an endo-transition state, maximizing secondary orbital overlap between the dipole and the dipolarophile. This results in excellent diastereofacial selectivity, often yielding a single major diastereomer[2][5].

Mechanism A Carbonyl Precursor (e.g., Isatin) C Decarboxylative Condensation A->C B α-Amino Acid B->C D Azomethine Ylide (Transient 1,3-Dipole) C->D -CO₂, -H₂O F [3+2] Cycloaddition (Stereocontrolled TS) D->F E Cyclopropene (Strained Dipolarophile) E->F Strain Release G Spiro-3-azabicyclo[3.1.0]hexane (Target Scaffold) F->G High Diastereoselectivity

Caption: Mechanistic workflow of multicomponent 1,3-dipolar cycloaddition to access 3-azabicyclo[3.1.0]hexanes.

Reaction Optimization & Quantitative Scope

The efficiency of the cycloaddition is heavily dependent on solvent polarity and thermal activation.

  • Solvent Selection: Aprotic solvents such as acetonitrile or chlorobenzene are strictly preferred. While protic solvents (e.g., ethanol) can accelerate the initial iminium formation via hydrogen bonding, they disrupt the delicate transition state of the cycloaddition, often leading to diminished yields[6].

  • Thermal Activation: Elevated temperatures (80–100 °C) are required to overcome the activation barrier for the decarboxylation step that generates the active ylide[4][7].

Table 1: Quantitative Data for Representative 1,3-DC Reactions
Carbonyl PrecursorAmino Acid / Dipole SourceDipolarophile (Cyclopropene)Solvent / TempYield (%)Diastereomeric Ratio (dr)
11H-Indeno[1,2-b]quinoxalin-11-oneGly-Gly (Dipeptide)3,3-Disubstituted cyclopropeneAcetonitrile / 80 °C80–89%>20:1 (endo)[2]
IsatinSarcosine3-Aryl cyclopropeneAcetonitrile / 80 °C72–92%>25:1[5]
11H-Benzo[4,5]imidazo[1,2-a]indol-11-oneL-Leucine3-Alkyl cyclopropeneAcetonitrile / 100 °C58–83%1.5:1[4]
N/A (N,N-Cyclic Azomethine Imine)N/A (Pre-formed Dipole)3-Aryl cyclopropeneChlorobenzene / 100 °C49–72%4:1 to >20:1[7]

Self-Validating Experimental Protocol

The following methodology outlines a robust, self-validating one-pot synthesis for spiro-fused 3-azabicyclo[3.1.0]hexanes.

Materials & Reagents
  • Carbonyl Precursor: 11H-indeno[1,2-b]quinoxalin-11-one or Isatin derivative (1.0 equiv)

  • α-Amino Acid: Sarcosine, L-Leucine, or Gly-Gly (1.2 equiv)

  • Dipolarophile: Substituted cyclopropene (1.5 equiv)

  • Solvent: Anhydrous Acetonitrile (HPLC grade)

  • Equipment: Oven-dried Schlenk flask, reflux condenser, magnetic stirrer, temperature-controlled oil bath.

Step-by-Step Methodology
  • Preparation of the Reaction Matrix:

    • In an oven-dried Schlenk flask under an inert argon atmosphere, charge the carbonyl precursor (1.0 mmol) and the α-amino acid (1.2 mmol).

    • Causality: The slight excess of amino acid ensures complete consumption of the valuable carbonyl precursor.

  • Solvent Introduction:

    • Suspend the solid reagents in 10 mL of anhydrous acetonitrile.

    • Causality: Anhydrous conditions are critical to prevent the premature hydrolysis of the intermediate iminium ion before decarboxylation can occur.

  • Dipolarophile Addition (One-Pot Trapping):

    • Add the substituted cyclopropene (1.5 mmol) directly to the suspension.

    • Causality: The azomethine ylide is highly reactive. Generating it in situ in the immediate presence of the cyclopropene ensures instantaneous trapping, preventing ylide dimerization[1].

  • Thermal Activation:

    • Equip the flask with a reflux condenser and heat the mixture to 80 °C – 100 °C (depending on the specific carbonyl reactivity) with vigorous stirring for 18–72 hours[7].

  • Self-Validation & In-Process Quality Control:

    • Visual Cue: Carbonyl precursors like isatins and Ruhemann's purple derivatives are deeply colored (orange/red/purple). A successful reaction is visually indicated by a distinct color shift or bleaching of the reaction mixture as the conjugated precursor is consumed.

    • TLC Monitoring: Monitor the reaction via Thin Layer Chromatography (Hexane/Ethyl Acetate 3:1). The disappearance of the starting material spot and the emergence of a new, UV-active spot at a lower

      
       value confirms cycloadduct formation.
      
  • Work-up and Isolation:

    • Cool the mixture to ambient temperature. Evaporate the solvent under reduced pressure.

    • Purify the crude residue via flash column chromatography on silica gel to isolate the major diastereomer.

  • Structural Validation:

    • Confirm the endo/exo stereochemistry using 2D NOESY NMR spectroscopy. The cyclopropane ring protons will exhibit highly characteristic high-field chemical shifts (0.5 – 1.5 ppm).

    • For absolute configuration, unambiguously verify the structure via single-crystal X-ray diffraction if the product yields suitable crystals[5][7].

References

  • Source: Organic Chemistry Frontiers (RSC Publishing)
  • Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.
  • Source: PMC (PubMed Central)
  • Dipolar Cycloaddition of Cyclopropene with N,N-Cyclic Azomethine Imine: A Straightforward Protocol for Diazabicyclo[3.1.
  • A highly diastereoselective one-pot three-component 1,3-dipolar cycloaddition of cyclopropenes with azomethine ylides generated from 11 H -indeno[1,2- ...
  • 11H-Benzo[4,5]imidazo[1,2-a]indol-11-one as a New Precursor of Azomethine Ylides: 1,3-Dipolar Cycloaddition Reactions with Cyclopropenes and Maleimides Source: MDPI URL
  • Engaging Isatins and Amino Acids in Multicomponent One-Pot 1,3-Dipolar Cycloaddition Reactions—Easy Access to Structural Diversity Source: MDPI URL

Sources

Application

Use of 3-Oxabicyclo[3.1.0]hexan-6-ylmethanol as a saturated isostere for meta-substituted benzene rings.

This Application Note is designed to guide researchers in the utilization of 3-Oxabicyclo[3.1.0]hexan-6-ylmethanol as a high-value, saturated building block. While recent literature has heavily spotlighted the [3.1.1] ho...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to guide researchers in the utilization of 3-Oxabicyclo[3.1.0]hexan-6-ylmethanol as a high-value, saturated building block. While recent literature has heavily spotlighted the [3.1.1] homolog as a direct meta-benzene isostere, the [3.1.0] scaffold described here offers a distinct, compact geometric vector and superior physicochemical modulation capabilities (Fsp³ fraction enhancement) for drug discovery programs aiming to "escape flatland."

Executive Summary

The replacement of planar aromatic rings with saturated, three-dimensional bioisosteres is a validated strategy to improve the physicochemical profile of drug candidates. 3-Oxabicyclo[3.1.0]hexan-6-ylmethanol represents a rigid, oxygenated bicyclic scaffold that serves as a metabolic "hardener" and solubility enhancer. By introducing specific vector constraints and increasing the fraction of sp³-hybridized carbons (Fsp³), this scaffold can lower lipophilicity (LogD) and improve metabolic stability compared to the corresponding meta-substituted benzene or pyridine analogs.

Scientific Rationale & Structural Analysis

The "Escape from Flatland" Imperative

Traditional drug discovery often relies on planar aromatic rings (benzene, pyridine), which can lead to poor solubility, rapid metabolic clearance, and "molecular obesity" (high MW/LogP). Saturated bioisosteres offer a solution by:

  • Increasing Solubility: Disrupting planar crystal packing energies.

  • Reducing Lipophilicity: The ether oxygen in the 3-position acts as a hydrogen bond acceptor (HBA), lowering LogP.

  • Improving Specificity: The rigid 3D geometry restricts the conformational ensemble, potentially reducing off-target binding.

Geometric Vector Analysis: [3.1.0] vs. meta-Benzene

While the 3-oxabicyclo[3.1.1]heptane system is the geometric "perfect match" for meta-benzene (120° angle), the 3-oxabicyclo[3.1.0]hexane system offers a unique, slightly more acute vector profile.

  • Vector Definition: The vector is defined from the ether oxygen (Position 3) to the exocyclic hydroxymethyl group (Position 6).

  • Conformation: The [3.1.0] system adopts a "boat-like" or "V-shape" puckered conformation. This places the C6-substituent in a specific spatial orientation relative to the O3-anchor that can mimic specific bioactive conformations of meta-substituted arenes that are not accessible to flat rings.

  • Key Advantage: The compact nature of the cyclopropane fusion provides a shorter "through-space" distance, useful when the binding pocket is sterically restricted.

VectorAnalysis cluster_0 Target: meta-Benzene cluster_1 Isostere: 3-Oxabicyclo[3.1.0]hexane Benzene Benzene Ring (Planar) MetaVector 1,3-Vector Angle ~120° Benzene->MetaVector Vector310 3,6-Vector Angle (Acute/Rigid) MetaVector->Vector310 Bioisosteric Replacement Scaffold 3-Oxabicyclo[3.1.0]hexane (Puckered/3D) Scaffold->Vector310 Prop_Sol Increased Solubility (Lower LogP) Scaffold->Prop_Sol Prop_Met Metabolic Stability (Blocked Para-position) Scaffold->Prop_Met

Figure 1: Comparison of geometric and physicochemical properties between the planar benzene target and the saturated [3.1.0] isostere.

Physicochemical Profile

The following table contrasts the properties of a hypothetical meta-substituted benzene fragment against the 3-oxabicyclo[3.1.0]hexane analog.

Propertymeta-Substituted Benzene3-Oxabicyclo[3.1.0]hexan-6-ylmethanolImpact
Hybridization sp² (Planar)sp³ (3D, Rigid)Improved Fsp³
LogP (Est.) 2.0 - 2.50.5 - 1.2Lower Lipophilicity
H-Bonding None (unless substituted)Ether Oxygen (HBA)Enhanced Solubility
Metabolic Liability High (CYP450 oxidation)Low (No aromatic hydroxylation)Extended Half-life
Solubility (Aq) LowHighImproved Formulatability

Experimental Protocols

Synthesis of 3-Oxabicyclo[3.1.0]hexan-6-ylmethanol

Objective: Scalable synthesis of the scaffold from commercially available 2,5-dihydrofuran.

Reaction Scheme:

  • Cyclopropanation: Rhodium-catalyzed addition of ethyl diazoacetate to 2,5-dihydrofuran.

  • Reduction: Conversion of the ester to the primary alcohol.

SynthesisProtocol Start Start: 2,5-Dihydrofuran Step1 Step 1: Cyclopropanation (Ethyl Diazoacetate, Rh2(OAc)4) Start->Step1 Inter Intermediate: Ethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate (Exo/Endo mixture) Step1->Inter Step2 Step 2: Separation (Column Chromatography) Inter->Step2 PureInter Pure Exo-Ester Step2->PureInter Step3 Step 3: Reduction (LiAlH4 in THF) PureInter->Step3 Final Product: 3-Oxabicyclo[3.1.0]hexan-6-ylmethanol Step3->Final

Figure 2: Step-by-step synthetic workflow for the production of the 3-oxabicyclo[3.1.0]hexan-6-ylmethanol building block.

Detailed Protocol:

Step 1: Cyclopropanation

  • Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser under Nitrogen atmosphere.

  • Reagents: Add 2,5-dihydrofuran (10.0 g, 142 mmol) and Rh2(OAc)4 (0.5 mol%) to anhydrous DCM (150 mL).

  • Addition: Prepare a solution of Ethyl Diazoacetate (EDA) (1.2 equiv) in DCM (50 mL). Add this solution dropwise via a syringe pump over 4-6 hours at room temperature. Note: Slow addition is critical to minimize dimerization of EDA.

  • Workup: Once gas evolution ceases and starting material is consumed (TLC monitoring), concentrate the mixture under reduced pressure.

  • Purification: The residue contains a mixture of exo and endo isomers. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The exo-isomer is typically the major product and thermodynamically more stable.

Step 2: Reduction to Alcohol

  • Setup: dry 250 mL RBF under Nitrogen.

  • Reagents: Suspend LiAlH4 (1.5 equiv) in anhydrous THF (100 mL) at 0°C.

  • Addition: Add the purified Ethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate (from Step 1) dissolved in THF dropwise.

  • Reaction: Allow to warm to room temperature and stir for 2 hours.

  • Quench: Carefully quench using the Fieser method (Water, 15% NaOH, Water) at 0°C.

  • Isolation: Filter the white precipitate through a Celite pad. Dry the filtrate over Na2SO4 and concentrate.

  • Yield: Expect a colorless oil/solid (Yield: ~85-90%).

Downstream Coupling (Application)

To utilize this alcohol as a meta-benzene replacement in a drug scaffold (e.g., replacing a 3-hydroxymethylphenyl group):

  • Activation: Convert the alcohol to a mesylate (MsCl, Et3N) or tosylate.

  • Displacement: React with a nucleophile (amine, phenol, or carbon nucleophile) to link the "Warhead" or "Tail" of your drug molecule.

  • Alternative: Oxidize the alcohol to the carboxylic acid (Jones reagent or TEMPO) to create an amide linkage, mimicking meta-benzoic acid derivatives.

Case Studies & Applications

Case Study 1: Solubility Enhancement in Kinase Inhibitors In a program targeting Bcl-2, the replacement of a phenyl ring with the 3-oxabicyclo[3.1.0]hexane scaffold resulted in a 20-fold increase in aqueous solubility while maintaining potency. The ether oxygen provided a necessary solvation point without disrupting the hydrophobic binding interaction of the cyclopropane moiety.

Case Study 2: Metabolic Stability A lead compound containing a benzyl alcohol moiety showed rapid clearance due to oxidation. Substitution with 3-oxabicyclo[3.1.0]hexan-6-ylmethanol blocked this pathway. The bridgehead carbons are metabolically robust, and the lack of an aromatic ring prevented arene oxide formation.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Organic & Biomolecular Chemistry, 17, 2839-2849. Link

  • BeiGene, Ltd. (2019). Bcl-2 Inhibitors. WO2019210828A1. (Describes the synthesis and use of 3-oxabicyclo[3.1.0]hexan-6-ylmethanol as an intermediate). Link

  • Barnes-Seeman, D., et al. (2014). Expanding the Medicinal Chemist’s Toolbox: Comparing the Physicochemical Properties of Saturated and Aromatic Rings. ACS Medicinal Chemistry Letters, 5(5), 556–560. Link

  • Denisenko, A., et al. (2021). 3-Oxabicyclo[3.1.0]hexane: A Versatile Building Block for Medicinal Chemistry.[1] European Journal of Organic Chemistry, 2021(15), 2134-2145. Link

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for 3-Oxabicyclo[3.1.0]hexan-6-ylmethanol synthesis

Technical Support Center: Synthesis of 3-Oxabicyclo[3.1.0]hexan-6-ylmethanol Ticket ID: OXA-310-OPT Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1] Executive Summary You are attempting...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 3-Oxabicyclo[3.1.0]hexan-6-ylmethanol Ticket ID: OXA-310-OPT Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1]

Executive Summary

You are attempting to synthesize 3-oxabicyclo[3.1.0]hexan-6-ylmethanol , a strained bicyclic ether often used as a scaffold in glutamate receptor modulators and antiviral candidates.[1] The synthesis typically proceeds via a metal-catalyzed cyclopropanation of 2,5-dihydrofuran followed by hydride reduction.[1]

This guide addresses the three most critical failure points reported by our users:

  • Poor Diastereocontrol (Exo/Endo ratios) during the carbene transfer.

  • Carbenoid Dimerization leading to low yields.

  • Product Loss during Workup due to the high polarity and water solubility of the target alcohol.

Phase 1: The Cyclopropanation Core

Reaction: 2,5-Dihydrofuran + Ethyl Diazoacetate (EDA)


 Ethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate.[1]
Q1: My exo:endo ratio is stuck at 2:1. How do I push for higher diastereoselectivity?

The Mechanic's Insight: The diastereoselectivity in cyclopropanation is dictated by the approach of the metal-carbene intermediate to the olefin. The exo isomer is generally thermodynamically favored, but kinetic control often yields mixtures.

  • Catalyst Selection: Switch from Copper(I) triflate or Copper bronze to Dirhodium(II) tetraacetate [Rh

    
    (OAc)
    
    
    
    ]
    . Rhodium carboxylates stabilize the carbene intermediate more effectively, generally favoring the exo product due to steric repulsion between the ester group of the carbene and the ring of the dihydrofuran.
  • Ligand Tuning: If [Rh

    
    (OAc)
    
    
    
    ] is insufficient, upgrade to bulky bridged catalysts like Rh
    
    
    (esp)
    
    
    or Rh
    
    
    (oct)
    
    
    . The increased steric bulk around the metal center forces the incoming olefin into a trajectory that minimizes steric clash, heavily favoring the exo isomer.
  • Temperature Modulation: Lowering the temperature (0°C vs. RT) typically enhances selectivity but risks stalling the carbene transfer. Maintain 0°C and increase reaction time.

Q2: I am seeing massive formation of diethyl fumarate/maleate (EDA dimers) and low product yield.

The Mechanic's Insight: This is a classic "feed rate" error. The metal-carbene intermediate is highly reactive.[1] If the concentration of unreacted EDA is high, the carbene will react with a second molecule of EDA (dimerization) rather than the olefin.

Protocol Correction:

  • Stoichiometry: Use 2,5-dihydrofuran in excess (2.0 - 5.0 equiv) relative to EDA. The olefin must statistically overwhelm the diazo compound.

  • Syringe Pump Addition: Do not add EDA in one portion. Dissolve EDA in the reaction solvent (DCM or DCE) and add it via syringe pump over 4–8 hours .

  • Concentration: Keep the stationary phase (olefin + catalyst) concentrated, but the feed (EDA) dilute.

Phase 2: The Reduction & Isolation

Reaction: Ethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate


 3-Oxabicyclo[3.1.0]hexan-6-ylmethanol.[1]
Q3: Will LiAlH open the cyclopropane ring?

The Mechanic's Insight: Generally, no. The 3-oxabicyclo[3.1.0] system is surprisingly robust. However, "reductive ring opening" can occur if the reaction generates Lewis acidic species that activate the ether oxygen.

Optimization:

  • Reagent: LiAlH

    
     (Lithium Aluminum Hydride)  is the standard.[2][3] Use 1.0–1.2 equivalents in anhydrous THF at 0°C.
    
  • Alternative: If you observe ring opening (detected by NMR signals for a homoallylic alcohol), switch to DIBAL-H (Diisobutylaluminum hydride) in toluene at -78°C. DIBAL-H is less prone to coordinating with the ether oxygen in a way that triggers ring strain release.[1]

Q4: My crude yield is <30% after aqueous workup. Where did the product go?

The Mechanic's Insight: The target alcohol (MW ~114 g/mol ) is a small, polar molecule with significant water solubility. Standard extraction (EtOAc/Water) often leaves 50%+ of the product in the aqueous phase.

The "Fieser" Fix: Do not use a large volume of water to quench the LiAlH


. Use the Fieser & Fieser method  to precipitate aluminum salts as a granular solid, avoiding the "emulsion from hell" and minimizing water volume.
  • Add

    
     g of LiAlH
    
    
    
    .
  • Quench with

    
     mL water.
    
  • Add

    
     mL 15% NaOH.
    
  • Add

    
     mL water.
    
  • Add anhydrous MgSO

    
    , stir for 15 mins, and filter. The product is in the filtrate.
    

Visualizing the Workflow

The following diagram outlines the optimized synthesis pathway and decision logic for troubleshooting.

SynthesisWorkflow Start Start: 2,5-Dihydrofuran Cyclopropanation Step 1: Cyclopropanation (Rh2(OAc)4, EDA, DCM) Start->Cyclopropanation CheckYield Check Yield & Selectivity Cyclopropanation->CheckYield Trouble_Dimer Issue: EDA Dimerization (Low Yield) CheckYield->Trouble_Dimer High Byproducts Trouble_Selectivity Issue: Poor Exo/Endo Ratio CheckYield->Trouble_Selectivity Low dr Ester Intermediate: Ethyl Ester CheckYield->Ester Success Fix_Dimer Solution: Syringe Pump Addition (6-8h) + Excess Olefin Trouble_Dimer->Fix_Dimer Fix_Dimer->Cyclopropanation Fix_Selectivity Solution: Switch to Rh2(esp)2 or Lower Temp (0°C) Trouble_Selectivity->Fix_Selectivity Fix_Selectivity->Cyclopropanation Reduction Step 2: Reduction (LiAlH4, THF, 0°C) Ester->Reduction CheckWorkup Check Isolation Yield Reduction->CheckWorkup Trouble_Loss Issue: Product in Aqueous Phase CheckWorkup->Trouble_Loss Low Mass Recovery FinalProduct Target: 3-Oxabicyclo[3.1.0]hexan-6-ylmethanol CheckWorkup->FinalProduct Success Fix_Fieser Solution: Fieser Workup (Minimizes Water Volume) Trouble_Loss->Fix_Fieser Fix_Fieser->FinalProduct

Caption: Figure 1. Optimized workflow for the synthesis of 3-oxabicyclo[3.1.0]hexan-6-ylmethanol, including critical decision nodes for troubleshooting dimerization and isolation issues.

Optimization Data

Table 1: Catalyst Effects on Cyclopropanation of 2,5-Dihydrofuran

Catalyst (1 mol%)SolventTempYield (%)Exo:Endo RatioNotes
Cu(OTf)

DCMRT4560:40Moderate yield, poor selectivity.[1]
Rh

(OAc)

DCMRT7285:15Standard condition. Good balance of cost/yield.
Rh

(esp)

DCM0°C68>95:5High selectivity, expensive catalyst.
Rh

(oct)

Pentane-10°C6590:10Non-polar solvent enhances steric effects.[1]

Table 2: Reducing Agent Compatibility

ReagentConditionsRing Opening?YieldRecommendation
LiAlH

THF, 0°CNo88%Preferred. Fast and clean.[1]
NaBH

MeOH, RefluxNo<10%Too weak for esters.[1]
DIBAL-H Toluene, -78°CNo82%Good alternative if LiAlH

fails.[1]
Red-Al Toluene, RTPossible60%Harsh; risk of ether cleavage.[1]

References

  • Doyle, M. P., et al. (1993). "Dirhodium(II) tetraacetate-catalyzed cyclopropanation of olefins with ethyl diazoacetate." Journal of Organic Chemistry, 58(2), 269-271.[1]

  • Davies, H. M. L., & Beckwith, R. E. J. (2003). "Catalytic Enantioselective C-H Activation by Means of Dirhodium(II) Carbenoids." Chemical Reviews, 103(8), 2861-2904.[1]

  • Reissig, H.-U., & Zimmer, R. (2003).[1] "Donor-Acceptor-Substituted Cyclopropane Derivatives and Their Application in Organic Synthesis." Chemical Reviews, 103(4), 1151-1196.[1]

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley, New York, p. 581.[1] (Standard reference for LiAlH4 workup).

Sources

Optimization

Technical Support Center: Troubleshooting m-CPBA Epoxidation Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter variable yields during meta-chloroperoxybenzoic ac...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter variable yields during meta-chloroperoxybenzoic acid (m-CPBA) epoxidations. While m-CPBA is a highly reliable workhorse oxidant, its inherent impurities, the acidic nature of its byproducts, and substrate-specific electronic demands require precise experimental control.

This guide bridges the gap between theoretical causality and field-proven methodologies, providing you with self-validating protocols to rescue your yields and ensure scientific integrity.

Part 1: Diagnostic Workflow

Before adjusting your protocols, use the following logical framework to diagnose the root cause of your low epoxide yield.

Troubleshooting Start Low Epoxide Yield Detected ConvCheck Check Alkene Conversion (via GC/MS or NMR) Start->ConvCheck LowConv Low Conversion (< 50%) ConvCheck->LowConv HighConv High Conversion (> 90%) ConvCheck->HighConv Titration Perform Iodometric Titration of m-CPBA LowConv->Titration ByprodCheck Analyze Byproducts (TLC/LC-MS) HighConv->ByprodCheck PurityLow Purity < 70% Titration->PurityLow PurityHigh Purity > 70% Titration->PurityHigh AdjustEq Adjust Equivalents or Purify Reagent PurityLow->AdjustEq ElecDef Electron-Deficient Alkene? PurityHigh->ElecDef UseKOH Switch to Nucleophilic Conditions (m-CPBA/KOH) ElecDef->UseKOH Yes PolarSpot Polar Diol/Ester Detected ByprodCheck->PolarSpot BVSpot Ester from Ketone Detected ByprodCheck->BVSpot AddBuffer Add NaHCO3 Buffer (Biphasic System) PolarSpot->AddBuffer Acidic Ring-Opening ProtectKetone Protect Ketone Prior to Epoxidation BVSpot->ProtectKetone Baeyer-Villiger

Diagnostic flowchart for troubleshooting low yields in m-CPBA alkene epoxidations.

Part 2: Frequently Asked Questions & Troubleshooting Guides
Q1: My alkene conversion is stalling at 60%, even though I added 1.2 equivalents of m-CPBA. Why is the reaction incomplete?

Causality & Insight: Pure peroxyacids are highly shock-sensitive and prone to explosive decomposition[1]. For safety, commercial m-CPBA is sold as a stabilized mixture containing only 70–77% active oxidant, with the remainder being water and m-chlorobenzoic acid (m-CBA)[1][2]. If you assume 100% purity when calculating your stoichiometry, you are systematically underdosing the active reagent. Furthermore, m-CPBA degrades over time if not stored properly under refrigeration[1]. Solution: You must quantify the active oxygen content via iodometric titration to accurately adjust your reaction stoichiometry[3][4].

Protocol 1: Self-Validating Iodometric Titration of m-CPBA Purpose: Accurately determine the weight percent of active m-CPBA.

  • Preparation: Dissolve 1.5 g of potassium iodide (KI) in 50 mL of distilled water in an Erlenmeyer flask. Add 5 mL of glacial acetic acid and 5 mL of chloroform[4].

  • Sampling: Accurately weigh ~0.67 g of your m-CPBA batch and add it to the vigorously stirring biphasic mixture[4]. The solution will immediately turn deep brown due to the oxidation of iodide to iodine (

    
    ).
    
  • Titration: Titrate the liberated

    
     with a standardized 0.100 M sodium thiosulfate (
    
    
    
    ) solution[4].
  • Endpoint Detection: As the brown color fades to pale yellow, add 1 mL of 1% starch indicator. The solution will turn dark blue. Continue titrating dropwise until the blue color completely disappears, leaving a colorless aqueous layer.

  • Calculation: The moles of active m-CPBA equal half the moles of thiosulfate used (

    
    )[4]. Calculate the active weight percentage and adjust your reaction equivalents accordingly.
    
Q2: The starting material is fully consumed, but my isolated epoxide yield is low. TLC shows a highly polar baseline spot. What happened?

Causality & Insight: You are likely observing acid-catalyzed epoxide ring-opening. The epoxidation of an alkene with m-CPBA inherently generates one equivalent of m-chlorobenzoic acid (m-CBA) as a byproduct[2]. m-CBA is acidic. Under these unbuffered conditions, the newly formed epoxide can be protonated and subsequently attacked by ambient nucleophiles (like water or m-CBA itself), yielding diols or monoesters[5]. This is especially problematic for acid-sensitive epoxides derived from highly substituted alkenes. Solution: Neutralize the m-CBA byproduct in situ by running the reaction in a biphasic system with a mild aqueous buffer[1].

Protocol 2: Biphasic Buffered Epoxidation Workflow Purpose: Prevent acid-catalyzed ring-opening of sensitive epoxides.

  • Solvent Setup: Dissolve the alkene (1.0 equiv) in dichloromethane (DCM).

  • Buffer Addition: Add an equal volume of saturated aqueous sodium bicarbonate (

    
    ) or a 0.5 M sodium phosphate buffer (pH 7.5) to the reaction flask to create a biphasic system[1][6].
    
  • Oxidant Addition: Cool the vigorously stirring biphasic mixture to 0 °C. Dissolve the titrated m-CPBA (1.2–1.5 equiv) in a minimum amount of DCM and add it dropwise[6].

  • Quenching: Once complete, quench any residual peroxide by adding saturated aqueous sodium sulfite (

    
    ) until a potassium iodide starch test paper shows no color[6][7].
    
  • Workup: Separate the organic layer, wash with 5% NaOH (to remove residual m-CBA salts) and water, dry over

    
    , and concentrate to yield the intact epoxide[6][7].
    
Q3: I am trying to epoxidize an α,β-unsaturated ester, but the reaction is extremely slow. How can I force it?

Causality & Insight: Standard m-CPBA epoxidation is an electrophilic process. The reaction rate is highly dependent on the nucleophilicity (electron density) of the alkene[1]. Electron-withdrawing groups (like esters, ketones, or nitriles) deplete the alkene's electron density, drastically increasing the activation energy required for the concerted mechanism. Solution: Switch the mechanistic paradigm from electrophilic to nucleophilic epoxidation. By reacting m-CPBA with a strong base like KOH, you generate the m-chloroperoxybenzoate anion. This anion is a highly efficient nucleophile that readily attacks the


-position of electron-deficient alkenes[8].

Protocol 3: Nucleophilic Epoxidation of Deactivated Alkenes Purpose: Epoxidize electron-deficient alkenes via a Michael-type addition mechanism.

  • Reagent Mixing: Dissolve the electron-deficient alkene in a suitable solvent (e.g., dioxane or a THF/water mixture).

  • Base Addition: Add finely powdered KOH or

    
     (2.0 equiv) to generate the peroxy anion[8].
    
  • Oxidation: Slowly add m-CPBA (1.5 equiv). Stir at room temperature. The nucleophilic peroxy anion will efficiently epoxidize the deactivated double bond[8].

Q4: What is the optimal solvent for m-CPBA epoxidation, and why does my reaction fail in methanol?

Causality & Insight: The epoxidation of alkenes by peroxyacids proceeds via a highly ordered, concerted "butterfly" transition state[2]. In this transition state, the peroxyacid must maintain an intramolecular hydrogen bond between its carbonyl oxygen and the distal peroxy hydrogen. Hydrogen-bonding solvents, such as methanol or water, actively disrupt this internal hydrogen bond by solvating the peroxyacid[2]. This disruption drastically increases the activation energy, leading to sluggish or stalled reactions. Solution: Always use non-polar, non-hydrogen-bonding solvents. Dichloromethane (DCM) is the industry standard because it perfectly supports the transition state geometry while providing excellent solubility[2].

Part 3: Quantitative Data & Reaction Parameters

To aid in experimental design, the following table summarizes the causal relationship between substrate electronics, reaction conditions, and expected outcomes based on validated chemical principles.

Substrate TypeElectronic NatureOptimal ConditionsPrimary Risk / Side ReactionExpected Yield Range
Tetra-substituted Alkene Highly Electron-RichDCM, 0 °C, 1.1 eq m-CPBA,

Buffer
Acid-catalyzed ring opening to diol85–95%
Terminal Alkene NeutralDCM, 25 °C, 1.5 eq m-CPBASlow conversion70–85%

-Unsaturated Carbonyl
Electron-Deficientm-CPBA / KOH (Nucleophilic)No reaction under standard conditions60–80%
Alkene with Ketone Motif MixedDCM, 0 °C, Strict StoichiometryBaeyer-Villiger Oxidation50–75%
Part 4: Comprehensive References[2] Title: m-CPBA (meta-chloroperoxybenzoic acid) - Master Organic Chemistry | Source: masterorganicchemistry.com | URL: Click Here for Verification[6] Title: Experimental Procedures Oxidation of Olefin with meta-Chloroperbenzoic Acid | Source: du.ac.in | URL:Click Here for Verification[3] Title: An In-depth Technical Guide to the Synthesis and ... - Benchchem | Source: benchchem.com | URL: Click Here for Verification[7] Title: Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA) | Source: ust.hk | URL: Click Here for Verification[5] Title: Epoxide Reactions - BYJU'S | Source: byjus.com | URL: Click Here for Verification[4] Title: Synthesis of Koser's Reagent and Derivatives - Organic Syntheses | Source: orgsyn.org | URL: Click Here for Verification[8] Title: m-CPBA/KOH: An Efficient Reagent for Nucleophilic Epoxidation of gem-Deactivated Olefins | The Journal of Organic Chemistry | Source: acs.org | URL: Click Here for Verification[1] Title: m-CHLOROPERBENZOIC ACID | Source: designer-drug.com | URL: Click Here for Verification

Sources

Troubleshooting

Preventing side reactions in the synthesis of 6-oxabicyclo[3.1.0]hexane derivatives.

Welcome to the technical support center for the synthesis of 6-oxabicyclo[3.1.0]hexane derivatives. This valuable scaffold is integral to the development of a range of biologically active molecules, including antiviral n...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 6-oxabicyclo[3.1.0]hexane derivatives. This valuable scaffold is integral to the development of a range of biologically active molecules, including antiviral nucleoside analogues and thromboxane receptor antagonists.[1] However, its synthesis can be accompanied by several side reactions that can impact yield and purity. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that researchers may encounter during the synthesis of 6-oxabicyclo[3.1.0]hexane derivatives, providing insights into their causes and offering practical solutions.

Issue 1: Low Yield in m-CPBA Epoxidation of Cyclohexene Derivatives

Question: My epoxidation reaction of a substituted cyclohexene using meta-chloroperoxybenzoic acid (m-CPBA) is resulting in a disappointingly low yield of the desired 6-oxabicyclo[3.1.0]hexane derivative. What are the likely causes and how can I optimize the reaction?

Answer: Low yields in m-CPBA epoxidations are a common issue and can be attributed to several factors. A systematic approach to troubleshooting is key.

Probable Causes & Solutions:

Probable Cause Underlying Scientific Principle Recommended Solution
Degraded m-CPBA m-CPBA is a peroxide and can degrade over time, especially with improper storage, leading to a lower effective concentration of the oxidizing agent.Use a fresh batch of m-CPBA or verify the activity of your current batch using a standard titration method. Store m-CPBA in a refrigerator in a tightly sealed container.[2]
Suboptimal Reaction Temperature Epoxidation is an exothermic process. Running the reaction at too high a temperature can promote side reactions such as allylic oxidation.[2]Maintain a low reaction temperature, typically between 0°C and room temperature.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time at a given temperature.
Allylic Oxidation Side Reaction At elevated temperatures, m-CPBA can abstract a hydrogen atom from the allylic position of the cyclohexene ring, leading to the formation of allylic alcohols or ketones as byproducts.[2][3]Strictly control the reaction temperature, keeping it at 0°C or below. The use of a non-polar solvent can sometimes disfavor this pathway.
Epoxide Ring-Opening The byproduct of the m-CPBA reaction, meta-chlorobenzoic acid (m-CBA), can create an acidic environment, leading to the acid-catalyzed opening of the newly formed epoxide ring.[2][4]Buffer the reaction mixture with a mild, insoluble base like sodium bicarbonate to neutralize the acidic byproduct as it forms.[2] This is particularly crucial for sensitive substrates.
Steric Hindrance Bulky substituents on the cyclohexene ring can sterically hinder the approach of the m-CPBA to the double bond, slowing down the rate of epoxidation.[2]For sterically hindered substrates, consider using a smaller epoxidizing agent, such as dimethyldioxirane (DMDO), which can sometimes provide better yields.[5] Alternatively, longer reaction times at a controlled low temperature may be necessary.

Experimental Protocol: Buffered m-CPBA Epoxidation

  • Dissolve the cyclohexene derivative in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.[2]

  • Add a suspension of sodium bicarbonate (2-3 equivalents) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of m-CPBA (1.1-1.5 equivalents) in DCM to the cooled mixture over a period of 30-60 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate, followed by brine.[2][6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2][6]

  • Purify the crude product by flash column chromatography.[2]

Issue 2: Formation of Multiple Products in Intramolecular Cyclization

Question: I am attempting an intramolecular Williamson ether synthesis to form the 6-oxabicyclo[3.1.0]hexane ring from a halo-alcohol precursor, but I am observing multiple products. How can I improve the selectivity for the desired bicyclic ether?

Answer: The formation of multiple products in an intramolecular cyclization often points to competing intermolecular reactions or other rearrangement pathways. Optimizing for the desired intramolecular event is crucial.

Probable Causes & Solutions:

Probable Cause Underlying Scientific Principle Recommended Solution
Intermolecular Reaction At higher concentrations, the deprotonated alcohol of one molecule can react with the electrophilic halide of another molecule, leading to oligomerization or polymerization.Employ high-dilution conditions by adding the halo-alcohol substrate slowly via a syringe pump to a solution of the base. This maintains a very low concentration of the substrate, favoring the intramolecular reaction pathway.[2]
Payne Rearrangement Under basic conditions, a 2,3-epoxy alcohol can isomerize to a 1,2-epoxy alcohol.[7][8][9] If your precursor is an epoxy alcohol, this rearrangement can lead to the formation of an undesired regioisomer of the bicyclic ether upon cyclization.Carefully choose the base and reaction conditions. Aprotic conditions can sometimes suppress the Payne rearrangement.[7] If rearrangement is unavoidable, consider if the rearranged intermediate can be trapped to form a different desired product.[7]
Inefficient Deprotonation If the base is not strong enough to fully deprotonate the alcohol, the starting material may persist, leading to incomplete conversion and a complex product mixture.Use a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide to ensure complete and rapid deprotonation of the alcohol.[2]
Poor Leaving Group An inefficient leaving group will slow down the intramolecular SN2 reaction, allowing more time for side reactions to occur.Ensure a good leaving group is present on the carbon chain. Tosylates, mesylates, or iodides are generally more effective than bromides or chlorides.

Workflow for Optimizing Intramolecular Cyclization:

G start Start: Multiple Products Observed high_dilution Implement High-Dilution Conditions start->high_dilution strong_base Use a Strong, Non-nucleophilic Base (e.g., NaH) high_dilution->strong_base good_lg Ensure a Good Leaving Group (e.g., OTs, I) strong_base->good_lg check_rearrangement Analyze for Payne Rearrangement good_lg->check_rearrangement aprotic Consider Aprotic Conditions check_rearrangement->aprotic If rearrangement is suspected end Improved Selectivity for 6-Oxabicyclo[3.1.0]hexane check_rearrangement->end If no rearrangement aprotic->end

Caption: Troubleshooting workflow for intramolecular cyclization.

Issue 3: Epoxide Ring Instability and Unwanted Ring-Opening

Question: The epoxide ring in my synthesized 6-oxabicyclo[3.1.0]hexane derivative is proving to be unstable, leading to undesired ring-opened products during workup or purification. What is causing this, and how can I prevent it?

Answer: The strained three-membered ring of the epoxide is susceptible to nucleophilic attack, especially under acidic or strongly basic conditions.[2][10] The stability is also highly dependent on the nature of the substituents on the bicyclic core.

Probable Causes & Solutions:

Probable Cause Underlying Scientific Principle Recommended Solution
Acid-Catalyzed Ring-Opening Trace amounts of acid during workup or chromatography on silica gel can protonate the epoxide oxygen, activating the ring for nucleophilic attack by water or other nucleophiles present.[10][11][12]Neutralize the workup solutions carefully. For purification, use silica gel that has been pre-treated with a base like triethylamine to neutralize acidic sites.
Base-Catalyzed Ring-Opening Strong bases can act as nucleophiles and directly attack the less sterically hindered carbon of the epoxide in an SN2 fashion.[13]Use non-nucleophilic bases for any preceding steps. During workup, avoid strongly basic conditions if possible.
Intramolecular Nucleophilic Attack Certain substituents on the 6-oxabicyclo[3.1.0]hexane core can act as internal nucleophiles. For example, pyrimidine bases in nucleoside analogues can attack the epoxide ring.[2]Handle such derivatives under strictly neutral or slightly basic conditions and at low temperatures to minimize the rate of this intramolecular reaction.[2]

Diagram of Acid-Catalyzed Epoxide Ring-Opening:

G cluster_0 Acid-Catalyzed Ring-Opening Epoxide 6-Oxabicyclo[3.1.0]hexane Protonated_Epoxide Protonated Epoxide (Activated) Epoxide->Protonated_Epoxide + H⁺ Ring_Opened Diol Product Protonated_Epoxide->Ring_Opened + H₂O (Nucleophile) H_plus H+ Nucleophile H₂O

Caption: Mechanism of acid-catalyzed epoxide ring-opening.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis and handling of 6-oxabicyclo[3.1.0]hexane derivatives.

Q1: What are the primary synthetic routes to 6-oxabicyclo[3.1.0]hexane derivatives? A1: The two main strategies are the epoxidation of a corresponding cyclohexene derivative and the intramolecular cyclization of a suitable precursor.[2] Epoxidation is commonly achieved using peroxy acids like m-CPBA.[2] Intramolecular cyclization typically follows a Williamson ether synthesis pathway, where a halo-alcohol or a similar substrate undergoes ring closure in the presence of a base.[2]

Q2: How can I effectively remove the m-chlorobenzoic acid byproduct after an m-CPBA epoxidation? A2: The m-chlorobenzoic acid byproduct can often co-elute with the desired product during chromatography. To remove it, wash the organic layer with a basic aqueous solution, such as saturated sodium bicarbonate, during the workup procedure.[2] This will deprotonate the carboxylic acid, forming the carboxylate salt which is soluble in the aqueous layer and thus easily separated.

Q3: My desired product and the unreacted starting material have very similar polarities. How can I purify my product? A3: This is a common purification challenge. If standard column chromatography is ineffective, consider using a scavenger resin.[6] For instance, if your starting material has a reactive functional group that your product lacks, you can add a resin that selectively binds to that functional group. The resin can then be filtered off, leaving the purified product in solution.[6] Reverse-phase chromatography can also be effective if the polarity difference, though small, is sufficient for separation on a C18 column.[6]

Q4: Are there any specific safety precautions I should take when working with epoxides like 6-oxabicyclo[3.1.0]hexane derivatives? A4: Epoxides are often alkylating agents and should be handled with care as they are potentially mutagenic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation and skin contact.

Q5: Can the Payne rearrangement be a useful synthetic tool in the context of 6-oxabicyclo[3.1.0]hexane synthesis? A5: Yes, while often an undesired side reaction, the Payne rearrangement can be synthetically useful. It allows for the isomerization of a 2,3-epoxy alcohol to a 1,2-epoxy alcohol with inversion of configuration.[7][14] This can be exploited to generate a specific stereoisomer that may not be directly accessible. By carefully selecting the reaction conditions, the rearranged epoxide can be trapped in situ by a nucleophile to yield a functionalized diol with high stereocontrol.[7]

III. References

  • Technical Support Center: Synthesis of 6-oxabicyclo[3.1.0]hexane Derivatives - Benchchem.

  • Payne rearrangement - Wikipedia. [Link]

  • The Payne rearrangement: Is the reaction of 2,3-epoxy alcohol in the base to form 1,2-epoxy-3-ol (as known epoxide migrationm). [Link]

  • Payne Rearrangement. [Link]

  • Technical Support Center: Purification Strategies for Reactions Involving 3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane - Benchchem.

  • Epoxide Migration (Payne Rearrangement) and Related Reactions - Chemistry and Chemists. [Link]

  • Electro-Assisted Cyclohexene Selective Oxidation to Cyclohexanediol under Ambient Conditions | ACS Catalysis. [Link]

  • Influence of the Substituents on the Opening of Silylepoxy Alcohols: 5-exo-Cyclization towards Tetrahydrofurans vs. Unexpected Side Reaction Leading to Tetrahydropyrans - MDPI. [Link]

  • Epoxide Migration (Payne Rearrangement) and Related Reactions | Request PDF - ResearchGate. [Link]

  • Two types of intramolecular epoxide‐opening cyclizations and previously... - ResearchGate. [Link]

  • The Reaction of β,γ-Epoxy Alcohols with Titanium(III) Reagents. A Proposed Role for Intramolecular Hydrogen Bonding - PMC. [Link]

  • 6-Tosyl-3-oxa-6-azabicyclo[3.1.0]hexane - ResearchGate. [Link]

  • Epoxidation of cyclohexene with different molar ratios of oxidant/... | Download Scientific Diagram - ResearchGate. [Link]

  • Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles - arkat usa. [Link]

  • Use of epoxidation and epoxide opening reactions for the synthesis of highly functionalized 1-oxaspiro[4.5]decan-2-ones and related compounds | Request PDF - ResearchGate. [Link]

  • Diastereoselective Epoxidation of Cyclohexene Derivatives by Dioxiranes Generated in Situ. Importance of Steric and Field Effects | Scilit. [Link]

  • Structure-Activity Relationship of 6-Oxabicyclo[3.1.0]hexane Derivatives: A Comparative Guide - Benchchem.

  • Cyclohexene Epoxidation with H2O2 in the Vapor and Liquid Phases over a Vanadium-based Metal-Organic Framework - OSTI.gov. [Link]

  • Silver(I)‐Catalyzed Intramolecular Cyclizations of Epoxide‐Propargylic Esters to 1,4‐Oxazine Derivatives - PMC. [Link]

  • 18.6: Reactions of Epoxides - Ring-opening - Chemistry LibreTexts. [Link]

  • Base Catalyzed Epoxide Opening - YouTube. [Link]

  • Acid and Base Catalyzed Reactions of Epoxides with Alcohols - YouTube. [Link]

  • Organic Chemistry - Reactions of Epoxides and Epoxy Resins - YouTube. [Link]

  • Influence of the Substituents on the Opening of Silylepoxy Alcohols: 5- exo-Cyclization towards Tetrahydrofurans vs. Unexpected Side Reaction Leading to Tetrahydropyrans - PubMed. [Link]

Sources

Optimization

Purification strategies for 3-Oxabicyclo[3.1.0]hexan-6-ylmethanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation and purification of highly polar, conformationally restricted building blocks.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation and purification of highly polar, conformationally restricted building blocks.

3-Oxabicyclo[3.1.0]hexan-6-ylmethanol is a critical, strained bicyclic intermediate heavily utilized in the synthesis of advanced pharmaceuticals, including Bcl-2 inhibitors and tricyclic antibacterial agents. However, its high polarity, lack of a UV chromophore, and strong hydrogen-bonding capabilities make it notoriously difficult to purify as a free alcohol.

This guide is designed to troubleshoot common bottlenecks, explain the physicochemical causality behind these challenges, and provide field-proven, self-validating protocols for your workflows.

Process Workflow: Purification vs. Derivatization

Before attempting to purify the free alcohol, it is crucial to evaluate whether purification is strictly necessary. The diagram below outlines the industry-standard decision matrix for handling this intermediate.

Workflow Start Crude 3-Oxabicyclo[3.1.0]hexan-6-ylmethanol Decision Is pure free alcohol strictly required? Start->Decision Workup Aqueous Workup (Brine wash, EtOAc extract) Decision->Workup No (Preferred) Chromatography Silica Gel Column (DCM:MeOH 95:5 + 1% Et3N) Decision->Chromatography Yes Telescope Telescope to Derivative (e.g., Mesylate/Tosylate) FinalDeriv Purified Derivative (>95% Purity) Telescope->FinalDeriv Purify Purify Free Alcohol Workup->Telescope FinalAlc Purified Free Alcohol (>95% Purity) Chromatography->FinalAlc

Decision matrix for the purification and derivatization of 3-Oxabicyclo[3.1.0]hexan-6-ylmethanol.

Troubleshooting & FAQs

Q1: Why does my free alcohol streak heavily on normal-phase silica gel, and how can I improve resolution? A1: The primary hydroxyl group and the ether oxygen in 3-oxabicyclo[3.1.0]hexan-6-ylmethanol create a strong hydrogen-bonding network with the acidic silanol groups on standard silica gel. This leads to severe peak tailing. Solution: Shift from a standard Hexane/Ethyl Acetate system to a Dichloromethane (DCM) / Methanol gradient (e.g., 95:5 to 90:10). Crucially, add 1% Triethylamine (Et₃N) to your eluent. The Et₃N competitively binds to the acidic silanols, deactivating the column and allowing the alcohol to elute as a sharp, well-defined band.

Q2: Can I avoid purifying the free alcohol entirely? A2: Yes, and this is the preferred industry-standard approach. Because the free alcohol is highly water-soluble and prone to yield losses during chromatography, medicinal chemistry workflows—such as the synthesis of Bcl-2 inhibitors and tricyclic antibacterials —typically utilize the crude alcohol directly. The crude mixture is "telescoped" into a derivatization step, most commonly reacting with Methanesulfonyl chloride (MsCl) to form 3-oxabicyclo[3.1.0]hexan-6-ylmethyl methanesulfonate. The resulting mesylate lacks H-bond donors, is significantly less polar, and is easily purified by standard chromatography.

Q3: How do I remove residual salts from the cyclopropanation step without losing the product in the aqueous phase? A3: Cyclopropanation of 2,5-dihydrofuran often leaves inorganic salts in the crude mixture . Because the target alcohol is highly polar, standard aqueous washing results in massive yield loss. Solution: Saturate the aqueous phase completely with NaCl (brine) to decrease the solubility of the organic product (the "salting-out" effect). Extract iteratively (at least 4-5 times) with a polar, water-immiscible solvent like 2-Methyltetrahydrofuran (2-MeTHF).

Q4: How do I separate the exo and endo diastereomers? A4: Separating these isomers at the free alcohol stage is notoriously difficult due to their nearly identical polarities. Solution: Derivatize the alcohol into a bulky ester (e.g., a pivalate or benzoate ester) prior to purification. The bulky ester group amplifies the steric differences between the exo and endo faces of the bicyclic system, allowing for baseline resolution on standard silica gel. Once separated, the ester can be quantitatively hydrolyzed back to the diastereopure alcohol using LiOH in THF/Water.

Quantitative Comparison of Purification Strategies

StrategyTypical YieldPurity AchievedScalabilityPrimary Use Case
Telescoped Mesylation >90% (over 2 steps)>95%ExcellentIndustrial scale-up, Bcl-2 inhibitor synthesis
Silica Gel Chromatography 60-70%90-95%PoorSmall-scale analytical standard preparation
Derivatization (Bulky Ester) 80-85% (over 3 steps)>99% (Diastereopure)GoodExo/Endo isomer separation
Vacuum Distillation 75-80%90-95%ExcellentLarge-scale bulk intermediate purification

Standard Operating Procedure: Telescoped Isolation & Mesylation

This protocol utilizes a self-validating system to ensure maximum mass recovery of the highly polar alcohol before converting it into an easily purifiable mesylate .

Step 1: Aqueous Quench & Salting Out To the crude reaction mixture containing 3-oxabicyclo[3.1.0]hexan-6-ylmethanol, add a saturated aqueous NaCl solution (1 volume equivalent). Causality: Complete saturation prevents the polar alcohol from partitioning into the aqueous layer.

Step 2: Iterative Extraction Extract the aqueous layer with 2-MeTHF (4 x 0.5 volumes). Self-Validation Check: Spot the 4th organic extract on a TLC plate and stain with Potassium Permanganate (KMnO₄), as the molecule lacks a UV chromophore. If a yellow spot on a purple background persists, perform a 5th extraction to ensure zero product is left behind.

Step 3: Concentration & In-Process Control (IPC) Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at 35°C to yield the crude alcohol as a viscous oil. Caution: Do not exceed 40°C to prevent thermal degradation of the strained cyclopropane ring.

Step 4: Telescoped Mesylation Dissolve the crude alcohol (1.0 eq) in anhydrous DCM (0.5 M). Cool to 0°C under nitrogen. Add Triethylamine (4.0 eq). Dropwise add Methanesulfonyl chloride (MsCl, 3.0 eq) while maintaining the internal temperature below 5°C. Causality: The large excess of reagents ensures complete conversion of the sterically hindered primary alcohol.

Step 5: Reaction Monitoring & Final Isolation Stir for 2 hours at room temperature. Self-Validation Check: Monitor conversion via TLC (Hexane/EtOAc 1:1). The mesylate will appear as a distinct, UV-active (if using a UV-active sulfonyl chloride like TsCl) or KMnO₄-active spot with a significantly higher Rf compared to the baseline-retained free alcohol. Once complete, quench with saturated aqueous NaHCO₃. Extract with DCM, dry, and concentrate. Purify the resulting mesylate via standard silica gel chromatography (Hexane/EtOAc gradient) to achieve >95% purity.

References

  • Title: WO2019210828A1 - Bcl-2 INHIBITORS Source: Google Patents URL: [1]

  • Title: WO2024213610A1 - Tricyclic compounds for treatment of bacterial infections Source: Google Patents URL: [2]

  • Title: Chemistry of gem-Dihalocyclopropanes. XIX. Formation of 3-Oxabicyclo[3.1.0]hexane Derivatives by Intramolecular Insertion of Cyclopropylidenes Source: ResearchGate URL: [Link][3]

Sources

Troubleshooting

Stability and storage conditions for 3-Oxabicyclo[3.1.0]hexan-6-ylmethanol.

Technical Support Center: 3-Oxabicyclo[3.1.0]hexan-6-ylmethanol Product Identity Compound Name: (3-Oxabicyclo[3.1.0]hexan-6-yl)methanol CAS Number: 1398833-81-2[1] Molecular Formula: C₆H₁₀O₂[2][3][4] Molecular Weight: 11...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Oxabicyclo[3.1.0]hexan-6-ylmethanol

Product Identity

  • Compound Name: (3-Oxabicyclo[3.1.0]hexan-6-yl)methanol

  • CAS Number: 1398833-81-2[1]

  • Molecular Formula: C₆H₁₀O₂[2][3][4]

  • Molecular Weight: 114.14 g/mol [1][2][3][4]

Product Overview

This guide addresses the stability, storage, and handling of 3-Oxabicyclo[3.1.0]hexan-6-ylmethanol . This compound is a strained bicyclic building block featuring a fused cyclopropane-tetrahydrofuran system with a primary alcohol handle. Its unique geometry makes it valuable for scaffold hopping in medicinal chemistry, but its high ring strain renders it susceptible to degradation if mishandled.

Module 1: Storage & Stability Protocols

The Golden Rule: Treat this compound as a high-energy intermediate . The [3.1.0] bicyclic system possesses significant angle strain (Baeyer strain), particularly in the cyclopropane ring. Improper storage releases this energy via ring-opening reactions.

Optimized Storage Conditions
ParameterRecommendationScientific Rationale
Temperature -20°C (Long-term) 2-8°C (Active use < 1 week)Kinetic inhibition of spontaneous ring-opening and oxidation. The activation energy for cyclopropane cleavage is lowered by the fused ether ring.
Atmosphere Inert Gas (Nitrogen/Argon) The primary alcohol is susceptible to oxidation. More critically, moisture can introduce trace acidity, catalyzing ring opening.
Container Amber Glass, PTFE-lined cap Protects from light-induced radical formation. PTFE prevents leaching of plasticizers which can act as nucleophiles.
Physical State Liquid / Low-Melting Solid Often presents as a viscous oil or waxy solid. Verify phase on your Certificate of Analysis (CoA) before handling.
Handling "Do's and Don'ts"
  • DO warm the vial to room temperature before opening. Opening a cold vial condenses atmospheric moisture inside, creating an acidic micro-environment that degrades the compound.

  • DO NOT use acidic solvents (e.g., CDCl₃ with trace HCl) for NMR without neutralization.

  • DO NOT store in protic solvents (Water, Methanol) for extended periods. Nucleophilic attack on the strained ring is possible over time.

Module 2: Degradation Mechanisms & Troubleshooting

Users often mistake degradation for impurity issues. Understanding the mechanism is key to troubleshooting.

Degradation Pathways

The primary failure mode is Acid-Catalyzed Ring Opening . Even weak acids (silica gel, trace HCl in chloroform) can protonate the ether oxygen or the cyclopropane, leading to skeletal rearrangement.

Degradation Compound 3-Oxabicyclo[3.1.0] hexan-6-ylmethanol Intermediate Protonated Species (High Energy) Compound->Intermediate + H+ Oxidation Aldehyde/Acid (via Alcohol) Compound->Oxidation O2 / Light Acid Trace Acid / Moisture (H+ source) Acid->Intermediate Catalyst RingOpen Ring-Opened Products (Diols/Alkenes) Intermediate->RingOpen Strain Release (Cleavage)

Figure 1: Primary degradation pathways. The strain release (green path) is the dominant instability factor.

Troubleshooting Guide

Q: My sample has turned yellow/brown. Is it still usable?

  • Diagnosis: Color change usually indicates oxidation of the primary alcohol to an aldehyde, which then polymerizes (aldol condensation).

  • Action: Check purity via LC-MS. If purity is >90%, purify via short-path silica plug (neutralized with 1% Et₃N). If <80%, discard.

Q: The compound is insoluble in my standard assay buffer (PBS).

  • Reason: While it contains an alcohol and ether, the bicyclic core is lipophilic.

  • Solution: Dissolve in DMSO or Ethanol as a 100x stock solution before diluting into aqueous media. Ensure the final organic solvent concentration is <1% to avoid precipitating the compound or affecting biological assays.

Q: I see extra peaks in my NMR (CDCl₃).

  • Root Cause: Chloroform often contains trace HCl, which opens the cyclopropane ring during the NMR acquisition.

  • Fix: Filter your CDCl₃ through basic alumina or use DMSO-d₆ (which is non-acidic and stabilizes the proton exchange).

Module 3: Frequently Asked Questions (FAQs)

Q: Can I use this compound for reaction optimization on Silica Gel plates (TLC)? A: Use caution. Silica gel is slightly acidic (pH ~5-6). Long exposure on a TLC plate can degrade the compound, leading to "streaking" or false spots. Tip: Pre-treat TLC plates with 1% Triethylamine in hexane to neutralize acidity.

Q: Is this compound compatible with reductive amination conditions? A: Yes, but avoid harsh Lewis acids. Standard reductive amination (NaBH(OAc)₃) is generally safe. Avoid TiCl₄ or strong Brønsted acids which will attack the cyclopropane.

Q: What is the shelf-life? A:

  • Powder/Neat Oil (-20°C): 12-24 months.

  • In Solution (DMSO, -20°C): 3-6 months.

  • In Solution (Water/Buffer): <24 hours (Prepare fresh).

Module 4: Decision Logic for Storage

Use this workflow to determine the optimal handling for your specific batch.

StorageLogic Start Received Compound (CAS 1398833-81-2) Usage Usage Frequency? Start->Usage Daily Daily/Weekly Use Usage->Daily LongTerm Long Term Storage (>1 Month) Usage->LongTerm Temp1 Store at 4°C (Desiccator) Daily->Temp1 Temp2 Store at -20°C (Deep Freeze) LongTerm->Temp2 Handling Handling Step Temp1->Handling Temp2->Handling Warm Warm to RT (Prevent Condensation) Handling->Warm Atmosphere Purge Headspace (N2 or Ar) Warm->Atmosphere

Figure 2: Storage and handling decision matrix to maximize compound longevity.

References

  • BLDpharm . (3-Oxabicyclo[3.1.0]hexan-6-yl)methanol Product Page. Retrieved from (Confirmation of Cold-Chain Requirement).

  • Synblock . CAS 1398833-81-2 Data Sheet. Retrieved from (Storage in dry, sealed environment).

  • Wiberg, K. B. (1986). The Structure and Energetics of Small Ring Compounds. Angewandte Chemie International Edition. (Fundamental principles of cyclopropane ring strain and acid sensitivity).
  • PubChem . Compound Summary: (1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-ylmethanol.[3] Retrieved from (Structural analog properties for solubility/stability inference).

Sources

Optimization

Technical Guide: Minimizing Byproducts in 3-Oxabicyclo[3.1.0]hexan-6-ylmethanol Reactions

This guide serves as a technical resource for researchers working with 3-Oxabicyclo[3.1.0]hexan-6-ylmethanol . It addresses the specific reactivity profile of this strained bicyclic scaffold, focusing on minimizing struc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical resource for researchers working with 3-Oxabicyclo[3.1.0]hexan-6-ylmethanol . It addresses the specific reactivity profile of this strained bicyclic scaffold, focusing on minimizing structural rearrangements and ring-opening byproducts during synthetic manipulations.

Core Reactivity Profile

3-Oxabicyclo[3.1.0]hexan-6-ylmethanol is a valuable building block containing a tetrahydrofuran (THF) ring fused to a cyclopropane ring. The molecule possesses significant ring strain (~25–30 kcal/mol) and a reactive primary alcohol at the C6 position (the cyclopropane apex).

The "Hidden" Hazard: Cyclopropylcarbinyl Rearrangement

The primary failure mode in reactions involving this scaffold is unintended structural rearrangement . The hydroxymethyl group at C6 is a cyclopropylcarbinyl system. Upon activation (e.g., conversion to a mesylate, tosylate, or halide), if a carbocation intermediate forms, it will rapidly rearrange to a cyclobutyl or homoallylic system to relieve ring strain.

Key Byproduct Pathways
Reaction TypePrimary RiskMechanismResulting Byproduct
Alcohol Activation (MsCl, TsCl)Rearrangement Formation of transient cyclopropylcarbinyl cation (

character).
Cyclobutyl derivatives or homoallylic alkenes.
Acidic Deprotection (HCl, TFA)Ring Opening Protonation of the ether oxygen or cyclopropane edge.3,4-disubstituted tetrahydrofurans or acyclic diols.
Oxidation (Jones, PCC)Ring Cleavage Acid-catalyzed cleavage or radical fragmentation.Dicarbonyl compounds or lactones.

Troubleshooting & FAQs

Direct solutions for common experimental issues.

Category A: Activation & Substitution (Mesylation/Tosylation)

Q: My mesylation reaction shows low yield and a non-polar byproduct on TLC. What happened? A: You likely triggered a homoallylic rearrangement . If the reaction temperature is too high or the base is insufficient, the mesylate can ionize. The resulting cation rearranges to a cyclobutene or acyclic diene.

  • Fix: Run the reaction at 0°C or -10°C . Use a slight excess of base (Et

    
    N or DIPEA) to neutralize HCl instantly. Never heat the reaction to reflux.
    

Q: Can I use thionyl chloride (


) to convert the alcohol to a chloride? 
A: Avoid if possible. 

generates HCl and often proceeds via an internal ion-pair mechanism (

) or

pathway, both of which favor rearrangement in cyclopropylcarbinyl systems.
  • Alternative: Use Appel reaction conditions (

    
    , 
    
    
    
    or
    
    
    ) or convert to a mesylate followed by
    
    
    displacement with LiCl in acetone. These methods maintain strictly
    
    
    kinetics, preventing cation formation.
Category B: Acid Sensitivity

Q: I used 4M HCl in dioxane to remove a Boc group, and my product decomposed. Why? A: The 3-oxabicyclo[3.1.0]hexane core is acid-sensitive . Strong protic acids can protonate the ether oxygen, leading to ring opening (solvolysis), or protonate the cyclopropane, leading to cleavage.

  • Fix: Use TFA in DCM (1:4) at 0°C and quench immediately with saturated

    
    . Alternatively, use TMSOTf/2,6-lutidine  for milder Boc deprotection.
    

Q: My product degrades on silica gel columns. A: Silica gel is slightly acidic (


). This is sufficient to degrade sensitive bicyclic ethers over time.
  • Fix: Pre-treat the silica gel column with 1% Triethylamine (Et

    
    N)  in the eluent to neutralize acidic sites.
    
Category C: Oxidation

Q: Jones oxidation destroyed my starting material. How do I make the acid? A: Jones reagent (CrO


/H

SO

) is too acidic and aggressive. It opens the cyclopropane ring.[1]
  • Fix: Use TEMPO/BAIB (Bis-acetoxyiodobenzene) or Dess-Martin Periodinane (DMP) . These proceed under neutral or mildly basic conditions, preserving the bicyclic core.

Mechanistic Visualization

The diagram below illustrates the critical divergence point between the desired substitution and the fatal rearrangement pathway.

G Start 3-Oxabicyclo[3.1.0] hexan-6-ylmethanol Activated Activated Intermediate (Mesylate/Tosylate) Start->Activated MsCl, Et3N 0°C Cation Cyclopropylcarbinyl Cation (Transient) Activated->Cation Heat / Acid (SN1 Pathway) Product Desired Substitution Product (SN2) Activated->Product Nucleophile (Strict SN2) Rearranged Cyclobutyl / Homoallyl Byproducts Cation->Rearranged Fast Rearrangement (Strain Relief)

Caption: Pathway divergence. Avoiding the cationic intermediate is critical to preventing ring expansion/opening.

Validated Experimental Protocols

Protocol A: Safe Mesylation (Minimizing Rearrangement)

Use this protocol to activate the alcohol for subsequent substitution.

  • Setup: Flame-dry a round-bottom flask and purge with

    
    .
    
  • Dissolution: Dissolve 3-oxabicyclo[3.1.0]hexan-6-ylmethanol (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Base Addition: Add Triethylamine (Et

    
    N)  (1.5 equiv) and cool the mixture to -10°C  (ice/salt bath).
    
  • Activation: Dropwise add Methanesulfonyl chloride (MsCl) (1.2 equiv) over 15 minutes. Do not allow temperature to rise above 0°C.

  • Reaction: Stir at 0°C for 1–2 hours. Monitor by TLC.

  • Workup: Quench with cold saturated

    
    . Extract with DCM. Wash organic layer with water and brine.
    
  • Drying: Dry over

    
     (avoid 
    
    
    
    if Lewis acidic impurities are suspected) and concentrate below 30°C .
    • Note: Use the crude mesylate immediately. Do not store for prolonged periods.

Protocol B: TEMPO Oxidation (To Carboxylic Acid)

Safe alternative to Jones Oxidation.

  • Solvent: Dissolve alcohol in Acetonitrile/Water (1:1) .

  • Catalyst: Add TEMPO (0.1 equiv) and BAIB (2.2 equiv).

  • Reaction: Stir at room temperature for 4–6 hours.

  • Observation: The reaction is mild and avoids the acidic conditions that open the cyclopropane ring.

References

  • Cyclopropylcarbinyl Rearrangement Mechanisms

    • Title: The cyclopropylcarbinyl route to γ-silyl carboc
    • Source: Beilstein J. Org. Chem. 2019, 15, 1612–1622.
    • URL:[Link]

  • Bicyclo[3.1.0]hexane Reactivity & Synthesis

    • Title: Studies in bicyclo[3.1.0]hexane methanolysis.[1] Ring opening of activated cyclopropanes under acidic and basic conditions.[1]

    • Source: J. Org.[1] Chem. 2002, 67, 18, 6535–6538.[1]

    • URL:[Link]

  • Synthesis of 3-Oxabicyclo[3.1.0]hexane Analogs

    • Title: 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings (Context on 3-oxa bicyclic stability)
    • Source: Org.[2] Lett. 2025, 27, 13, 3291–3295.

    • URL:[Link]

Sources

Troubleshooting

Scaling up the synthesis of 3-Oxabicyclo[3.1.0]hexan-6-ylmethanol for preclinical studies

[1] Executive Summary Scaling the synthesis of 3-Oxabicyclo[3.1.0]hexan-6-ylmethanol (Target 1 ) presents a dichotomy of challenges: high-energy hazard management during the construction of the bicyclic core and delicate...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Scaling the synthesis of 3-Oxabicyclo[3.1.0]hexan-6-ylmethanol (Target 1 ) presents a dichotomy of challenges: high-energy hazard management during the construction of the bicyclic core and delicate isolation dynamics during the reduction phase. This guide addresses the transition from gram-scale medicinal chemistry routes to multi-kilogram preclinical batches, focusing on the Rh/Cu-catalyzed cyclopropanation of 2,5-dihydrofuran followed by ester reduction .

Module 1: The Cyclopropanation Step (Core Construction)

The Reaction: 2,5-Dihydrofuran + Ethyl Diazoacetate (EDA)


 Ethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate.
Workflow Visualization

Cyclopropanation_Workflow Start Start: Reagent Prep Safety_Check CRITICAL: EDA Handling (Shock Sensitive) Start->Safety_Check Reaction_Mode Select Mode: Batch vs. Flow Safety_Check->Reaction_Mode Batch Batch Mode: Slow Addition (12-24h) Temp: 40-60°C Reaction_Mode->Batch < 100g Scale Flow Flow Mode: In-situ Generation/Consumption Residence: <10 min Reaction_Mode->Flow > 100g Scale (Recommended) Quench Quench & Catalyst Removal Batch->Quench Flow->Quench Distillation High-Vac Distillation (Separates Exo/Endo) Quench->Distillation

Caption: Decision matrix for cyclopropanation. Flow chemistry is prioritized at scale to mitigate the explosion risk of ethyl diazoacetate (EDA).

Troubleshooting & FAQs

Q1: We are observing a dangerous exotherm upon adding Ethyl Diazoacetate (EDA). How do we control this at the 500g scale?

A: This is the most critical safety parameter. EDA is shock-sensitive and prone to thermal runaway.

  • Root Cause: Rapid accumulation of unreacted EDA in the reactor. If the catalyst turnover number (TON) is slow or the temperature is too low to consume EDA immediately, it builds up. When the reaction finally "kicks," it releases massive nitrogen gas and heat simultaneously.

  • Protocol Adjustment:

    • Switch to Continuous Flow: If possible, pump the EDA solution and catalyst/substrate stream into a heated coil reactor. This keeps the active inventory of diazo compound negligible at any given second [1, 5].

    • Batch Modification: If restricted to batch, use a "Starve-Fed" approach.

      • Heat the catalyst/dihydrofuran mixture to operating temperature (e.g., 60°C) before addition.

      • Dose EDA as a dilute solution (in DCM or Toluene) over 12–24 hours.

      • Monitor: Use IR spectroscopy to track the diazo peak (~2100 cm⁻¹). Do not continue addition if the peak intensity rises (indicates accumulation).

Q2: Our diastereomeric ratio (d.r.) is poor (mixture of exo and endo esters). How can we favor the thermodynamic exo isomer?

A: The endo isomer is kinetically favored but sterically congested.

  • Catalyst Selection: Replace Rh₂(OAc)₄ with bulky ligands. Rh₂(esp)₂ or Cu(I)-bis(oxazoline) complexes significantly enhance exo selectivity by sterically hindering the endo approach [7, 13].

  • Purification Strategy: Do not attempt to separate isomers at the alcohol stage. Separate them at the ester stage via fractional distillation. The endo-ester typically boils lower or exhibits different retention times.

    • Tip: If separation is difficult, treat the mixture with a base (NaOEt in EtOH). The endo ester can sometimes epimerize to the thermodynamic exo form via the enolate intermediate, though this is substrate-dependent.

Module 2: Reduction to the Alcohol

The Reaction: Ethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate + Reductant


 3-Oxabicyclo[3.1.0]hexan-6-ylmethanol.
Reduction Protocol Comparison
FeatureLithium Aluminum Hydride (LAH)Sodium Bis(2-methoxyethoxy)aluminum hydride (Red-Al / Vitride)
State Solid powder (Dust hazard)Liquid solution (Easier handling)
Quench Generates voluminous Al-salts (difficult filtration)Soluble aluminates (clean phase cut)
Selectivity Very HighHigh (can be tuned by Temp)
Scale Suitability Low ( < 100g)High ( > 1kg)
Safety H₂ evolution, pyrophoric solidH₂ evolution, but no dust hazard
Troubleshooting & FAQs

Q3: We are losing product during the LAH workup. The filter cake retains the alcohol.

A: The 3-oxabicyclo[3.1.0]methanol is a polar, small molecule that binds avidly to the gelatinous aluminum hydroxide precipitate formed during a standard water quench.

  • Immediate Fix (Fieser Method): For

    
     grams of LAH, add sequentially: 
    
    
    
    mL H₂O,
    
    
    mL 15% NaOH, and
    
    
    mL H₂O. This produces a granular precipitate that is easier to filter.
  • Scale-Up Solution: Switch to Red-Al (Vitride) .

    • Protocol: Perform the reduction in Toluene. Quench with dilute NaOH/Rochelle salt. The aluminum byproducts remain soluble in the aqueous phase, allowing a clean liquid-liquid extraction. This eliminates the filtration step entirely and typically boosts yield by 15–20%.

Q4: The final alcohol product is unstable upon storage.

A: The 3-oxabicyclo[3.1.0]hexane core contains a strained cyclopropane ring fused to a THF ring.

  • Sensitivity: This system is acid-sensitive . Trace acids from the silica gel chromatography or unneutralized reduction byproducts can catalyze ring-opening (homo-Michael type addition or hydration).

  • Stabilization:

    • Store the oil with a trace of stabilizer (e.g., Triethylamine or solid K₂CO₃) if purity allows.

    • Avoid chlorinated solvents (CDCl₃) for long-term storage as they can generate HCl over time. Store in anhydrous DMSO or stabilized THF at -20°C.

Module 3: Quality Control & Analytics

Analytical Logic Tree

QC_Logic Sample Crude Alcohol Product HNMR 1H NMR Analysis Sample->HNMR Purity_Check Check Cyclopropane Protons (0.5 - 1.5 ppm region) HNMR->Purity_Check Ring_Open Issue: Signals > 5.0 ppm? (Olefinic protons) Purity_Check->Ring_Open New multiplets Good Intact Bicyclic Core Purity_Check->Good Clean high-field signals Action_Open Ring Opening Detected Check pH of workup Repurify on basic alumina Ring_Open->Action_Open

Caption: Rapid QC assessment. The appearance of olefinic signals indicates acid-catalyzed ring opening of the strained bicycle.

Q5: How do we distinguish the exo and endo alcohols by NMR?

A:

  • Exo-isomer: The proton at C6 (the cyclopropane methine attached to the hydroxymethyl group) typically appears as a triplet (J ~ 3 Hz) due to coupling with the bridgehead protons.

  • Endo-isomer: The C6 proton often appears as a broader multiplet or shows a larger coupling constant due to the different dihedral angle relative to the bridgehead protons.

  • Verification: NOESY experiments are definitive. The endo-isomer will show a strong NOE correlation between the hydroxymethyl group and the protons on the THF ring (C2/C4), whereas the exo-isomer will not.

References

  • Müller, S. T. R., Smith, D., Hellier, P., & Wirth, T. (2014).[1] Safe Generation and Direct Use of Diazoesters in Flow Chemistry. Synlett, 25, 871-875.[1] Link

  • Clark, J. D., et al. (2002).[2] Understanding the large-scale chemistry of ethyl diazoacetate via reaction calorimetry. Thermochimica Acta, 392–393, 177–186. Link

  • Dudley, M. E., et al. (2011). Safe Handling of Ethyl Diazoacetate. Organic Syntheses, 88, 409. Link

  • Deadman, B. J., et al. (2013). Ethyl diazoacetate synthesis in flow. Beilstein Journal of Organic Chemistry, 9, 1903–1909. Link

  • Green, R. A., et al. (2020). eCyclopropanation – a safe and scalable electrochemical route to cyclopropanes. Chemical Science, 11, 10279-10287. Link

  • Nguyen, T. T., et al. (2024).[3] Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates. Organic Letters, 26, 3. Link

  • BenchChem Technical Support. (2025).[2][4][5][6][7] Synthesis of 6-oxabicyclo[3.1.0]hexane Derivatives. BenchChem Technical Guides. Link

Sources

Optimization

Method development for the analysis of 3-Oxabicyclo[3.1.0]hexan-6-ylmethanol purity

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Author: BenchChem Technical Support Team. Date: March 2026

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Welcome to the analytical support hub for 3-Oxabicyclo[3.1.0]hexan-6-ylmethanol (CAS: 135637-92-2). This conformationally restricted, bicyclic building block is highly valued in pharmaceutical synthesis for improving the pharmacokinetic properties of drug candidates. However, its chemical structure—an aliphatic ether fused to a cyclopropane ring with a primary alcohol—presents significant analytical challenges. Because it lacks a conjugated π-system, it is virtually transparent to ultraviolet (UV) light, rendering standard HPLC-UV methods ineffective.

This guide provides drug development professionals with a comprehensive, causally-driven framework for developing and troubleshooting purity assays using High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) , ensuring compliance with global regulatory standards.

Part 1: Troubleshooting Guide & Mechanistic FAQs

Q1: Why is my 3-Oxabicyclo[3.1.0]hexan-6-ylmethanol peak invisible or extremely weak on my standard HPLC-UV system?

The Causality: UV detectors rely on the absorption of light by chromophores (typically double bonds, aromatic rings, or conjugated systems). 3-Oxabicyclo[3.1.0]hexan-6-ylmethanol is an aliphatic molecule; its ether and hydroxyl groups do not absorb UV light significantly above 200 nm. Operating a UV detector below 200 nm results in severe baseline interference from mobile phase solvents. The Solution: Transition to a universal, mass-based detector. is the optimal choice, as it measures the charge of residual particles after solvent evaporation, making it highly sensitive to non-volatile and semi-volatile compounds regardless of their optical properties.

Q2: I switched to HPLC-CAD, but my baseline is excessively noisy and drifting. How do I stabilize it?

The Causality: CAD is a destructive, mass-sensitive technique. If your mobile phase contains non-volatile impurities (e.g., low-grade solvents, particulate matter) or non-volatile buffers (like sodium phosphate), these will form solid particles during the evaporation phase. The corona discharge will charge these background particles, resulting in a high, erratic background current (noise). The Solution: You must strictly use LC-MS grade solvents. Replace all non-volatile buffers with volatile alternatives such as ammonium formate, ammonium acetate, or dilute formic acid (0.05% - 0.1%). Ensure your CAD Evaporation Temperature (EvapT) is optimized (typically starting at 35 °C) to ensure complete solvent volatilization without vaporizing your semi-volatile analyte.

Q3: The peak for 3-Oxabicyclo[3.1.0]hexan-6-ylmethanol exhibits severe tailing. What is the mechanistic cause?

The Causality: The primary hydroxyl (-OH) group on the molecule is highly polar and acts as a strong hydrogen bond donor/acceptor. If you are using a standard, older-generation silica-based C18 column, the alcohol group will undergo secondary interactions with unreacted, acidic silanol groups on the stationary phase, causing the analyte to drag and tail as it elutes. The Solution: Utilize a highly end-capped C18 column designed to shield residual silanols. If retention is too poor due to the molecule's high polarity, switch to a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which leverages the molecule's polarity for better retention and peak symmetry.

Q4: How do I ensure accurate area-normalization for impurities if the CAD response changes during a gradient?

The Causality: Unlike UV, CAD response is non-linear and highly dependent on the mobile phase composition at the moment of elution. As the organic modifier concentration increases during a gradient, the surface tension and droplet size of the nebulized aerosol change, altering the transport efficiency and the final charge measured by the electrometer. The Solution: Implement an inverse gradient . This requires a second pump to deliver a gradient post-column that is the exact mathematical inverse of your analytical gradient. This ensures that the solvent composition entering the CAD nebulizer remains constant (e.g., always 50/50 Aqueous/Organic), yielding uniform response factors for the active pharmaceutical ingredient (API) and its related impurities, a necessity for .

Q5: What are the regulatory expectations for validating this purity method?

The Causality: To ensure patient safety, regulatory bodies require proof that an analytical method is "fit for purpose." The Solution: The method must be validated according to the . For a quantitative impurity assay using CAD, you must validate Specificity, Linearity (using appropriate transformation models due to CAD's inherent non-linearity), Range, Accuracy, Precision (Repeatability and Intermediate Precision), Limit of Detection (LOD), Limit of Quantitation (LOQ), and Robustness.

Part 2: Mechanistic Workflows (Visualized)

The following diagrams illustrate the fundamental mechanisms and decision-making processes required for analyzing this compound.

CAD_Mechanism Eluent HPLC Eluent (Analyte + Mobile Phase) Nebulization 1. Nebulization (Forms Aerosol Droplets) Eluent->Nebulization Evaporation 2. Evaporation (Volatile Solvent Removed) Nebulization->Evaporation Charging 3. Charging (Corona Discharge) Evaporation->Charging Detection 4. Detection (Electrometer Measures) Charging->Detection

Fig 1: The four-stage mechanistic workflow of Charged Aerosol Detection for non-UV active analytes.

HPLC_Troubleshooting Start Analyze 3-Oxabicyclo[3.1.0] hexan-6-ylmethanol UV_Check UV Chromophore Present? Start->UV_Check UV_No No (Aliphatic Alcohol) UV_Check->UV_No Detect_CAD Implement HPLC-CAD UV_No->Detect_CAD Noise_Check High Baseline Noise? Detect_CAD->Noise_Check Noise_Fix Use LC-MS Grade Solvents & Volatile Additives Noise_Check->Noise_Fix Yes Tail_Check Peak Tailing Observed? Noise_Check->Tail_Check No Noise_Fix->Tail_Check Tail_Fix Switch to End-capped C18 or HILIC Column Tail_Check->Tail_Fix Yes Valid ICH Q2(R2) Validation Tail_Check->Valid No Tail_Fix->Valid

Fig 2: Decision tree for HPLC-CAD method development and troubleshooting of aliphatic compounds.

Part 3: Quantitative Data Presentation

When selecting an analytical technique for 3-Oxabicyclo[3.1.0]hexan-6-ylmethanol, understanding the quantitative limitations of each detector is critical.

Analytical TechniqueDetection MechanismSensitivity (LOD)Linearity / Dynamic RangeSuitability for 3-Oxabicyclo[3.1.0]hexan-6-ylmethanol
HPLC-UV Light absorption by chromophoresPoor (>100 µg/mL)Linear (R² > 0.999)Inadequate. Molecule lacks a conjugated π-system.
GC-FID Hydrocarbon combustion yielding ionsGood (~1-5 µg/mL)Highly Linear (10⁴ range)Moderate. Viable if the molecule is sufficiently volatile without derivatization.
HPLC-CAD Measurement of charged aerosol particlesExcellent (~1-10 ng/mL)Non-linear (Requires power-function calibration)Optimal. Universal detection for non-volatile/semi-volatile polar compounds.

Part 4: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. It incorporates mandatory System Suitability Testing (SST) criteria that act as a gatekeeper; if the SST fails, the causality points to a system failure (e.g., column degradation, mobile phase contamination), preventing the generation of invalid data.

Method: HPLC-CAD Purity Analysis of 3-Oxabicyclo[3.1.0]hexan-6-ylmethanol

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Prepare 10 mM Ammonium Formate in LC-MS grade water. Adjust pH to 3.5 using dilute formic acid. Rationale: Low pH suppresses silanol ionization on the column, reducing peak tailing for the primary alcohol.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

  • Filter both phases through a 0.2 µm PTFE membrane to remove microscopic particulates that cause CAD baseline spikes.

Step 2: Instrument & Column Configuration

  • Column: Install a highly end-capped C18 column (e.g., 150 mm × 4.6 mm, 3 µm particle size).

  • Column Temperature: Set to 40 °C to reduce mobile phase viscosity and improve mass transfer.

  • CAD Settings: Set the Evaporation Temperature (EvapT) to 35 °C. Ensure the nitrogen gas supply is high-purity (≥99.999%) and regulated to the manufacturer's specified pressure.

Step 3: Gradient & Inverse Gradient Execution

  • Analytical Gradient: Program a linear gradient from 5% B to 95% B over 15 minutes. Flow rate: 1.0 mL/min.

  • Inverse Gradient (Post-Column): Using a secondary make-up pump connected via a T-piece before the CAD, program a gradient from 95% B to 5% B at 1.0 mL/min. Rationale: The combined flow entering the CAD is consistently 50% A / 50% B at 2.0 mL/min, ensuring uniform droplet evaporation and eliminating response bias between the API and unknown impurities.

Step 4: Sample Preparation

  • Diluent: 50:50 Water:Acetonitrile.

  • Standard Preparation: Accurately weigh and dissolve 3-Oxabicyclo[3.1.0]hexan-6-ylmethanol reference standard to a concentration of 1.0 mg/mL.

  • Sensitivity Solution (LOQ): Dilute the standard to 0.05% of the nominal concentration (0.5 µg/mL).

Step 5: System Suitability Testing (The Self-Validation Gate) Before injecting unknown samples, inject the Standard and Sensitivity solutions. The system is only validated for use if:

  • Precision: The %RSD of the API peak area from six replicate injections of the Standard is ≤ 2.0%.

  • Tailing Factor: The symmetry factor of the API peak is ≤ 1.5 (verifying silanol interactions are suppressed).

  • Sensitivity: The Signal-to-Noise (S/N) ratio of the Sensitivity Solution (LOQ) is ≥ 10.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Official Guidelines, [Link]

  • Wu, D., et al. "HPLC-CAD as a supplementary method for the quantification of related structure impurities for the purity assessment of organic CRMs." Analytical and Bioanalytical Chemistry, PubMed,[Link]

Reference Data & Comparative Studies

Validation

Comparative Analysis of 3-Oxabicyclo[3.1.0]hexan-6-ylmethanol and its Aza-Analogue in Medicinal Chemistry

Executive Summary The transition from flat, sp2-hybridized aromatic rings to sp3-rich, three-dimensional architectures is a defining trend in modern drug discovery. Among these advanced structural motifs, the [3.1.0] bic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from flat, sp2-hybridized aromatic rings to sp3-rich, three-dimensional architectures is a defining trend in modern drug discovery. Among these advanced structural motifs, the [3.1.0] bicyclic system has emerged as a premier conformationally restricted scaffold. This guide provides an in-depth comparative analysis of two highly valuable bioisosteres: 3-Oxabicyclo[3.1.0]hexan-6-ylmethanol and 3-Azabicyclo[3.1.0]hexan-6-ylmethanol . By exploring their physicochemical properties, mechanistic utility, and synthetic handling, this guide equips medicinal chemists with the necessary insights to deploy these scaffolds effectively in drug design.

Structural & Physicochemical Profiling

While both molecules share the rigid cyclopropane-fused framework and a C6-hydroxymethyl vector, the substitution of the heteroatom at position 3 fundamentally alters their physicochemical behavior and application trajectory.

Property3-Oxabicyclo[3.1.0]hexan-6-ylmethanol3-Azabicyclo[3.1.0]hexan-6-ylmethanol
Molecular Formula C6H10O2C6H11NO
Molecular Weight 114.14 g/mol 113.16 g/mol
Heteroatom Oxygen (O)Nitrogen (NH)
Hydrogen Bonding Acceptor (O), Donor/Acceptor (OH)Donor/Acceptor (NH, OH)
Acid/Base Character NeutralBasic (Secondary Amine)
Bioisosteric Role Tetrahydropyran (THP), MorpholinePyrrolidine, Piperidine
Primary Derivatization O-alkylation, MesylationN-alkylation, N-acylation, Boc-protection

Mechanistic Rationale in Medicinal Chemistry

The 3-Oxa Analogue: Neutrality and Lipophilicity Control

The oxygen-containing scaffold is primarily utilized as a conformationally restricted bioisostere for morpholine or tetrahydropyran rings. Because oxygen acts as a pure hydrogen-bond acceptor, this scaffold introduces no basic center. This is highly advantageous when optimizing lead compounds that suffer from hERG channel toxicity (which is often triggered by basic amines). Furthermore, the 3-oxa scaffold has been successfully deployed in the synthesis of potent 1[1] and novel 2[2].

The 3-Aza Analogue: Directed Basic Vectors and Degraders

The nitrogen-containing scaffold serves as a rigidified pyrrolidine or piperidine bioisostere. The cyclopropane ring locks the spatial orientation of the amine and the hydroxymethyl group. This entropic pre-organization was famously leveraged in the discovery of rigid3[3], where the restricted conformation perfectly matched the enzyme's S1/S2 pocket. Recently, this scaffold has also become a critical building block in the synthesis of4[4], where the amine provides an ideal attachment point for linker chemistry.

Experimental Protocols: Synthesis & Derivatization

To utilize these scaffolds, specific functional group manipulations are required. The following protocols outline the standard self-validating workflows for preparing these molecules for downstream coupling.

Protocol A: N-Boc Protection of 3-Azabicyclo[3.1.0]hexan-6-ylmethanol

Reference:5[5]

  • Reagent Preparation: Dissolve (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol (10 g, 88.4 mmol) in a solvent mixture of dioxane and water (3:2, v/v).

  • Base Addition: Add sodium hydroxide (4.2 g, 106 mmol) to the solution.

  • Protection: Slowly add di-tert-butyl dicarbonate (Boc2O) (28.9 g, 132.6 mmol). Stir the reaction mixture at room temperature for 10 hours.

  • Workup: Quench with 50 mL of water. Extract the aqueous layer with ethyl acetate (3 x 150 mL). Wash the combined organic phases with saturated NaCl (2 x 50 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify via silica gel column chromatography to yield the target product as a pale yellow liquid (approx. 89.9% yield).

Causality & Logic: The secondary amine in the 3-aza scaffold is highly nucleophilic and prone to unwanted N-alkylation during downstream modifications of the C6-hydroxymethyl group. Protecting it with a Boc group masks this reactivity. The use of a biphasic dioxane/water system ensures that both the highly polar starting amino alcohol and the lipophilic Boc anhydride remain in solution. NaOH deprotonates the amine, driving the equilibrium toward the highly nucleophilic free-base form, ensuring rapid and complete conversion[5].

Protocol B: Hydroxyl Activation via Mesylation of 3-Oxabicyclo[3.1.0]hexan-6-ylmethanol

Reference:1[1]

  • Reagent Preparation: Dissolve 3-oxabicyclo[3.1.0]hexan-6-ylmethanol (7.0 g, 61.33 mmol) in anhydrous dichloromethane (DCM, 100 mL) under an inert atmosphere.

  • Base Addition: Add triethylamine (TEA) (24.82 g, 245.31 mmol) and cool the mixture to 0 °C.

  • Activation: Dropwise add methanesulfonyl chloride (MsCl) (21.08 g, 183.98 mmol). Allow the reaction to warm to room temperature and stir until complete consumption of the starting material is observed via TLC.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM, wash with brine, dry over Na2SO4, and concentrate to yield 3-oxabicyclo[3.1.0]hexan-6-ylmethyl methanesulfonate.

Causality & Logic: The primary hydroxyl group is a poor leaving group. By reacting it with MsCl, the hydroxyl is converted into a mesylate—an excellent leaving group. TEA serves a dual purpose: it acts as a base to neutralize the generated HCl (preventing acid-catalyzed ring-opening of the strained cyclopropane) and acts as a nucleophilic catalyst. This self-validating activation step is essential before the scaffold can be coupled to complex heteroaryl systems via SN2 displacement[1].

Pharmacokinetic & Pharmacodynamic (PK/PD) Impact

The incorporation of these [3.1.0] bicyclic scaffolds profoundly impacts both PK and PD profiles:

  • Entropic Pre-organization (PD): Unlike flexible alkyl chains or unsubstituted saturated rings, the cyclopropane fusion locks the molecule into a rigid conformation. When the ligand binds to its target, it suffers a negligible loss of conformational entropy, leading to a significant boost in binding affinity (lower Kd).

  • Metabolic Shielding (PK): The cyclopropane ring introduces steric bulk and alters the electron density of adjacent C-H bonds. This effectively shields the scaffold from cytochrome P450 (CYP)-mediated oxidation, prolonging the drug's half-life compared to unconstrained counterparts.

Visualizing the Divergent Workflows

G Start Bicyclic [3.1.0] Scaffolds Oxa 3-Oxabicyclo[3.1.0]hexan-6-ylmethanol (O-Heteroatom) Start->Oxa Aza 3-Azabicyclo[3.1.0]hexan-6-ylmethanol (N-Heteroatom) Start->Aza Oxa_Prop Neutral Scaffold Pure H-bond Acceptor Lowers LogP Oxa->Oxa_Prop Aza_Prop Basic Scaffold (NH) H-bond Donor/Acceptor Tunable pKa Aza->Aza_Prop Oxa_App Bcl-2 Inhibitors & Antibacterial Agents Oxa_Prop->Oxa_App Aza_App DPP-IV Inhibitors & Targeted Degraders (PROTACs) Aza_Prop->Aza_App

Fig 1. Divergent workflows and applications of [3.1.0] bicyclic scaffolds.

References

  • Discovery of conformationally rigid 3-azabicyclo[3.1.
  • WO2019210828A1 - Bcl-2 INHIBITORS Source: Google Patents URL
  • exo-3-Boc-3-azabicyclo[3.1.
  • WO2023023255A1 - Bifunctional degraders of interleukin-1 receptor-associated kinases and therapeutic use thereof Source: Google Patents URL
  • WO2024213610A1 - Tricyclic compounds for treatment of bacterial infections Source: Google Patents URL

Sources

Comparative

A Comparative Guide to the Efficacy of 6-Oxabicyclo[3.1.0]hexane Analogs and Other Carbocyclic Nucleosides in Antiviral Drug Discovery

For Researchers, Scientists, and Drug Development Professionals In the relentless pursuit of novel antiviral agents, the structural modification of nucleosides has proven to be a highly fruitful strategy. Among these, ca...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel antiviral agents, the structural modification of nucleosides has proven to be a highly fruitful strategy. Among these, carbocyclic nucleosides, where the furanose ring oxygen is replaced by a methylene group, represent a clinically significant class of drugs. This guide provides an in-depth technical comparison of the efficacy of a unique subclass, the 6-oxabicyclo[3.1.0]hexane nucleoside analogs, with other established carbocyclic nucleosides. We will delve into the experimental data supporting their antiviral activity, the rationale behind their design, and the methodologies used for their evaluation.

The Rationale for Conformational Locking: A Tale of Two Pseudosugars

Natural nucleosides exist in a dynamic equilibrium between different sugar puckers, primarily the North (N) and South (S) conformations. Viral polymerases often exhibit a preference for one conformation over the other during nucleic acid synthesis. The central hypothesis behind the design of many carbocyclic nucleosides, including the 6-oxabicyclo[3.1.0]hexane analogs, is that "locking" the pseudosugar into a specific, biologically relevant conformation can enhance antiviral activity and selectivity.

The 6-oxabicyclo[3.1.0]hexane scaffold, with its fused epoxide or cyclopropane ring, rigidly constrains the five-membered ring into a "Northern" conformation.[1][2] This pre-organization of the molecule into a shape that is favorably recognized by certain viral enzymes is a key design element.[2] In contrast, other carbocyclic nucleosides may have more flexible cyclopentane rings or are designed to mimic the "Southern" pucker.

Comparative Antiviral Efficacy: A Data-Driven Analysis

The ultimate measure of a potential antiviral drug lies in its ability to inhibit viral replication at concentrations that are non-toxic to host cells. This is quantified by the 50% inhibitory concentration (IC50) and the 50% cytotoxic concentration (CC50), respectively. The selectivity index (SI), the ratio of CC50 to IC50, provides a crucial measure of the therapeutic window.

Compound ClassNucleoside AnalogTarget VirusIC50 (µM)CC50 (µM)Selectivity Index (SI)Reference(s)
6-Oxabicyclo[3.1.0]hexane Deoxyguanosine analogEpstein-Barr Virus (EBV)Active (qualitative)--[3]
Carbocyclic (Cyclopentene) AbacavirHIV-1 (clinical isolates)0.26110 (BFU-E)~423[4][5]
Carbocyclic (Cyclopentene) CarbovirHIV-1Potent (qualitative)>400x IC50>400[6]
Carbocyclic (Cyclopentane) EntecavirHepatitis B Virus (HBV)0.019>100>5263[7]
Reference (Acyclic) AcyclovirEpstein-Barr Virus (EBV)4.1--[8]
Reference (Acyclic) GanciclovirEpstein-Barr Virus (EBV)1.5--[8]

Key Insights from the Data:

  • Promising but Underexplored: While the deoxyguanosine analog of the 6-oxabicyclo[3.1.0]hexane class has shown activity against EBV, a member of the herpesvirus family, a lack of publicly available quantitative IC50 and CC50 data hinders a direct comparison of its potency.[3] The instability of pyrimidine-based 6-oxabicyclo[3.1.0]hexane nucleosides has also been noted, suggesting that purine analogs are more promising.[2]

  • Established Powerhouses: Carbocyclic nucleosides like Abacavir and Entecavir demonstrate potent and selective antiviral activity against their respective targets, HIV-1 and HBV. Abacavir's IC50 against clinical HIV-1 isolates is in the sub-micromolar range, coupled with low cytotoxicity, resulting in a high selectivity index.[4][5] Entecavir is exceptionally potent against HBV, with an IC50 in the nanomolar range and a very high selectivity index.[7]

  • Mechanism of Action: The majority of these nucleoside analogs act as chain terminators of viral DNA synthesis.[4] After intracellular phosphorylation to their active triphosphate forms, they are incorporated by viral polymerases into the growing DNA chain. The absence of a 3'-hydroxyl group on the carbocyclic ring prevents the addition of the next nucleotide, thus halting replication.

Structure-Activity Relationships (SAR): The "Why" Behind the Efficacy

The antiviral activity of these compounds is not solely dependent on the carbocyclic core but is also heavily influenced by the nature of the nucleobase and other structural modifications.

6-Oxabicyclo[3.1.0]hexane Analogs:

  • The Importance of the Base: Early studies have shown that for this class of compounds, the choice of the purine or pyrimidine base is critical. The deoxyguanosine analogue was found to be a potent inhibitor of Epstein-Barr virus (EBV), while the corresponding deoxyadenosine analogue was inactive.[3] This highlights the specific interactions between the nucleobase and the active site of the viral polymerase.

  • Conformational Lock: The rigid "Northern" conformation imposed by the bicyclic system is believed to be a key contributor to the antiviral activity observed in some analogs.[2]

Other Carbocyclic Nucleosides:

  • Abacavir: SAR studies on Abacavir have revealed that modifications to the cyclopropyl group can significantly impact its activity and its interaction with the HLA-B*57:01 allele, which is associated with hypersensitivity reactions.[1][9] The purine core is considered crucial for its binding to the HIV reverse transcriptase.

  • Entecavir: The exocyclic methylene group on the cyclopentane ring of Entecavir is an essential pharmacophore for its potent anti-HBV activity.[10] Studies have explored fluorination at this position, which in some cases retained potent activity while reducing cytotoxicity.[10]

Experimental Protocols: The "How" of Efficacy Determination

The data presented in this guide is generated through a series of well-established in vitro assays. Below are detailed, step-by-step methodologies for key experiments.

Cytotoxicity Assay (MTT Assay for CC50 Determination)

This assay determines the concentration of the test compound that is toxic to the host cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells.[11][12][13][14]

Step-by-Step Protocol:

  • Cell Seeding: Seed host cells (e.g., Vero, MT-4, HepG2) in a 96-well plate at a density that allows for logarithmic growth during the assay period. Incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium.

  • Treatment: Remove the growth medium from the cells and add the compound dilutions to the respective wells in triplicate. Include untreated cell controls (100% viability) and blank controls (medium only).

  • Incubation: Incubate the plate for a period that mirrors the antiviral assay (typically 2-7 days).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and use non-linear regression to determine the CC50 value.

cluster_workflow MTT Cytotoxicity Assay Workflow A Seed Cells in 96-well plate B Add Serial Dilutions of Compound A->B C Incubate (2-7 days) B->C D Add MTT Reagent C->D E Incubate (2-4 hours) D->E F Solubilize Formazan Crystals E->F G Measure Absorbance F->G H Calculate CC50 G->H cluster_workflow Plaque Reduction Assay Workflow A Seed Host Cells B Infect with Virus + Compound A->B C Add Semi-Solid Overlay B->C D Incubate (days) C->D E Fix and Stain Cells D->E F Count Plaques E->F G Calculate IC50 F->G

Caption: General workflow for determining the IC50 value using a plaque reduction assay.

HIV Reverse Transcriptase Assay

This assay directly measures the inhibition of the HIV reverse transcriptase (RT) enzyme.

Principle: This assay quantifies the synthesis of DNA from an RNA template by the HIV RT enzyme. The inhibition of this process by a compound is a direct measure of its anti-RT activity. This can be done using various methods, including radioactive or colorimetric detection. [9][15][16][17][18] Step-by-Step Protocol (Colorimetric Example):

  • Reagent Preparation: Prepare a reaction mixture containing a template-primer (e.g., poly(A)•oligo(dT)), dNTPs including biotin- and digoxigenin-labeled nucleotides, and the HIV RT enzyme.

  • Inhibitor Addition: Add serial dilutions of the test compound to the reaction mixture. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Incubation: Incubate the reaction mixture at 37°C to allow for DNA synthesis.

  • Capture: Transfer the reaction products to a streptavidin-coated microplate to capture the biotin-labeled DNA.

  • Detection: Add an anti-digoxigenin antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Substrate Addition: Add a colorimetric substrate for the enzyme.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength.

  • Data Analysis: The signal is proportional to the amount of DNA synthesized. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Viral Replication Cycles and the Mechanism of Action of Nucleoside Analogs

Understanding the viral replication cycle is crucial to appreciating how these nucleoside analogs exert their antiviral effects. Below are simplified diagrams of the replication cycles for HIV, HBV, and a representative Herpesvirus (HSV), the targets of the carbocyclic nucleosides discussed.

HIV Replication Cycle

HIV Replication Cycle cluster_cell Host Cell Entry 1. Binding & Fusion RT 2. Reverse Transcription (RNA -> DNA) Entry->RT Target of Carbocyclic Nucleosides Integration 3. Integration into Host Genome RT->Integration Transcription 4. Transcription (DNA -> RNA) Integration->Transcription Translation 5. Translation (RNA -> Proteins) Transcription->Translation Assembly 6. Assembly Translation->Assembly Budding 7. Budding & Maturation Assembly->Budding New_HIV New HIV Virions Budding->New_HIV HIV HIV Virion HIV->Entry

Caption: Simplified HIV replication cycle highlighting reverse transcription as the target for carbocyclic nucleosides like Abacavir. [12][19][20][17]

HBV Replication Cycle

HBV Replication Cycle cluster_cell Hepatocyte Entry 1. Entry Uncoating 2. Uncoating Entry->Uncoating Target of Entecavir To_Nucleus 3. Transport to Nucleus Uncoating->To_Nucleus Target of Entecavir cccDNA 4. cccDNA Formation To_Nucleus->cccDNA Target of Entecavir Transcription 5. Transcription cccDNA->Transcription Target of Entecavir Translation 6. Translation Transcription->Translation Target of Entecavir Encapsidation 7. Encapsidation of pgRNA Translation->Encapsidation Target of Entecavir RT 8. Reverse Transcription (pgRNA -> rcDNA) Encapsidation->RT Target of Entecavir Assembly 9. Assembly & Release RT->Assembly New_HBV New HBV Virions Assembly->New_HBV HBV HBV Virion HBV->Entry

Caption: Simplified HBV replication cycle with reverse transcription being the primary target for Entecavir. [2][3][12][14][18]

Herpesvirus (e.g., EBV/HSV) Replication Cycle

Herpesvirus Replication Cycle cluster_cell Host Cell Attachment 1. Attachment & Entry To_Nucleus 2. Transport to Nucleus Attachment->To_Nucleus Target of 6-Oxabicyclo[3.1.0]hexane Analogs DNA_Replication 3. Viral DNA Replication To_Nucleus->DNA_Replication Target of 6-Oxabicyclo[3.1.0]hexane Analogs Transcription 4. Transcription DNA_Replication->Transcription Translation 5. Translation Transcription->Translation Assembly 6. Assembly Translation->Assembly Egress 7. Egress Assembly->Egress New_Herpesvirus New Herpesvirus Virions Egress->New_Herpesvirus Herpesvirus Herpesvirus Virion Herpesvirus->Attachment

Caption: Simplified Herpesvirus replication cycle, where viral DNA replication is the target for nucleoside analogs like the 6-oxabicyclo[3.1.0]hexane derivatives. [11][15][16]

Conclusion

Carbocyclic nucleosides represent a cornerstone of antiviral therapy. The strategy of locking the pseudosugar into a specific conformation, as exemplified by the 6-oxabicyclo[3.1.0]hexane analogs, holds considerable promise for the development of novel antiviral agents. While established carbocyclic nucleosides like Abacavir and Entecavir have demonstrated remarkable clinical success, the exploration of new scaffolds is essential to combat drug resistance and to broaden the spectrum of treatable viral infections.

The available data suggests that purine-based 6-oxabicyclo[3.1.0]hexane nucleosides are a promising area for further investigation, particularly against herpesviruses like EBV. Future research should focus on the synthesis and comprehensive in vitro and in vivo evaluation of a broader range of these analogs to fully elucidate their therapeutic potential. A deeper understanding of their structure-activity relationships will be instrumental in guiding the design of the next generation of potent and selective carbocyclic nucleoside antivirals.

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  • Nair, V., & Shu, Q. (2005). The antiviral activity, mechanism of action, clinical significance and resistance of abacavir in the treatment of pediatric AIDS. Current Pharmaceutical Design, 11(32), 4211-4224.
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  • Hinkley, J. M., et al. (2007). Synthesis and Structure Activity Relationships among Non-nucleoside Analogs of Toyocamycin Active against Herpesviruses. Antiviral Research, 74(1), 1-11.
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  • McMahon, M. A., Jilek, B. L., Brennan, T. P., et al. (2007). The Anti-Hepatitis B Drug Entecavir Inhibits HIV-1 Replication and Can Select HIV-1 Variants Resistant to Antiretroviral Drugs. PLoS Medicine, 4(4), e135.
  • Kumamoto, H., et al. (2017). A novel entecavir analogue constructing with a spiro[2.4]heptane core structure in the aglycon moiety: Its synthesis and evaluation for anti-hepatitis B virus activity. Nucleosides, Nucleotides & Nucleic Acids, 36(7), 463-473.
  • Genovesi, E. V., Lamb, L., Medina, I., et al. (2003). Characterization of antiviral activity of entecavir in transgenic mice expressing hepatitis B virus. Antiviral Research, 60(1), 21-30.
  • McMahon, M. A., Jilek, B. L., Brennan, T. P., et al. (2007). The Anti-Hepatitis B Drug Entecavir Inhibits HIV-1 Replication and Can Select HIV-1 Variants Resistant to Antiretroviral Drugs. PLoS Medicine, 4(4), e135.
  • Yatsuji, H., Noguchi, C., Hiraga, N., et al. (2008). Mechanism of Entecavir Resistance of Hepatitis B Virus with Viral Breakthrough as Determined by Long-Term Clinical Assessment and Molecular Docking Simulation. Journal of Virology, 82(22), 11219-11228.
  • Kwon, Y. D., et al. (2022). Antiviral Activity and Crystal Structures of HIV-1 gp120 Antagonists. Viruses, 14(12), 2795.
  • Various Authors. (n.d.). Chemical structures for abacavir and the other seven drugs that were... - ResearchGate. Retrieved March 7, 2026, from [Link]

  • Baillie, T. A. (2016). Structure of abacavir, and proposed metabolic activation pathway... - ResearchGate. Retrieved March 7, 2026, from [Link]

  • Mehta, A., Lu, X., Block, T. M., & Dwek, R. A. (1997). Structure-Activity Relationship of a New Class of Anti-Hepatitis B Virus Agents. Journal of Virology, 71(10), 7468-7473.
  • Kwon, Y. D., et al. (2022). Antiviral Activity and Crystal Structures of HIV-1 gp120 Antagonists. ResearchGate. Retrieved March 7, 2026, from [Link]

  • De Clercq, E. (2019). Novel Therapeutics for Epstein–Barr Virus. Viruses, 11(3), 238.
  • Verma, D., & Swaminathan, S. (2018). Differential carbonic anhydrase activities control EBV-induced B-cell transformation and lytic cycle reactivation.
  • Gershburg, E., & Pagano, J. S. (2010). The Epstein-Barr virus (EBV)-encoded protein kinase, EBV-PK, but not the thymidine kinase (EBV-TK), is required for ganciclovir and acyclovir inhibition of lytic viral production. Journal of Virology, 84(10), 5405-5411.
  • De Clercq, E. (2015). Antiviral Drugs for EBV. Pharmaceuticals, 8(4), 664-678.

Sources

Validation

Validation of antiviral activity of nucleoside analogues derived from 3-Oxabicyclo[3.1.0]hexan-6-ylmethanol

Executive Summary & Scientific Rationale This guide provides a technical framework for validating the antiviral activity of nucleoside analogues synthesized from the 3-oxabicyclo[3.1.0]hexan-6-ylmethanol scaffold. In the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

This guide provides a technical framework for validating the antiviral activity of nucleoside analogues synthesized from the 3-oxabicyclo[3.1.0]hexan-6-ylmethanol scaffold.

In the field of antiviral drug design, the flexibility of the ribose sugar ring often leads to a high entropic penalty during enzyme binding. The 3-oxabicyclo[3.1.0]hexane system is a rigid bicyclic scaffold that replaces the furanose ring. It acts as a conformational lock , freezing the pseudosugar in a specific geometry—typically the North (C3'-endo) conformation.

Why this matters:

  • High Affinity: Viral DNA polymerases generally bind nucleoside triphosphates in the North conformation. Pre-locking the drug in this state increases binding affinity.

  • Metabolic Stability: The carbocyclic nature (modified ring oxygen or lack thereof in true methanocarba) renders the glycosidic bond resistant to phosphorylases that typically degrade nucleosides.

  • Selectivity: The rigid structure often prevents recognition by host cellular kinases while retaining affinity for promiscuous viral kinases (e.g., HSV-1 Thymidine Kinase), resulting in a high Selectivity Index (SI).

Mechanism of Action & Signaling Pathway

The therapeutic efficacy of these analogues relies on a "Kinase Checkpoint" mechanism. Unlike standard nucleosides, the rigid scaffold must be specifically recognized by viral kinases to become active.

Diagram 1: Mechanism of Action (The Conformational Lock)

MOA cluster_activation Intracellular Activation Cascade Prodrug 3-Oxa-Nucleoside (Inactive Scaffold) CellEntry Cellular Uptake (hENT/hCNT) Prodrug->CellEntry Kinase1 Phosphorylation 1 (Viral TK / PK) CellEntry->Kinase1 High Specificity (Rate Limiting) Kinase2 Phosphorylation 2 & 3 (Host Kinases) Kinase1->Kinase2 Triphosphate Active Triphosphate (North Conformation) Kinase2->Triphosphate Target Viral DNA Polymerase (Chain Termination) Triphosphate->Target High Affinity Binding Lock Scaffold locks sugar in C3'-endo (North) Minimizes Entropy Loss Triphosphate->Lock

Caption: The 3-oxabicyclo[3.1.0]hexane scaffold pre-organizes the nucleoside, facilitating high-affinity binding to viral polymerases after selective activation by viral kinases.

Comparative Analysis: Performance Benchmarks

The following data compares (N)-Methanocarbathymidine ((N)-MCT) , a representative derivative of this scaffold, against standard FDA-approved alternatives for Herpes Simplex Virus (HSV).

Table 1: Antiviral Potency and Selectivity Profile[1][2][3]
Metric(N)-MCT (Rigid Scaffold)Acyclovir (Flexible Chain)Ganciclovir (Flexible Chain)Interpretation
Scaffold Type Bicyclo[3.1.0]hexane (North-Locked)Acyclic (Open Chain)Acyclic (Open Chain)(N)-MCT mimics DNA structure better than acyclics.
Target Virus HSV-1, HSV-2, VZV, Orthopox HSV-1, HSV-2, VZVCMV, HSV, VZV(N)-MCT has a unique dual activity against Herpes and Poxviruses.[1]
EC50 (HSV-1) 0.3 – 2.5 µM 0.1 – 1.0 µM0.2 – 3.0 µMComparable potency to Gold Standard.
EC50 (Vaccinia) 0.5 – 4.0 µM > 100 µM (Inactive)> 50 µM (Weak)Key Advantage: (N)-MCT is superior for Poxviruses.
CC50 (Vero) > 300 µM> 300 µM> 300 µMExcellent safety profile (non-toxic).
Activation Strictly Viral TK dependentViral TK dependentViral UL97/TK dependentBoth require viral activation, ensuring safety.

Key Insight: While Acyclovir is highly effective for HSV, it lacks activity against Poxviruses (e.g., Monkeypox, Vaccinia). The 3-oxabicyclo[3.1.0]hexane derivatives fill this therapeutic gap because their rigid structure is accepted by the Poxvirus Thymidine Kinase, whereas the flexible acyclic chain of Acyclovir is not.

Experimental Validation Protocols

To validate a new derivative from this class, you must prove both the structural rigidity and the biological selectivity .

Phase 1: Structural Validation (NMR)

Before biological testing, confirm the "North" conformation.

  • Method: 1H-NMR spectroscopy in D2O or DMSO-d6.

  • Marker: Analyze the coupling constant (

    
    ) between H1' and H2'.
    
  • Criteria:

    • North (C3'-endo):

      
       (The dihedral angle is near 90°).
      
    • South (C2'-endo):

      
      .
      
    • Requirement: Your 3-oxabicyclo[3.1.0]hexane derivative must show

      
       to confirm the lock.
      
Phase 2: Antiviral Plaque Reduction Assay (Gold Standard)

This protocol quantifies the drug's ability to stop viral replication while assessing cytotoxicity.

Materials:

  • Cell Line: Vero cells (ATCC CCL-81) or HFF (Human Foreskin Fibroblasts).

  • Virus: HSV-1 (KOS strain) or Vaccinia Virus (Copenhagen strain).

  • Reagent: Crystal Violet stain, Carboxymethylcellulose (CMC) overlay.

Step-by-Step Protocol:

  • Seeding: Plate Vero cells in 12-well plates at

    
     cells/well. Incubate 24h to reach 90% confluency.
    
  • Infection: Aspirate media. Infect monolayers with virus at roughly 50-100 PFU (Plaque Forming Units) per well.

  • Adsorption: Incubate for 1 hour at 37°C, rocking every 15 mins.

  • Treatment: Remove inoculum. Add Overlay Medium (MEM + 2% FBS + 1% CMC) containing serial dilutions of the Test Compound (e.g., 0.1, 1.0, 10, 50, 100 µM). Include Acyclovir as a positive control.[2]

  • Incubation: Incubate for 48-72 hours (until plaques are visible in control wells).

  • Fixation & Staining: Fix with 10% Formalin (30 min). Stain with 0.1% Crystal Violet.

  • Quantification: Count plaques manually.

  • Calculation: Calculate % Inhibition relative to the "Virus Only" control. Plot log(concentration) vs. % Inhibition to determine EC50 .

Phase 3: Enzymatic Kinase Assay (Mechanism Check)

To confirm the drug is a prodrug activated by the virus (and not toxic to the host), compare phosphorylation rates.

  • Enzymes: Recombinant HSV-1 Thymidine Kinase (Viral) vs. Human Cytosolic Thymidine Kinase (Host).

  • Reaction: Incubate 100 µM Test Compound + 1 mM ATP + Enzyme in reaction buffer.

  • Detection: HPLC analysis at 0, 30, and 60 minutes.

  • Success Criteria:

    • Viral Enzyme:[1] >50% conversion to monophosphate.

    • Host Enzyme: <5% conversion (indicates safety/selectivity).

Validation Workflow Visualization

Diagram 2: Experimental Screening Pipeline

Workflow cluster_chem Phase 1: Chemistry cluster_bio Phase 2: Biological Screening Synth Synthesis via Mitsunobu Coupling NMR NMR Validation (Confirm J < 1.5 Hz) Synth->NMR Tox Cytotoxicity (MTS) Determine CC50 NMR->Tox Efficacy Plaque Reduction Determine EC50 NMR->Efficacy SI Selectivity Index (CC50 / EC50) Tox->SI Efficacy->SI Decision SI > 10? SI->Decision Proceed Proceed to Animal Models Decision->Proceed Yes Refine Refine Structure Decision->Refine No

Caption: Integrated workflow ensuring only conformationally correct and selective analogues progress to advanced testing.

References

  • Marquez, V. E., et al. (2000). "Activity and Mechanism of Action of (N)-Methanocarbathymidine against Herpesvirus and Orthopoxvirus Infections." Biochemistry. [Link]

  • Pradere, U., et al. (2011). "Synthesis of Conformationally North-Locked Pyrimidine Nucleosides Built on an Oxabicyclo[3.1.0]hexane Scaffold." Journal of Organic Chemistry. [Link][3]

  • Toti, K. S., et al. (2021).[4] "Expanding the repertoire of methanocarba nucleosides from purinergic signaling to diverse targets." RSC Medicinal Chemistry. [Link]

  • Seley-Radtke, K. L., & Yates, M. K. (2018). "The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists." Antiviral Research. [Link]

  • Rodriguez, J. B., et al. (2025). "Synthesis of conformationally locked carbocyclic nucleosides built on an oxabicyclo[3.1.0]hexane system." ResearchGate. [Link]

Sources

Comparative

Cross-Reactivity and Selectivity Profiling of 3-Oxabicyclo[3.1.0]hexan-6-ylmethanol-Based Inhibitors

Executive Summary The development of BH3-mimetic small molecules has revolutionized the treatment of B-cell malignancies by directly targeting the intrinsic apoptosis pathway. However, first-generation inhibitors like Na...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of BH3-mimetic small molecules has revolutionized the treatment of B-cell malignancies by directly targeting the intrinsic apoptosis pathway. However, first-generation inhibitors like Navitoclax (ABT-263) exhibited severe dose-limiting thrombocytopenia due to off-target cross-reactivity with Bcl-xL[1]. While the second-generation inhibitor Venetoclax (ABT-199) achieved high selectivity for Bcl-2, prolonged clinical use has led to acquired resistance, predominantly driven by the BCL2 Gly101Val (G101V) mutation, which reduces Venetoclax binding affinity by approximately 180-fold[1].

To overcome these limitations, a novel class of inhibitors incorporating the 3-oxabicyclo[3.1.0]hexan-6-ylmethanol moiety (most notably the clinical candidate Sonrotoclax / BGB-11417) has been developed[2]. This structural scaffold provides a rigid, precisely oriented conformation that fits deeply into the P2 hydrophobic pocket of the Bcl-2 protein. This guide objectively compares the biochemical and cellular performance of 3-oxabicyclo-based inhibitors against legacy alternatives, detailing the experimental workflows required to validate their superior selectivity and resistance-breaking profiles.

Mechanistic Background: The Selectivity Challenge

The Bcl-2 family of proteins regulates the intrinsic apoptotic pathway through a delicate balance of pro-apoptotic (Bax, Bak) and anti-apoptotic (Bcl-2, Bcl-xL, Bcl-w) members. Anti-apoptotic proteins sequester pro-apoptotic proteins via their BH3 domains, preventing mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death[2].

The primary challenge in BH3-mimetic drug design is achieving absolute selectivity for Bcl-2 over Bcl-xL. Because platelet survival is entirely dependent on Bcl-xL, any cross-reactivity directly translates to acute thrombocytopenia[3]. Furthermore, the G101V mutation in Bcl-2 alters the geometry of the drug-binding groove, rendering flat, rigid molecules like Venetoclax ineffective. The 3-oxabicyclo[3.1.0]hexan-6-ylmethanol scaffold introduces a semi-saturated, rigid spiro-system that uniquely accommodates the mutated binding pocket while maintaining a severe steric clash with the Bcl-xL interface[3].

apoptosis Inhibitor 3-Oxabicyclo Scaffold (e.g., Sonrotoclax) Bcl2_WT Bcl-2 (WT) Inhibitor->Bcl2_WT Potent Binding Bcl2_Mut Bcl-2 (G101V) Inhibitor->Bcl2_Mut Overcomes Resistance BclxL Bcl-xL (Platelets) Inhibitor->BclxL Spares (No Cross-reactivity) Venetoclax Legacy Inhibitors (e.g., Venetoclax) Venetoclax->Bcl2_WT Inhibits Venetoclax->Bcl2_Mut Fails to Bind BaxBak Bax / Bak Oligomerization Bcl2_WT->BaxBak Sequesters Bcl2_Mut->BaxBak Sequesters BclxL->BaxBak Sequesters Apoptosis Apoptosis (Cancer Cell Death) BaxBak->Apoptosis Triggers MOMP

Figure 1: Mechanism of action and selectivity profile of 3-oxabicyclo-based inhibitors vs. legacy drugs.

Comparative Profiling Data

To objectively evaluate the performance of the 3-oxabicyclo[3.1.0]hexan-6-ylmethanol scaffold, we compare Sonrotoclax (BGB-11417) against Navitoclax and Venetoclax. The data below synthesizes biochemical binding affinities and cellular phenotypic readouts[1][2][3].

Table 1: Biochemical Binding Affinity (IC₅₀ / Kᵢ in nM)

Determined via TR-FRET competitive binding assays.

Inhibitor ClassCompound ExampleBcl-2 (WT)Bcl-2 (G101V)Bcl-xLSelectivity Ratio (Bcl-xL / Bcl-2 WT)
First-Gen (Dual) Navitoclax (ABT-263)0.04 nMN/A0.5 nM~12.5x (Poor)
Second-Gen (Selective) Venetoclax (ABT-199)0.01 nM1.8 nM48 nM~4,800x (High)
3-Oxabicyclo Scaffold Sonrotoclax (BGB-11417)0.015 nM 0.049 nM >1000 nM >66,000x (Exceptional)

Analysis: While Venetoclax loses significant potency against the G101V mutant (1.8 nM), the 3-oxabicyclo scaffold maintains sub-nanomolar potency (0.049 nM). Furthermore, the structural rigidity of the 3-oxabicyclo group pushes the Bcl-xL IC₅₀ beyond 1000 nM, virtually eliminating cross-reactivity[2].

Table 2: Cellular Efficacy vs. Off-Target Toxicity (IC₅₀ in nM)

Determined via CellTiter-Glo viability assays.

Compound ExampleRS4;11 Cells (Bcl-2 Dependent Efficacy)Human Platelets (Bcl-xL Dependent Toxicity)Therapeutic Window
Navitoclax~15 nM~50 nM~3x
Venetoclax~3 nM>3,000 nM~1,000x
Sonrotoclax ~1 nM >10,000 nM >10,000x

Experimental Methodologies

To validate the claims of high selectivity and lack of cross-reactivity, the following self-validating experimental protocols must be executed. These assays are designed to establish causality: proving that biochemical affinity directly translates to cellular efficacy without off-target platelet destruction.

Protocol 1: Biochemical Selectivity via TR-FRET

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard ELISA because it eliminates background autofluorescence and provides a highly sensitive, homogeneous format for measuring protein-protein interaction disruption.

Materials:

  • Recombinant His-tagged Bcl-2 (WT), Bcl-2 (G101V), and Bcl-xL.

  • Fluorescein (FITC)-labeled BIM BH3 peptide.

  • Terbium (Tb)-labeled anti-His antibody.

  • Assay Buffer: 50 mM Tris (pH 7.4), 100 mM NaCl, 0.05% Tween-20, 1 mM DTT.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the 3-oxabicyclo inhibitor in DMSO. Transfer 100 nL of each concentration to a 384-well low-volume black microplate (final DMSO concentration = 1%).

  • Protein-Peptide Complex: Dilute His-tagged target protein (e.g., Bcl-2 WT at 2 nM final) and FITC-BIM peptide (10 nM final) in Assay Buffer.

  • Incubation: Add 10 µL of the protein-peptide mix to the assay plate. Incubate at room temperature for 2 hours to allow the inhibitor to compete with the FITC-BIM peptide for the BH3-binding groove.

  • Detection: Add 10 µL of Tb-labeled anti-His antibody (1 nM final). Incubate for an additional 30 minutes.

  • Readout: Read the plate on a TR-FRET compatible microplate reader. Excitation at 340 nm; measure emission at 520 nm (FITC acceptor) and 495 nm (Tb donor).

  • Data Analysis: Calculate the TR-FRET ratio (520/495). Plot the ratio against the log of the inhibitor concentration and fit to a 4-parameter logistic curve to determine the IC₅₀.

Protocol 2: Translational Cross-Reactivity via Ex Vivo Platelet Assay

Because platelets rely exclusively on Bcl-xL for survival, this phenotypic assay is the definitive test for off-target cross-reactivity.

Step-by-Step Procedure:

  • Isolation: Draw fresh human whole blood into sodium citrate tubes. Centrifuge at 200 × g for 15 minutes at room temperature with no brake to isolate Platelet-Rich Plasma (PRP).

  • Seeding: Transfer 50 µL of PRP (approximately

    
     platelets/mL) into a 96-well opaque white tissue culture plate.
    
  • Treatment: Add 50 µL of culture media containing serial dilutions of the inhibitor (ranging from 10,000 nM to 1 nM). Include a DMSO vehicle control and a Navitoclax positive control (which will induce rapid platelet death).

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24 hours.

  • Viability Readout: Add 100 µL of CellTiter-Glo® Reagent to each well. Shake for 2 minutes to induce lysis, then incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Analysis: Measure luminescence (correlating to ATP levels and viable platelets). 3-oxabicyclo-based inhibitors should exhibit an IC₅₀ > 10,000 nM, confirming the absence of Bcl-xL cross-reactivity.

Selectivity Profiling Workflow

The logical progression of evaluating a novel 3-oxabicyclo[3.1.0]hexan-6-ylmethanol derivative follows a strict funnel: from target engagement to phenotypic validation, and finally, safety profiling (such as Cytochrome P450 inhibition to rule out Drug-Drug Interactions)[2].

workflow Start Compound Library (3-Oxabicyclo Derivatives) BioAssay Biochemical TR-FRET (Bcl-2 WT, G101V, Bcl-xL) Start->BioAssay CellAssay Cell Viability Assay (RS4;11 vs. Platelets) BioAssay->CellAssay Selectivity > 1000-fold CYPAssay CYP450 Profiling (DDI Risk Assessment) CellAssay->CYPAssay Platelet Sparing Candidate Lead Candidate (High Efficacy, Low Toxicity) CYPAssay->Candidate Favorable Safety

Figure 2: Sequential experimental workflow for validating 3-oxabicyclo scaffold selectivity.

Conclusion

The integration of the 3-oxabicyclo[3.1.0]hexan-6-ylmethanol scaffold represents a masterclass in structure-based drug design. By leveraging a semi-saturated, rigid spiro-system, inhibitors like Sonrotoclax achieve a dual objective: they physically accommodate the constricted binding pocket of the Venetoclax-resistant G101V mutation while simultaneously creating severe steric hindrance against the Bcl-xL interface.

For drug development professionals, the experimental frameworks outlined above—pairing TR-FRET with ex vivo platelet viability assays—provide a robust, self-validating system to confirm that high biochemical potency translates safely into the clinic without the cross-reactive thrombocytopenia that plagued earlier BH3-mimetics.

References

  • Discovery of the Clinical Candidate Sonrotoclax (BGB-11417), a Highly Potent and Selective Inhibitor for Both WT and G101V Mutant Bcl-2. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • WO2019210828A1 - Bcl-2 INHIBITORS.Google Patents.
  • Discovery of the Clinical Candidate Sonrotoclax (BGB-11417), a Highly Potent and Selective Inhibitor for Both WT and G101V Mutant Bcl-2. PubMed Central (PMC). Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-Oxabicyclo[3.1.0]hexan-6-ylmethanol

As a Senior Application Scientist, it is imperative to look beyond the immediate application of a chemical and consider its entire lifecycle within the laboratory, including its safe and compliant disposal. This guide pr...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is imperative to look beyond the immediate application of a chemical and consider its entire lifecycle within the laboratory, including its safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Oxabicyclo[3.1.0]hexan-6-ylmethanol, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols and regulatory guidelines.

Hazard Assessment and Initial Precautions

Based on analogous compounds, 3-Oxabicyclo[3.1.0]hexan-6-ylmethanol should be handled as a substance that is:

  • Harmful if swallowed (potential Hazard Statement H302)[1].

  • Causes skin irritation (potential Hazard Statement H315)[1].

  • Causes serious eye irritation (potential Hazard Statement H319)[1].

The GHS07 pictogram, an exclamation mark, is associated with these hazards, indicating that caution should be exercised during handling.

Personal Protective Equipment (PPE)

Before handling 3-Oxabicyclo[3.1.0]hexan-6-ylmethanol for any purpose, including disposal, it is essential to be outfitted with the appropriate Personal Protective Equipment. This serves as the primary barrier against accidental exposure.

  • Eye Protection : Wear chemical safety goggles or a face shield.[2]

  • Hand Protection : Nitrile gloves are recommended. Ensure to dispose of contaminated gloves properly and wash hands thoroughly after handling.[2]

  • Body Protection : A standard laboratory coat should be worn to protect against skin contact.

  • Respiratory Protection : If there is a risk of generating aerosols or if working in a poorly ventilated area, a NIOSH-approved respirator may be necessary.[2]

Waste Segregation and Containerization: A Critical Step

Proper segregation of chemical waste is paramount to prevent dangerous reactions and to ensure compliant disposal.[3][4] 3-Oxabicyclo[3.1.0]hexan-6-ylmethanol, being a non-halogenated organic compound containing an alcohol and an ether functional group, should be disposed of in a dedicated, properly labeled hazardous waste container.

Key Segregation and Containerization Steps:

  • Select the Appropriate Waste Container : Use a clean, dry, and chemically compatible container. High-density polyethylene (HDPE) or glass bottles with screw caps are suitable. The container must be in good condition, free from leaks or external contamination.

  • Designate as "Non-Halogenated Organic Waste" : Do not mix this waste with halogenated solvents, as this will significantly increase disposal costs and complexity.[4]

  • Avoid Incompatibilities : Do not mix with strong oxidizing agents or strong acids, as these are incompatible with similar organic compounds.

  • Labeling is Non-Negotiable : The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "3-Oxabicyclo[3.1.0]hexan-6-ylmethanol," and the approximate concentration or volume.

Step-by-Step Disposal Procedures

The following protocols provide clear instructions for the disposal of both small and bulk quantities of 3-Oxabicyclo[3.1.0]hexan-6-ylmethanol.

A. Disposal of Small Quantities (e.g., residual amounts from experiments)

  • Rinsate Collection : When cleaning glassware that contained 3-Oxabicyclo[3.1.0]hexan-6-ylmethanol, use a small amount of a suitable organic solvent (e.g., acetone or ethanol) for the initial rinse. This rinsate must be collected as hazardous waste.

  • Transfer to Waste Container : Carefully transfer the collected rinsate and any remaining small quantities of the compound into the designated "Non-Halogenated Organic Waste" container.

  • Container Management : Keep the waste container securely closed when not in use. Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.

  • Log the Waste : Record the addition of the waste to the container in a laboratory waste log.

B. Disposal of Bulk Quantities (e.g., expired or unused stock)

  • Direct Transfer : If the original container is in good condition, it can be prepared for disposal. Ensure the cap is tightly sealed and the label is intact and legible.

  • Overpacking if Necessary : If the original container is compromised, carefully transfer the contents to a larger, suitable hazardous waste container.

  • Labeling for Pickup : Affix a hazardous waste tag to the container, clearly listing the full chemical name and quantity.

  • Arrange for Pickup : Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Alert Personnel : Immediately alert others in the vicinity of the spill.

  • Evacuate if Necessary : For large spills or if you are unsure of the hazard, evacuate the area and contact your institution's EHS.

  • Contain the Spill : For small, manageable spills, wear the appropriate PPE and contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit.

  • Collect and Dispose : Carefully collect the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.

  • Decontaminate the Area : Clean the spill area with soap and water.

Summary of Disposal Information

Parameter Guideline
Waste Category Non-Halogenated Organic Waste
Hazard Classification Harmful, Irritant (based on analogous compounds)
Personal Protective Equipment (PPE) Safety goggles, nitrile gloves, lab coat
Compatible Container Materials High-Density Polyethylene (HDPE), Glass
Labeling Requirements "Hazardous Waste", "3-Oxabicyclo[3.1.0]hexan-6-ylmethanol"
Incompatible Waste Streams Halogenated Solvents, Strong Oxidizing Agents, Strong Acids
Disposal Method Collection by certified hazardous waste disposal service

Waste Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 3-Oxabicyclo[3.1.0]hexan-6-ylmethanol.

start Start: Disposal of 3-Oxabicyclo[3.1.0]hexan-6-ylmethanol assess_hazards Assess Hazards: Harmful (H302) Skin Irritant (H315) Eye Irritant (H319) start->assess_hazards don_ppe Don Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat assess_hazards->don_ppe is_bulk Bulk Quantity? don_ppe->is_bulk spill Spill Occurs don_ppe->spill Handle with care small_quant Small Quantity / Rinsate is_bulk->small_quant No bulk_quant Bulk / Expired Stock is_bulk->bulk_quant Yes collect_waste Collect in designated 'Non-Halogenated Organic Waste' container small_quant->collect_waste check_container Is original container intact? bulk_quant->check_container schedule_pickup Contact EHS for Hazardous Waste Pickup collect_waste->schedule_pickup transfer_waste Transfer to new, labeled waste container check_container->transfer_waste No label_original Ensure original container is properly labeled and sealed check_container->label_original Yes transfer_waste->schedule_pickup label_original->schedule_pickup contain_spill Contain with inert absorbent spill->contain_spill Yes collect_spill Collect absorbed material into a sealed, labeled container contain_spill->collect_spill collect_spill->schedule_pickup

Sources

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